Product packaging for Tetradecane-7,8-diol(Cat. No.:CAS No. 16000-65-0)

Tetradecane-7,8-diol

Numéro de catalogue: B094109
Numéro CAS: 16000-65-0
Poids moléculaire: 230.39 g/mol
Clé InChI: XKZGHFFSJSBUFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetradecane-7,8-diol is a useful research compound. Its molecular formula is C14H30O2 and its molecular weight is 230.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O2 B094109 Tetradecane-7,8-diol CAS No. 16000-65-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tetradecane-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZGHFFSJSBUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936210
Record name Tetradecane-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16000-65-0
Record name 7,8-Tetradecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16000-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecane-7,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016000650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecane-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecane-7,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of Tetradecane-7,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of Tetradecane-7,8-diol. Due to a notable scarcity of experimentally derived data for this specific long-chain aliphatic diol, this document primarily compiles and presents computed theoretical data. It also explores generalized experimental protocols for the synthesis of vicinal diols and discusses the potential biological activities of long-chain diols as a class, offering a foundational understanding for researchers. This guide highlights the current knowledge gaps and aims to stimulate further empirical investigation into this compound to unlock its potential applications in research and drug development.

Introduction

This compound is a long-chain aliphatic vicinal diol, a class of molecules that has garnered interest for its potential applications as antimicrobial agents and biomarkers.[1] The presence of two hydroxyl groups on adjacent carbons in a long hydrocarbon chain imparts unique physicochemical properties that can influence its interaction with biological systems. Despite its simple structure, a comprehensive experimental characterization of this compound is conspicuously absent in the current scientific literature. This guide consolidates the available computed data and provides a theoretical framework for its synthesis and potential biological relevance.

Physical and Chemical Properties

Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₄H₃₀O₂PubChem[2][3]
Molecular Weight230.39 g/mol PubChem[2]
XLogP34.7PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count11PubChem[2]
Exact Mass230.22458 g/mol PubChem[2]
Topological Polar Surface Area40.5 ŲPubChem[2]
Experimental Physical Properties of n-Tetradecane (for comparison)
PropertyValueSource
Melting Point5.87 °CPubChem[4]
Boiling Point253.57 °CPubChem[4]
Density0.7628 g/cm³ at 25 °CPubChem[4]
Solubility Profile

Experimentally determined solubility data for this compound is unavailable. However, based on the principles of "like dissolves like," its solubility can be inferred. The long, nonpolar tetradecane backbone suggests good solubility in nonpolar organic solvents such as hexane and toluene. The presence of two polar hydroxyl groups may impart limited solubility in polar solvents. In general, the water solubility of long-chain alcohols decreases as the carbon chain length increases.[5][6][7]

Experimental Protocols: Synthesis of Vicinal Diols

While a specific, optimized synthesis protocol for this compound has not been published, it can be prepared from its corresponding alkene, 7-tetradecene, through established methods for the dihydroxylation of alkenes. The two primary approaches yield either syn- or anti-diols.

Syn-Dihydroxylation

This method produces a vicinal diol where both hydroxyl groups are added to the same face of the double bond. A common and reliable reagent for this transformation is osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO).[8]

General Protocol:

  • The alkene (7-tetradecene) is dissolved in an appropriate solvent system, such as a mixture of acetone and water.

  • A catalytic amount of osmium tetroxide is added to the solution.

  • A stoichiometric amount of a co-oxidant, like NMO, is added to regenerate the osmium catalyst.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Anti-Dihydroxylation

This approach results in the addition of the two hydroxyl groups to opposite faces of the double bond. This is typically achieved through a two-step process involving the epoxidation of the alkene followed by the acid- or base-catalyzed ring-opening of the epoxide.[9]

General Protocol:

  • Epoxidation: The alkene (7-tetradecene) is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane to form the corresponding epoxide.

  • Ring-Opening: The isolated epoxide is then treated with an aqueous acid or base to hydrolyze the epoxide ring, yielding the anti-diol.

  • The product is then extracted and purified using standard laboratory techniques.

Synthesis_of_Tetradecane_7_8_diol cluster_syn Syn-Dihydroxylation cluster_anti Anti-Dihydroxylation alkene_syn 7-Tetradecene diol_syn syn-Tetradecane-7,8-diol alkene_syn->diol_syn reagents_syn 1. OsO4 (cat.) 2. NMO alkene_anti 7-Tetradecene epoxide 7,8-Epoxytetradecane alkene_anti->epoxide reagents_epoxidation m-CPBA diol_anti anti-Tetradecane-7,8-diol epoxide->diol_anti reagents_hydrolysis H3O+

Figure 1: General synthetic routes to this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity or involvement in signaling pathways of this compound are not found in the existing literature. However, research on other long-chain aliphatic diols provides some insights into its potential roles.

Antimicrobial Activity

Aliphatic diols have been shown to exhibit antimicrobial properties, with their efficacy dependent on chain length and the position of the hydroxyl groups.[1] Generally, 1,2-diols are more effective than 1,3-diols.[1] The proposed mechanism of action involves the inhibition of amino acid transport across the bacterial membrane.[1] It is plausible that this compound, as a 1,2-diol, could possess similar antimicrobial activity.

Biomarker Potential

Long-chain alkane diols are utilized as biomarkers in environmental and geological studies.[1] The degradation of polyunsaturated fatty acids can lead to the formation of vicinal diols, and their presence and concentration can be indicative of specific biological or chemical processes.[10] While not confirmed, this compound could potentially serve as a biomarker in relevant biological systems.

Signaling Pathways

There is currently no information linking this compound to any specific signaling pathways. Research on the biological activity of epoxy fatty acids and their corresponding diols suggests that these molecules can be involved in inflammatory processes.[10] The conversion of bioactive epoxy fatty acids to their corresponding diols by soluble epoxide hydrolase can modulate their signaling activity.[10] Further investigation is required to determine if this compound plays any role in similar pathways.

Potential_Biological_Activity cluster_activity Potential Biological Activities cluster_mechanism Postulated Mechanisms This compound This compound Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity Biomarker Biomarker This compound->Biomarker Inhibition of Amino Acid Transport Inhibition of Amino Acid Transport Antimicrobial Activity->Inhibition of Amino Acid Transport Metabolite of Larger Lipids Metabolite of Larger Lipids Biomarker->Metabolite of Larger Lipids

Figure 2: Postulated biological roles of this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. While theoretical data provides a basic understanding of its physicochemical properties, a significant lack of experimental data hinders a thorough evaluation of its potential. Future research should focus on:

  • Experimental Verification: 우선적으로, a systematic study to determine the experimental physical and chemical properties of this compound is crucial.

  • Optimized Synthesis: Development and optimization of a reliable synthetic protocol for producing high-purity this compound.

  • Biological Screening: A comprehensive screening of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Metabolomic Studies: Investigation into its potential role as a biomarker and its metabolic fate in biological systems.

Addressing these knowledge gaps will be essential to unlock the full scientific and potentially therapeutic potential of this compound.

References

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of Tetradecane-7,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecane-7,8-diol, a long-chain aliphatic diol, possesses a unique molecular architecture with two stereogenic centers at carbons 7 and 8. This guide provides a comprehensive overview of the structural isomers and stereochemistry of this compound, focusing on the synthesis, separation, and characterization of its stereoisomers. While specific experimental data for the individual stereoisomers of this compound are not extensively available in the current literature, this document outlines established methodologies and general principles applicable to this class of compounds. It is designed to serve as a foundational resource for researchers interested in the synthesis and analysis of long-chain diols and the exploration of their potential biological activities.

Introduction to this compound

This compound is a saturated fatty diol with the chemical formula C₁₄H₃₀O₂.[1][2][3] Its structure consists of a fourteen-carbon backbone with two hydroxyl groups located at the 7th and 8th positions. The presence of two adjacent chiral centers gives rise to three possible stereoisomers: a pair of enantiomers, (7R,8R)-tetradecane-7,8-diol and (7S,8S)-tetradecane-7,8-diol, and a meso compound, (7R,8S)-tetradecane-7,8-diol.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₃₀O₂[1][2][3]
Molecular Weight230.39 g/mol [1][3]
CAS Number16000-65-0[1][2][3]

The distinct spatial arrangement of the hydroxyl groups in each stereoisomer can lead to different physical, chemical, and biological properties. Understanding and isolating these individual stereoisomers are crucial for structure-activity relationship (SAR) studies in drug discovery and for investigating their roles in biological systems.

Stereochemistry and Structural Isomers

The two stereogenic centers at C7 and C8 of this compound allow for the existence of three stereoisomers:

  • Enantiomers: (7R,8R)-tetradecane-7,8-diol and (7S,8S)-tetradecane-7,8-diol are non-superimposable mirror images of each other. They exhibit identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

  • Meso Compound: (7R,8S)-tetradecane-7,8-diol is an achiral diastereomer of the enantiomeric pair. It possesses a plane of symmetry and is, therefore, optically inactive.

Due to the lack of specific experimental data in the literature for the individual stereoisomers of this compound, the following table presents computed properties from the PubChem database.

Table 2: Computed Physicochemical Properties of this compound (Isomer Unspecified)

PropertyValueReference
XLogP3-AA4.7[1][3]
Hydrogen Bond Donor Count2[1][3]
Hydrogen Bond Acceptor Count2[1][3]
Rotatable Bond Count11[1][3]
Topological Polar Surface Area40.5 Ų[1][3]

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of vicinal diols is a well-established field in organic chemistry. The primary strategy involves the stereoselective dihydroxylation of an alkene precursor, in this case, trans-7-tetradecene.

General Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome.

Logical Relationship: Synthesis of Enantiomeric Diols

G trans_alkene trans-7-Tetradecene ad_mix_alpha AD-mix-α ((DHQ)₂PHAL) trans_alkene->ad_mix_alpha OsO₄, K₃Fe(CN)₆ t-BuOH/H₂O ad_mix_beta AD-mix-β ((DHQD)₂PHAL) trans_alkene->ad_mix_beta OsO₄, K₃Fe(CN)₆ t-BuOH/H₂O diol_SS (7S,8S)-tetradecane-7,8-diol ad_mix_alpha->diol_SS diol_RR (7R,8R)-tetradecane-7,8-diol ad_mix_beta->diol_RR

Caption: Synthesis of (7S,8S) and (7R,8R) enantiomers from trans-7-tetradecene.

Methodology:

  • Reaction Setup: To a stirred solution of trans-7-tetradecene (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add the appropriate AD-mix (AD-mix-β for the (7R,8R)-diol or AD-mix-α for the (7S,8S)-diol) (1.4 g).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding sodium sulfite (1.5 g) and stirring for an additional hour.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Experimental Protocol: Synthesis of the Meso Diol

The meso isomer can be synthesized by the syn-dihydroxylation of cis-7-tetradecene or the anti-dihydroxylation of trans-7-tetradecene. A common method for syn-dihydroxylation involves the use of osmium tetroxide without a chiral ligand.

G start cis-7-Tetradecene step1 OsO₄, NMO Acetone/H₂O start->step1 step2 Quench with Na₂SO₃ step1->step2 step3 Extraction with Ethyl Acetate step2->step3 step4 Purification by Column Chromatography step3->step4 end meso-Tetradecane-7,8-diol step4->end

Caption: A hypothetical signaling pathway for this compound isomers.

Conclusion

This technical guide provides a framework for the study of this compound structural isomers and their stereochemistry. While specific experimental data for these compounds are sparse, the principles of stereoselective synthesis, chiral separation, and spectroscopic analysis outlined herein offer a robust starting point for researchers. The synthesis of the enantiomeric and meso forms can be achieved through established dihydroxylation protocols. Their separation and purification rely on standard and chiral chromatographic techniques. The potential for undiscovered biological activity, by analogy to other lipid diols, makes this compound and its isomers interesting targets for future investigation in the fields of chemical biology and drug discovery. Further research is necessary to elucidate the specific properties and potential applications of these molecules.

References

Technical Guidance: Solubility of 7,8-Tetradecanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7,8-tetradecanediol in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the foundational principles governing its solubility, a generalized experimental protocol for determining solubility, and a framework for data presentation and visualization.

Theoretical Framework for Solubility

The solubility of 7,8-tetradecanediol, a long-chain aliphatic diol, in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar hydrocarbon backbone (C14) and two polar hydroxyl (-OH) groups. This amphipathic nature dictates its solubility behavior.

  • Polarity of Solvents:

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl groups of 7,8-tetradecanediol can form strong hydrogen bonds with these solvents, promoting solubility. However, the long nonpolar carbon chain may limit high solubility.

    • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents have dipole moments but do not donate hydrogen bonds. They can interact with the hydroxyl groups of the diol through dipole-dipole interactions. Solubility will depend on the balance between these interactions and the energy required to disrupt the solvent-solvent and solute-solute interactions.

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The long hydrocarbon chain of 7,8-tetradecanediol will readily interact with these solvents. However, the polar hydroxyl groups will be poorly solvated, which is likely to result in low solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

  • Crystalline Structure: The arrangement of molecules in the solid state (polymorphism) can significantly impact solubility. Different crystalline forms will have different lattice energies, leading to variations in solubility.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Observations
HexaneC₆H₁₄0.1
TolueneC₇H₈2.4
DichloromethaneCH₂Cl₂3.1
AcetoneC₃H₆O5.1
EthanolC₂H₅OH5.2
MethanolCH₃OH6.6
Dimethyl SulfoxideC₂H₆OS7.2

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 7,8-tetradecanediol in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials:

  • 7,8-Tetradecanediol (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 7,8-tetradecanediol to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved 7,8-tetradecanediol.

    • Chromatographic Analysis (HPLC/GC): Dilute the filtered solution to a suitable concentration and analyze it using a calibrated HPLC or GC method to determine the concentration of 7,8-tetradecanediol.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent using the determined mass or concentration of the diol in the collected volume of the saturated solution.

  • Data Reporting:

    • Record the solubility data in the table provided in Section 2.

Visualizations

The following diagrams illustrate the conceptual relationships and workflows relevant to the determination of 7,8-tetradecanediol solubility.

G cluster_solute 7,8-Tetradecanediol (Solute) cluster_solvent Organic Solvent cluster_interaction Interaction Potential Solute C14H30O2 Nonpolar Long Hydrocarbon Chain (C14) Solute->Nonpolar Nonpolar Character Polar Two Hydroxyl Groups (-OH) Solute->Polar Polar Character Polar_S Polar Nonpolar->Polar_S Unfavorable Nonpolar_S Nonpolar Nonpolar->Nonpolar_S Favorable (van der Waals) Polar->Polar_S Favorable (H-Bonding) Polar->Nonpolar_S Unfavorable Solvent Solvent Solvent->Polar_S Solvent->Nonpolar_S Low_Sol Low Solubility High_Sol High Solubility

Caption: Conceptual diagram of solubility based on molecular interactions.

G cluster_quant Quantification Methods start Start: Solubility Determination prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equil 2. Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equil sep 3. Separate Solid and Liquid Phases (Settling and Filtration) equil->sep quant 4. Quantify Solute in Supernatant sep->quant grav Gravimetric quant->grav chrom Chromatographic (HPLC/GC) quant->chrom calc 5. Calculate Solubility grav->calc chrom->calc end End: Report Solubility Data calc->end

Caption: Experimental workflow for determining solubility.

Unveiling the Presence and Significance of Long-Chain Vicinal Diols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain vicinal diols, organic molecules characterized by two hydroxyl groups on adjacent carbons within a long aliphatic chain, are emerging from relative obscurity to become a focal point in various scientific disciplines. Initially considered minor or inactive metabolites, recent advancements in analytical chemistry and biological research have unveiled their widespread natural occurrence and potent bioactivities. This technical guide provides an in-depth exploration of the discovery, natural sources, and biological implications of these fascinating molecules, with a particular focus on their relevance to drug development and biomarker discovery.

Discovery and Natural Occurrence

Long-chain vicinal diols are found across diverse biological and geological systems, originating from distinct biosynthetic pathways. Two primary classes have garnered significant scientific attention: those derived from the metabolism of polyunsaturated fatty acids (PUFAs) in mammals and other organisms, and a separate class of very-long-chain diols primarily synthesized by microalgae in marine and lacustrine environments.

PUFA-Derived Vicinal Diols

In mammals, long-chain vicinal diols are principally formed from the enzymatic processing of common dietary PUFAs such as linoleic acid (LA), arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The biosynthesis is a two-step process initiated by cytochrome P450 (CYP) epoxygenases, which introduce an epoxide group across a double bond in the fatty acid chain. These epoxy fatty acids (EpFAs) are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield the corresponding vicinal diols.[1][2]

For instance, linoleic acid is metabolized to 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). These diols were initially identified as components of the neutrophil oxidative burst but have since been implicated in a range of physiological and pathological processes.[3][4]

Algal and Environmental Long-Chain Diols

A distinct class of long-chain diols, typically with chain lengths of C28 to C32, are abundant in marine and freshwater sediments.[5] Extensive research has identified certain classes of microalgae, particularly Eustigmatophyceae, as major producers of these compounds.[5] These diols, such as the C30 1,15-diol and C32 1,15-diol, are now widely used as biomarkers in paleoceanography to reconstruct past sea surface temperatures. Their relative abundance and distribution in sediment cores provide valuable insights into historical climate change.

Quantitative Analysis of Long-Chain Vicinal Diols

The accurate quantification of long-chain vicinal diols in complex biological and environmental matrices is crucial for understanding their physiological roles and for their application as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose.

Table 1: Representative Concentrations of PUFA-Derived Vicinal Diols in Human Plasma

AnalyteConditionConcentration Range (nM)Reference
9,10-DiHOMEHealthy Subjects1.5 - 15[6]
12,13-DiHOMEHealthy Subjects0.5 - 8[3][6]
12,13-DiHOMEPost-exercise2 - 25[4]

Table 2: Representative Content of Long-Chain Diols in Eustigmatophyceae

SpeciesDiol TypeRelative Abundance (% of total lipids)Reference
Nannochloropsis oculataC30 1,15-diol0.1 - 0.5
Nannochloropsis gaditanaC32 1,15-diol0.2 - 0.8

Biological Activities and Signaling Pathways

Contrary to early assumptions of being mere inactive metabolites, long-chain vicinal diols exhibit potent and diverse biological activities, often acting in opposition to their precursor epoxy fatty acids.

Pro-inflammatory and Nociceptive Effects

A significant body of evidence points to the pro-inflammatory and pain-sensitizing roles of PUFA-derived diols, particularly 9,10-DiHOME and 12,13-DiHOME. These molecules have been shown to be crucial mediators of thermal hyperalgesia during inflammatory pain.[7] A key mechanism underlying these effects is their ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-established integrator of noxious stimuli.[5][8]

The activation of TRPV1 by these diols leads to an influx of calcium ions into sensory neurons, triggering the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[7] This signaling cascade contributes to the sensitization of peripheral nerves and the perception of pain.

TRPV1_Activation_by_Diols Long-Chain Vicinal Diol\n(e.g., 12,13-DiHOME) Long-Chain Vicinal Diol (e.g., 12,13-DiHOME) TRPV1 Channel TRPV1 Channel Long-Chain Vicinal Diol\n(e.g., 12,13-DiHOME)->TRPV1 Channel Binds and Activates Ca2+ Influx Ca2+ Influx TRPV1 Channel->Ca2+ Influx Neuronal Depolarization Neuronal Depolarization Ca2+ Influx->Neuronal Depolarization CGRP Release CGRP Release Neuronal Depolarization->CGRP Release Neurogenic Inflammation\n& Pain Sensation Neurogenic Inflammation & Pain Sensation CGRP Release->Neurogenic Inflammation\n& Pain Sensation

Figure 1: Activation of the TRPV1 channel by long-chain vicinal diols.
Metabolic Regulation

In addition to their role in inflammation, certain long-chain vicinal diols, notably 12,13-DiHOME, have been identified as lipokines that regulate metabolism. Exercise and cold exposure have been shown to increase circulating levels of 12,13-DiHOME.[4][9] This increase is associated with enhanced fatty acid uptake into brown adipose tissue (BAT) and skeletal muscle, suggesting a role in thermogenesis and energy expenditure.[3][4]

Interaction with G-Protein Coupled Receptors

The precursor epoxy fatty acids are known to exert many of their beneficial effects, such as anti-inflammatory and anti-hypertensive actions, through activation of G-protein coupled receptors (GPCRs). While the direct interaction of long-chain vicinal diols with GPCRs is less well-characterized, the balance between EpFAs and their diol metabolites is critical in modulating GPCR signaling. The conversion of EpFAs to diols by sEH effectively terminates the signaling of the parent epoxide through these receptors.

G_Protein_Signaling cluster_membrane Cell Membrane GPCR GPCR G-Protein (Gq) G-Protein (Gq) GPCR->G-Protein (Gq) Activates PLC PLC G-Protein (Gq)->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Epoxy Fatty Acid Epoxy Fatty Acid Epoxy Fatty Acid->GPCR Activates sEH sEH Epoxy Fatty Acid->sEH Hydrolyzes Vicinal Diol Vicinal Diol sEH->Vicinal Diol Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Figure 2: G-protein coupled receptor signaling by epoxy fatty acids.

Experimental Protocols

The following sections provide an overview of key experimental methodologies for the study of long-chain vicinal diols.

Extraction of Long-Chain Vicinal Diols from Biological Samples (Solid-Phase Extraction)

This protocol is suitable for the extraction of PUFA-derived vicinal diols from plasma or serum.

  • Sample Preparation: To 100 µL of plasma, add an internal standard mixture containing deuterated analogs of the diols of interest.

  • Protein Precipitation: Precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the diols with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Extraction of Long-Chain Diols from Sediments

This protocol is adapted for the extraction of algal-derived long-chain diols from sediment samples.

  • Sample Preparation: Freeze-dry and homogenize the sediment sample.

  • Solvent Extraction:

    • To approximately 5 g of the dried sediment, add 40 mL of a dichloromethane:methanol (9:1 v/v) solvent mixture.

    • Sonicate the mixture for 30 minutes, ensuring the temperature remains below 30°C.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction two more times.

  • Fractionation (optional): The total lipid extract can be further fractionated using silica gel chromatography to isolate the diol fraction.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl groups of the diols are typically derivatized (e.g., silylated) to improve their volatility and chromatographic behavior.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of novel long-chain vicinal diols. Key diagnostic signals in the 1H NMR spectrum include multiplets in the region of 3.0-4.0 ppm corresponding to the protons on the carbons bearing the hydroxyl groups. In the 13C NMR spectrum, the carbons attached to the hydroxyl groups typically resonate in the range of 70-80 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of the diols. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. Common fragmentation patterns for vicinal diols include the cleavage of the carbon-carbon bond between the two hydroxyl groups.

Workflow for Biomarker Discovery

The discovery of long-chain vicinal diols as potential biomarkers for various diseases, including inflammatory conditions and metabolic disorders, has prompted the development of dedicated lipidomics workflows.

Biomarker_Workflow Study Design & Sample Collection Study Design & Sample Collection Lipid Extraction Lipid Extraction Study Design & Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing & Feature Detection Data Processing & Feature Detection LC-MS/MS Analysis->Data Processing & Feature Detection Statistical Analysis Statistical Analysis Data Processing & Feature Detection->Statistical Analysis Putative Biomarker Identification Putative Biomarker Identification Statistical Analysis->Putative Biomarker Identification Structural Confirmation Structural Confirmation Putative Biomarker Identification->Structural Confirmation Biological Validation Biological Validation Structural Confirmation->Biological Validation Clinical Validation Clinical Validation Biological Validation->Clinical Validation

Figure 3: General workflow for lipid biomarker discovery.

Conclusion and Future Directions

The study of long-chain vicinal diols is a rapidly evolving field. Once overlooked, these molecules are now recognized as important signaling molecules and potential biomarkers. For drug development professionals, the enzymes involved in their biosynthesis, particularly soluble epoxide hydrolase, represent promising therapeutic targets for modulating inflammation and pain. Further research is needed to fully elucidate the complete spectrum of their biological activities, their precise mechanisms of action, and their clinical utility. The development of more sensitive and specific analytical methods will continue to drive new discoveries in this exciting area of research.

References

The Biological Activity of C14 Aliphatic Diols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of C14 aliphatic diols, with a focus on their antimicrobial and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of these long-chain diols.

Introduction

Aliphatic diols are organic compounds containing two hydroxyl (-OH) groups attached to a linear carbon chain. The biological activities of these molecules are significantly influenced by their chain length and the relative positions of the hydroxyl groups. C14 aliphatic diols, specifically tetradecanediols, have garnered interest for their potential roles in various biological processes. This guide synthesizes the available scientific literature to present a detailed account of their activities, supported by experimental data and methodological insights.

Antimicrobial Activity

Long-chain aliphatic diols have demonstrated notable antimicrobial properties. The efficacy of this antimicrobial action is often correlated with the length of the carbon chain.

Quantitative Data on Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for C14 aliphatic diols are not extensively reported in publicly available literature, studies on a range of 1,2-alkanediols provide valuable insights. Research on 1,2-alkanediols with carbon chain lengths from 4 to 12 has shown that antimicrobial activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis increases with longer chain lengths.[1][2] This trend suggests that C14 aliphatic diols, such as 1,2-tetradecanediol, would exhibit significant antimicrobial activity.

Table 1: Antimicrobial Activity of 1,2-Alkanediols against Skin Microbiome Bacteria

CompoundCarbon Chain LengthTest OrganismMIC (mM)
1,2-Hexanediol6S. aureus25
S. epidermidis25
1,2-Octanediol8S. aureus6.25
S. epidermidis6.25
1,2-Decanediol10S. aureus1.56
S. epidermidis1.56
1,2-Dodecanediol12S. aureus0.78
S. epidermidis0.78

Note: Data extracted from a study on C4-C12 alkanediols.[1][2] The MIC values for C14 diols are not explicitly available in the cited literature but the trend suggests they would be potent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of C14 aliphatic diols using the broth microdilution method.

Objective: To determine the lowest concentration of a C14 aliphatic diol that inhibits the visible growth of a microorganism.

Materials:

  • C14 aliphatic diol (e.g., 1,2-tetradecanediol, 1,14-tetradecanediol)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the C14 aliphatic diol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the diol stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted diol, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the diol at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain aliphatic diols, particularly vicinal diols (1,2-diols), are known to be involved in inflammatory processes. They are metabolites of epoxy fatty acids, formed by the action of epoxide hydrolases.[3][4] While some epoxy fatty acids have anti-inflammatory properties, their corresponding diols can act as pro-inflammatory mediators.[3][4]

Quantitative Data on Anti-inflammatory Activity

Table 2: Example of IC50 Values for Anti-inflammatory Compounds (for illustrative purposes)

CompoundTarget EnzymeIC50 (µM)
IndomethacinCOX-10.1
COX-21.8
CelecoxibCOX-1>100
COX-20.04

Note: This table provides example data for well-known non-steroidal anti-inflammatory drugs (NSAIDs) to illustrate how such data is presented. It does not contain data for C14 aliphatic diols.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of C14 aliphatic diols on COX-1 and COX-2 enzymes.

Objective: To determine the concentration of a C14 aliphatic diol required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).

Materials:

  • C14 aliphatic diol

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Microplate reader

  • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

Procedure:

  • Compound Preparation: Prepare various concentrations of the C14 aliphatic diol in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the COX-1 or COX-2 enzyme, the heme cofactor, and the test diol at different concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Measurement: Measure the product formation (e.g., Prostaglandin G2) using a colorimetric or fluorometric method as per the assay kit instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the diol. The IC50 value is determined by plotting the percentage of inhibition against the log of the diol concentration and fitting the data to a dose-response curve.

Signaling Pathways

The pro-inflammatory effects of some lipid diols are thought to be mediated through established inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. These diols can promote the migration of immune cells like neutrophils and monocytes, which are key events in the inflammatory cascade regulated by NF-κB.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., Lipid Diols) Receptor Cell Surface Receptor Pro_inflammatory_stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression NF_kB->Gene_expression activates NF_kB_IkB NF-κB IκB NF_kB_IkB->NF_kB releases

Caption: Generalized NF-κB signaling pathway.

Experimental Workflow: Assessing NF-κB Activation

The activation of the NF-κB pathway by C14 aliphatic diols can be investigated using a variety of molecular biology techniques.

NF_kB_Activation_Workflow Cell_culture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment with C14 Aliphatic Diol Cell_culture->Treatment Cell_lysis 3. Cell Lysis and Nuclear/Cytoplasmic Fractionation Treatment->Cell_lysis Western_blot 4a. Western Blot (p-IκB, nuclear NF-κB) Cell_lysis->Western_blot EMSA 4b. EMSA (NF-κB DNA binding) Cell_lysis->EMSA Reporter_assay 4c. Luciferase Reporter Assay (NF-κB transcriptional activity) Cell_lysis->Reporter_assay Analysis 5. Data Analysis Western_blot->Analysis EMSA->Analysis Reporter_assay->Analysis

Caption: Experimental workflow for assessing NF-κB activation.

Conclusion

C14 aliphatic diols represent a class of molecules with potential biological activities, particularly in the realms of antimicrobial and inflammatory responses. While direct quantitative data for these specific compounds is still emerging, trends observed in homologous series of aliphatic diols suggest potent effects. The pro-inflammatory role of vicinal diols as metabolites of epoxy fatty acids points towards their involvement in complex signaling networks like the NF-κB pathway. Further research is warranted to fully elucidate the specific mechanisms of action and to quantify the biological activities of various C14 aliphatic diol isomers. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and execute studies aimed at unlocking the therapeutic potential of these intriguing molecules.

References

An In-Depth Technical Guide to the Potential Toxicological Profile of Tetradecane-7,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, there is a significant lack of published toxicological studies specifically investigating Tetradecane-7,8-diol. Therefore, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals on how to approach the toxicological assessment of this compound. It outlines the necessary experimental workflows and predictive methodologies rather than summarizing existing data.

Introduction to this compound

This compound is a long-chain aliphatic diol. While specific applications and biological activities are not well-documented in publicly available literature, its structure suggests potential use as a surfactant, emollient, or chemical intermediate in various industries. A thorough understanding of its toxicological profile is a prerequisite for its safe handling and use in any application, particularly in drug development or consumer products.

Physicochemical Properties

A foundational aspect of any toxicological assessment is the understanding of the compound's physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C14H30O2PubChem
Molecular Weight 230.39 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 16000-65-0PubChem
XLogP3 4.7PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 11PubChem

Proposed Toxicological Evaluation Workflow

In the absence of existing data, a tiered approach to toxicological assessment is recommended. This workflow should begin with computational and in vitro methods to guide subsequent, more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: ADME & Preliminary In Vivo Studies cluster_2 Tier 3: Repeated Dose & Advanced Studies InSilico In Silico Predictions (QSAR, Read-Across) InVitroCyto In Vitro Cytotoxicity (e.g., MTT, LDH assays) InSilico->InVitroCyto Guides concentration selection InVitroGeno In Vitro Genotoxicity (e.g., Ames, Micronucleus) InVitroCyto->InVitroGeno Establishes cytotoxic limits InVitroADME In Vitro ADME (e.g., Caco-2, Microsomal Stability) InVitroGeno->InVitroADME Informs on potential liabilities SkinIrri In Vitro Skin/Eye Irritation (e.g., EpiDerm™, EpiOcular™) SkinIrri->InVitroADME AcuteOral Acute Oral Toxicity (e.g., OECD 423) InVitroADME->AcuteOral Informs dose selection Subchronic Repeated Dose Toxicity (28/90-day) (e.g., OECD 407/408) AcuteOral->Subchronic Determines dose ranges ReproTox Reproductive/Developmental Toxicity (Screening, e.g., OECD 421) Subchronic->ReproTox Identifies target organs

Caption: Proposed tiered workflow for toxicological assessment.

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on computational modeling and cell-based assays to predict potential toxicities and guide further testing.

3.1.1 In Silico Predictions (Experimental Protocol Not Applicable)

  • Quantitative Structure-Activity Relationship (QSAR): Utilize validated QSAR models (e.g., OECD QSAR Toolbox, VEGA-QSAR) to predict various endpoints such as skin/eye irritation, skin sensitization, mutagenicity, and carcinogenicity based on the chemical structure of this compound.

  • Read-Across: Identify structurally similar long-chain aliphatic diols with known toxicological data. A critical evaluation of the similarity and the quality of the source data is essential for a scientifically sound read-across assessment.

3.1.2 In Vitro Cytotoxicity (MTT Assay Protocol)

  • Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

  • Methodology:

    • Cell Culture: Plate a relevant cell line (e.g., HaCaT for skin exposure, HepG2 for liver toxicity) in 96-well plates and incubate for 24 hours to allow for attachment.

    • Compound Exposure: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is non-toxic to cells) and add to the cells. Include vehicle control and positive control wells.

    • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

3.1.3 In Vitro Genotoxicity (Bacterial Reverse Mutation Test - Ames Test)

  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strain Selection: Use a set of bacterial strains that detect different types of mutations (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.

    • Exposure: Perform the plate incorporation method by mixing the test compound, the bacterial culture, and (if used) the S9 mix in molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (his+ or trp+) on each plate.

    • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies over the background (spontaneous reversion) rate.

Tier 2: ADME and Preliminary In Vivo Studies

Should Tier 1 results indicate a need for further investigation, preliminary ADME and acute in vivo studies would be warranted.

3.2.1 In Vitro ADME - Caco-2 Permeability Assay

  • Objective: To predict the intestinal absorption of this compound.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days until they form a differentiated and polarized monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Permeability Assay: Add this compound to the apical (AP) side of the monolayer. At specified time points, collect samples from the basolateral (BL) side.

    • Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Analysis: Calculate the apparent permeability coefficient (Papp) to classify the compound's absorption potential.

3.2.2 Acute Oral Toxicity Study (OECD Test Guideline 423: Acute Toxic Class Method)

  • Objective: To determine the acute oral toxicity of this compound and obtain information on its potential health hazards from acute exposure.

  • Methodology:

    • Animal Model: Use a small number of rodents (e.g., female rats), typically in a stepwise procedure.

    • Dosing: Administer a single oral dose of the compound at one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any available information.

    • Observation: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and periodically for 14 days. Record body weight changes.

    • Stepwise Procedure: The outcome of the first step determines the next step (e.g., dosing at a higher or lower level, or stopping the test).

    • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

    • Classification: Based on the observed mortality, classify the substance into a GHS (Globally Harmonized System) hazard category.

Potential Signaling Pathway Investigation

Should initial toxicological findings suggest a specific mode of action, further investigation into cellular signaling pathways would be necessary. For a compound like this compound, which is a lipid-like molecule, pathways related to lipid metabolism, oxidative stress, and membrane integrity would be of primary interest.

G Compound This compound CellMembrane Cell Membrane Interaction Compound->CellMembrane Perturbation? ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Induces antioxidant response Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis Initiates intrinsic pathway

The Pivotal Role of Vicinal Diols in Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal diols, organic compounds featuring hydroxyl groups on adjacent carbon atoms, are fundamental structural motifs in a vast array of biologically significant molecules. Their unique chemical properties make them key intermediates and signaling molecules in numerous biochemical pathways, from steroid hormone and lipid mediator biosynthesis to the metabolism of carbohydrates. Furthermore, the characteristic reactivity of the vicinal diol group serves as a powerful handle for the development of analytical methods and as a target for enzymatic catalysis and drug design. This technical guide provides an in-depth exploration of the core roles of vicinal diols in biochemistry, detailing their involvement in critical signaling and metabolic pathways. It includes comprehensive descriptions of experimental protocols for their study and presents quantitative data and pathway diagrams to facilitate understanding and further research.

Introduction to Vicinal Diols in a Biochemical Context

A vicinal diol, or glycol, is characterized by two hydroxyl (-OH) groups attached to adjacent carbons. This structural feature is prevalent in nature, most notably in carbohydrates, but also in lipids, steroids, and various secondary metabolites. The proximity of the hydroxyl groups imparts specific stereochemical properties and reactivity, such as the ability to form cyclic acetals and esters, undergo specific oxidative cleavage, and act as ligands for certain enzymes and receptors. In biochemical systems, vicinal diols are often formed through the enzymatic dihydroxylation of alkenes or the hydrolysis of epoxides.[1][2] Their presence is critical for molecular recognition, solubility, and as a precursor for further metabolic transformation.

Key Biochemical Pathways Featuring Vicinal Diols

Vicinal diols are not merely structural components; they are dynamic participants in essential metabolic and signaling cascades.

Steroid Hormone Biosynthesis

All steroid hormones in mammals are derived from cholesterol. A critical early step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450scc (also known as desmolase). This process involves the formation of a vicinal diol intermediate, 20α,22R-dihydroxycholesterol .[3] The cholesterol side chain is first hydroxylated to create 22R-hydroxycholesterol, followed by a second hydroxylation to yield the vicinal diol. This diol is then oxidatively cleaved between C20 and C22 to produce pregnenolone and isocaproic aldehyde.[3] Pregnenolone is the universal precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids, androgens, and estrogens, highlighting the indispensable role of a vicinal diol intermediate at the very inception of this pathway.[3]

G cholesterol Cholesterol hydroxychol 22R-Hydroxycholesterol cholesterol->hydroxychol Cytochrome P450scc diol 20α,22R-Dihydroxycholesterol (Vicinal Diol Intermediate) hydroxychol->diol Cytochrome P450scc pregnenolone Pregnenolone diol->pregnenolone Cytochrome P450scc (Oxidative Cleavage) progesterone Progesterone pregnenolone->progesterone 3β-HSD other_steroids Other Steroid Hormones (Androgens, Estrogens, etc.) progesterone->other_steroids

Figure 1: Steroid biosynthesis pathway highlighting the vicinal diol intermediate.
Lipid Signaling and Inflammation

Polyunsaturated fatty acids (PUFAs) are metabolized into a wide range of signaling molecules. One major pathway involves cytochrome P450 (CYP450) enzymes, which convert PUFAs into epoxy fatty acids (EpFA).[4] These EpFAs are subsequently metabolized by soluble epoxide hydrolase (sEH) into the corresponding vicinal diols.[4][5]

Initially considered inactive metabolites, these lipid vicinal diols are now recognized as potent signaling molecules in their own right, often counteracting the effects of their EpFA precursors.[4][5] For instance, while EpFAs are generally anti-inflammatory and analgesic, their corresponding diols can be pro-inflammatory and promote pain.[5] A key example is 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a vicinal diol that has been shown to directly activate the TRPV1 receptor, a key player in pain transmission.[5] This balance between EpFAs and their vicinal diol metabolites is crucial for regulating processes like inflammation, blood pressure, and neuronal activity, making the enzymes in this pathway significant targets for drug development.[4][5]

G cluster_effects Biological Effects pufa Polyunsaturated Fatty Acids (e.g., Linoleic Acid) epfa Epoxy Fatty Acids (EpFA) (Anti-inflammatory, Analgesic) pufa->epfa CYP450 Enzymes diol Lipid Vicinal Diols (e.g., DiHOMEs) (Pro-inflammatory, Pain-promoting) epfa->diol Soluble Epoxide Hydrolase (sEH) inflammation_down Inflammation ↓ Pain ↓ epfa->inflammation_down Activates BK channels, Hyperpolarizes neurons inflammation_up Inflammation ↑ Pain ↑ diol->inflammation_up Activates TRPV1 receptors

Figure 2: Opposing roles of EpFAs and their vicinal diol metabolites in signaling.
Enzymatic Synthesis of Chiral Diols

Nature's toolkit includes a variety of enzymes that can synthesize chiral vicinal diols with high stereoselectivity. These enzymatic cascades are of great interest in biotechnology for producing valuable chemical building blocks. A common strategy involves a two-step process:

  • Ligation: A lyase enzyme catalyzes the formation of a C-C bond between two aldehyde molecules to create an α-hydroxy ketone.[6]

  • Reduction: An oxidoreductase (or dehydrogenase) then reduces the ketone group to a hydroxyl group, forming the second stereocenter of the vicinal diol.[6]

By selecting different enzymes with specific stereochemical preferences for each step, all possible stereoisomers (RR, SS, and meso) of a symmetric vicinal diol can be synthesized.[6] For example, butanediol dehydrogenase from Saccharomyces cerevisiae is involved in the metabolic production of (2R,3R)-2,3-butanediol from acetoin.[7] Such enzymatic syntheses offer a green alternative to traditional chemical methods.

Experimental Methodologies for the Study of Vicinal Diols

The unique structure of vicinal diols has led to the development of specific and powerful analytical and synthetic techniques.

Oxidative Cleavage for Analysis

The C-C bond between the two hydroxyl-bearing carbons in a vicinal diol is susceptible to oxidative cleavage by reagents like periodic acid (HIO₄) or sodium periodate (NaIO₄).[8][9][10] This reaction, known as the Malaprade oxidation, breaks the diol into two carbonyl compounds (aldehydes or ketones).[11] The identity of the resulting carbonyl compounds provides information about the structure of the original diol. This technique was historically crucial for elucidating the structures of sugars before the advent of spectroscopic methods.[9]

Protocol: Periodate Cleavage of a Vicinal Diol

  • Dissolution: Dissolve the vicinal diol-containing sample in a suitable solvent (e.g., water, methanol, or a mixture).

  • Reagent Addition: Add a freshly prepared aqueous solution of sodium periodate (NaIO₄) to the sample. The reaction is typically performed at room temperature.

  • Incubation: Allow the reaction to proceed for a period ranging from a few minutes to several hours, depending on the substrate. The progress can be monitored by testing for the consumption of periodate.

  • Quenching: Stop the reaction by adding an excess of a quenching agent, such as ethylene glycol, which will consume any remaining periodate.

  • Analysis: Analyze the resulting aldehyde and/or ketone products using standard techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or derivatization followed by spectrophotometry.

G cluster_reactants Reactants cluster_products Products diol Vicinal Diol intermediate Cyclic Periodate Ester (Intermediate) diol->intermediate periodate Periodate (IO₄⁻) periodate->intermediate carbonyl1 Carbonyl Compound 1 carbonyl2 Carbonyl Compound 2 iodate Iodate (IO₃⁻) intermediate->carbonyl1 C-C Bond Cleavage intermediate->carbonyl2 C-C Bond Cleavage intermediate->iodate

Figure 3: Logical workflow of the periodate cleavage reaction.
Boronate Affinity Chromatography for Enrichment

Boronic acids have a unique ability to form reversible covalent bonds with cis-diols, creating five- or six-membered cyclic boronate esters. This highly specific interaction is the basis of boronate affinity chromatography, a powerful technique for selectively isolating and enriching cis-diol-containing compounds (such as glycoproteins, RNA, and certain catechols) from complex biological matrices.[12]

Protocol: Enrichment of cis-Diols using Boronate Affinity Chromatography

  • Column Preparation: Pack a chromatography column with a solid support matrix functionalized with boronic acid residues. Equilibrate the column with a binding buffer, typically at a slightly alkaline pH (e.g., pH 8-9) to favor the anionic form of the boronic acid, which binds diols more strongly.

  • Sample Loading: Load the biological sample onto the equilibrated column. cis-Diol-containing molecules will bind to the boronate matrix, while other molecules will pass through.

  • Washing: Wash the column with the binding buffer to remove any non-specifically bound components.

  • Elution: Elute the bound cis-diol molecules by changing the buffer conditions to disrupt the boronate-diol interaction. This is typically achieved by lowering the pH (e.g., to pH 3-4) or by including a competing diol, such as sorbitol, in the elution buffer.

  • Analysis: The enriched fractions can then be analyzed by methods such as LC-MS or electrophoresis.

LC-MS for Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the detailed analysis of vicinal diols in biological systems. However, due to their often low concentrations and poor ionization efficiency, derivatization is frequently employed. A selective and sensitive approach involves post-column derivatization with reagents like 6-bromo-3-pyridinylboronic acid (BPBA), which reacts rapidly with diols. The resulting derivatives show characteristic fragmentation patterns in the mass spectrometer, enabling sensitive detection and identification, even for challenging regioisomers of lipid diols.[13]

G sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction lc Liquid Chromatography (LC Separation) extraction->lc pcd Post-Column Derivatization (e.g., with BPBA) lc->pcd ms Mass Spectrometry (MS/MS Detection) pcd->ms data Data Analysis (Profiling & Quantification) ms->data

Figure 4: Experimental workflow for LC-MS analysis of vicinal diols.
Asymmetric Synthesis for Drug Development

The creation of enantiomerically pure vicinal diols is often a critical step in the total synthesis of complex chiral drugs. The Sharpless asymmetric dihydroxylation is a renowned method for converting alkenes into chiral vicinal diols with high enantioselectivity.[1][14] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from cinchona alkaloids) and a stoichiometric co-oxidant. This technique has been instrumental in synthesizing key chiral intermediates for drugs like the antihypertensive agent Nebivolol.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative aspects related to the enzymatic synthesis of vicinal diols and analytical detection limits.

Table 1: Enzymatic Synthesis of Aliphatic Vicinal Diols

Product Diol Starting Aldehyde Enzyme Cascade (Ligation + Reduction) Concentration (mM) Isomeric Content (%) Reference
2,3-Butanediol Acetaldehyde ApPDCE469G + EM-KRED014 115 >99 [6]
3,4-Hexanediol Propanal PfBAL + LbADH 4.1 72 [6]
4,5-Octanediol Butanal PfBAL + LbADH 15 >99 [6]

| 5,6-Decanediol | Pentanal | PfBAL + LbADH | 9 | >99 |[6] |

Table 2: Analytical Methods for Vicinal Diol Detection

Method Principle Typical Application Limit of Detection (LOD) Reference
Periodate-Schiff Staining Oxidative cleavage followed by colorimetric reaction Histological detection of carbohydrates Qualitative/Semi-quantitative [9]
Boronate Affinity Chromatography Reversible covalent binding to cis-diols Enrichment of glycoproteins, RNA Varies by analyte [12]

| LC-PCD-MS with BPBA | LC separation, post-column derivatization, MS/MS | Profiling of lipid diols | As low as 50 pg/mL |[13] |

Conclusion

Vicinal diols represent a crucial functional group in biochemistry, acting as essential intermediates in the biosynthesis of fundamental molecules like steroids and serving as key players in complex lipid signaling networks that regulate health and disease. Their unique chemical reactivity has been harnessed to develop a suite of powerful analytical tools for their detection and enrichment, as well as elegant synthetic strategies for the production of chiral molecules for the pharmaceutical industry. A thorough understanding of the formation, function, and analysis of vicinal diols is therefore indispensable for researchers in biochemistry, medicine, and drug development.

References

Tetradecane-7,8-diol: An Uncharted Territory in Biomarker Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the investigation of tetradecane-7,8-diol as a potential biomarker. Despite the growing interest in novel molecular indicators for disease diagnosis and prognosis, this specific diol remains largely unexplored in the context of clinical or preclinical research.

Currently, there is a notable absence of published studies that directly examine the role of this compound as a biomarker for any specific disease or physiological condition. Publicly accessible scientific databases and chemical registries primarily offer basic chemical and physical properties of the compound. For instance, information regarding its molecular formula (C14H30O2) and CAS number (16000-65-0) is readily available.[1][2] However, this foundational chemical data is not supplemented by biological or clinical research into its potential as a diagnostic or prognostic tool.

While the parent compound, tetradecane, has been associated with several diseases, including Crohn's disease, ulcerative colitis, nonalcoholic fatty liver disease, and asthma, this association does not extend to its diol derivative in the current body of scientific literature.[3] The metabolic pathways and biological significance of this compound have not been elucidated, and consequently, no signaling pathways involving this molecule have been described.

The lack of research in this area means that there is no quantitative data on the levels of this compound in biological samples from healthy or diseased individuals. Furthermore, detailed experimental protocols for the detection and quantification of this specific diol in a clinical or research setting have not been established or published. Standard analytical methods for similar compounds often involve techniques like gas chromatography-mass spectrometry (GC-MS), but specific methodologies tailored to this compound are not available.[4]

References

The Solid State Behavior of Long-Chain Diols: A Technical Guide for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the phase transitions, structural characteristics, and formulation potential of long-chain diols.

Long-chain diols, linear hydrocarbons terminally substituted with hydroxyl groups, are a class of compounds garnering increasing interest in materials science and pharmaceutical development. Their ability to self-assemble into highly ordered structures through hydrogen bonding and van der Waals interactions gives rise to complex phase behavior, including solid-solid transitions and polymorphism. This technical guide provides a comprehensive overview of the phase behavior of long-chain diols, details key experimental methodologies for their characterization, and explores their potential applications in drug delivery systems.

Phase Behavior and Thermal Properties of α,ω-Alkanediols

The thermal behavior of α,ω-alkanediols is characterized by a series of phase transitions, including melting and, for certain chain lengths, one or more solid-solid transitions. These transitions are governed by the interplay between the strong directional hydrogen bonds of the terminal hydroxyl groups and the weaker, non-directional van der Waals forces between the methylene chains.

A key characteristic of the melting behavior of homologous series of α,ω-alkanediols is the alternation of melting points. Diols with an even number of carbon atoms generally exhibit higher melting points than their odd-numbered neighbors. This "even-odd effect" is attributed to more efficient crystal packing in the even-numbered diols.

In addition to melting, longer-chain diols can exhibit solid-solid phase transitions at temperatures below their melting point. These transitions involve changes in the crystal packing and conformational ordering of the alkyl chains. For instance, 1,22-docosanediol (HO-(CH₂)₂₂-OH) and 1,32-dotriacontanediol (HO-(CH₂)₃₂-OH) are known to exhibit such solid-solid phase transitions before melting. A study on (CH₂)₂₂(OH)₂ identified a first-order solid-state transition at 371.7 K, followed by a second-order melting transition at 380.1 K.[1] In contrast, the longer chain (CH₂)₄₄(OH)₂ only showed a melting transition at 394.5 K during heating.[1]

The enthalpy changes associated with these transitions provide insight into the energetics of the structural rearrangements. For example, in odd-numbered α,ω-alkanediols, the enthalpy of transition from the crystalline to the high-temperature phase is considerably larger than that of n-alkanes, with a significant portion of the total enthalpy change occurring at the solid-solid transition.[1]

Table 1: Thermal Properties of Selected α,ω-Alkanediols

DiolNumber of Carbon AtomsMelting Point (°C)Solid-Solid Transition Temperature (°C)Enthalpy of Fusion (kJ/mol)Enthalpy of Solid-Solid Transition (kJ/mol)
1,10-Decanediol1072-74Not reportedNot reportedNot reported
1,12-Dodecanediol1279-81Not reportedNot reportedNot reported
1,16-Hexadecanediol1691-93Not reportedNot reportedNot reported
1,22-Docosanediol22107-10998.6Not reportedNot reported

Note: Data compiled from various sources. Enthalpy values are often not reported in commercially available material data sheets and require dedicated calorimetric studies for their determination.

Experimental Protocols for Characterization

The elucidation of the phase behavior of long-chain diols relies on a combination of analytical techniques, primarily differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and quantifying their associated enthalpy changes.

Experimental Protocol for DSC Analysis of Long-Chain Diols:

  • Sample Preparation: Accurately weigh 3-5 mg of the long-chain diol sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

    • Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the recrystallized sample.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting, solid-solid transition) or exothermic (e.g., crystallization) events.

X-ray Diffraction (XRD)

XRD provides information about the crystalline structure and packing of the diol molecules in the solid state. Powder XRD is particularly useful for identifying different polymorphic forms.

Experimental Protocol for Powder XRD Analysis of Long-Chain Diols:

  • Sample Preparation: Finely grind the long-chain diol sample to a homogenous powder using a mortar and pestle.

  • Sample Mounting: Mount the powdered sample onto a sample holder, ensuring a flat and level surface.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition:

    • Set the X-ray source (e.g., Cu Kα radiation).

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and dwell time.

  • Data Analysis: Analyze the resulting diffraction pattern to identify the positions and intensities of the diffraction peaks. These peaks can be used to determine the unit cell parameters and identify the crystal system. Changes in the diffraction pattern with temperature can be used to characterize solid-solid phase transitions.

Logical Relationships in Phase Behavior

The phase behavior of long-chain diols is a logical consequence of their molecular structure. The interplay of chain length, hydrogen bonding, and crystal packing dictates the observed thermal transitions.

Figure 1. Logical relationship between molecular structure and phase behavior.

An increase in the alkyl chain length leads to stronger van der Waals interactions, generally resulting in higher melting points. The terminal hydroxyl groups form extensive hydrogen-bonding networks, which significantly contribute to the stability of the crystal lattice. The efficiency of the crystal packing, influenced by both van der Waals forces and the hydrogen-bonding network, is a primary determinant of the melting point and can also give rise to different polymorphic forms, which are observed as solid-solid phase transitions.

Applications in Drug Development

The unique phase behavior and self-assembly properties of long-chain diols make them attractive candidates for various applications in drug delivery, particularly in the formulation of controlled-release systems and for enhancing topical and transdermal delivery.

Organogels for Controlled Release

Long-chain diols, or structurally similar long-chain fatty acids, can act as organogelators, forming thermo-reversible, three-dimensional networks in organic solvents. These organogels can entrap drug molecules, providing a matrix for their controlled release. The release of the drug can be modulated by the concentration of the gelator and the properties of the organic solvent. Such systems are being explored for oral, topical, and parenteral drug delivery. The gelation process and subsequent drug release are intrinsically linked to the phase behavior of the gelator.

G cluster_0 Formulation cluster_1 Process cluster_2 Product & Application A Long-Chain Diol (Gelator) D Heating to dissolve A->D B Organic Solvent B->D C Active Pharmaceutical Ingredient (API) C->D E Cooling & Self-Assembly D->E F Organogel with entrapped API E->F G Controlled Drug Release F->G

Figure 2. Workflow for the formation of a diol-based organogel for drug delivery.
Structured Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising vehicles for drug delivery. Long-chain diols can potentially be used as solid lipids in these formulations. The crystalline nature of the solid lipid matrix, which is a direct consequence of the phase behavior of the long-chain diol, influences the drug loading capacity and release profile of the nanoparticles. The polymorphism of the diol can affect the stability of the nanoparticles during storage, with transitions to more stable polymorphs potentially leading to drug expulsion.

Permeation Enhancers for Topical and Transdermal Delivery

Diols are known to act as penetration enhancers in topical and transdermal formulations. They are thought to increase the permeation of drugs through the skin by disrupting the highly ordered structure of the stratum corneum lipids. The amphiphilic nature of long-chain diols, with their hydrophilic hydroxyl head groups and a long lipophilic alkyl chain, allows them to intercalate into the lipid bilayers of the stratum corneum, increasing their fluidity and facilitating drug diffusion.

Conclusion

Long-chain diols exhibit a rich and complex phase behavior that is a direct function of their molecular architecture. Understanding these solid-state properties is crucial for their application in advanced materials and pharmaceutical formulations. The ability to form ordered structures and undergo distinct phase transitions makes them versatile components for the design of controlled-release drug delivery systems, such as organogels and lipid nanoparticles. Further research into the phase behavior of a wider range of long-chain diols and their interactions with active pharmaceutical ingredients will undoubtedly unlock their full potential in the development of innovative drug products.

References

Theoretical Calculations of Tetradecane-7,8-diol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecane-7,8-diol is a long-chain diol whose physicochemical and electronic properties are of interest in various fields, including materials science and drug development. As with many complex organic molecules, experimental characterization can be resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective alternative for predicting molecular properties, guiding experimental design, and providing insights into molecular behavior at the atomic level.

This technical guide outlines a comprehensive computational methodology for the theoretical characterization of this compound. Due to the limited availability of specific published experimental or theoretical data for this molecule, this document serves as a procedural blueprint, presenting a standard workflow and illustrative data that researchers can generate.

Detailed Computational Methodology

The following protocol describes a robust workflow for calculating the structural, thermodynamic, and electronic properties of this compound using Density Functional Theory.

1. Molecular Model Construction

The initial step involves building the three-dimensional structure of this compound. This can be accomplished using molecular modeling software such as Avogadro, ChemDraw, or GaussView. It is crucial to generate a reasonable initial geometry that can serve as the starting point for optimization.

2. Geometry Optimization

To find the most stable conformation (the structure with the lowest energy), a geometry optimization is performed. This is a computational process that systematically adjusts the positions of the atoms to minimize the total energy of the molecule.

  • Software : Standard quantum chemistry software packages like Gaussian, ORCA, or PySCF are suitable for this task.

  • Level of Theory : A widely used and reliable level of theory for organic molecules is the B3LYP functional combined with the 6-31G(d,p) basis set.[1][2] This combination offers a good balance between accuracy and computational cost for structural and electronic properties.

3. Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of Minimum Energy Structure : The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Thermodynamic Properties : The calculated vibrational frequencies are used to compute various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy, at a given temperature (typically 298.15 K).[1]

4. Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation can be performed to determine the electronic properties of the molecule.

  • HOMO-LUMO Gap : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic excitability.[3][4]

  • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

The logical flow of this computational procedure is illustrated in the diagram below.

G Computational Workflow for this compound Property Prediction A 1. Molecular Model Construction (e.g., Avogadro, GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum, Obtain Thermodynamics) B->C E Optimized Structure B->E D 4. Property Calculation (HOMO-LUMO, MEP, etc.) C->D F Thermodynamic Properties (Enthalpy, Gibbs Free Energy) C->F G Electronic Properties (HOMO-LUMO Gap, Reactivity) D->G

Computational workflow for property prediction.

Data Presentation: Illustrative Calculated Properties

The tables below summarize the types of quantitative data that would be generated from the computational workflow described above. Note: The values presented here are illustrative and intended for demonstration purposes.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length C7O1--1.43 Å
C8O2--1.43 Å
C7C8--1.54 Å
Bond Angle O1C7C8-109.5°
C7C8O2-109.5°
Dihedral Angle O1C7C8O260.0° (gauche)

Table 2: Calculated Thermodynamic Properties at 298.15 K (Illustrative)

PropertyValueUnit
Zero-Point Vibrational Energy (ZPVE)550.0kJ/mol
Enthalpy (H)575.0kJ/mol
Gibbs Free Energy (G)480.0kJ/mol
Entropy (S)320.0J/mol·K

Table 3: Calculated Electronic Properties (Illustrative)

PropertyValueUnit
Energy of HOMO-6.5eV
Energy of LUMO1.2eV
HOMO-LUMO Energy Gap 7.7 eV
Dipole Moment2.1Debye

Visualization of a Hypothetical Signaling Pathway

Long-chain diols can potentially interact with cellular signaling pathways. For instance, they might act as ligands for specific receptors, triggering a downstream cascade. The following diagram illustrates a hypothetical signaling pathway where this compound could modulate cellular activity.

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase g_protein->enzyme Activates cAMP cAMP Production enzyme->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Target Proteins diol This compound diol->receptor Binds

Hypothetical signaling cascade initiated by this compound.

Conclusion

This technical guide provides a comprehensive framework for the theoretical calculation of the properties of this compound. By employing Density Functional Theory, researchers can obtain valuable data on the molecule's geometry, stability, and electronic characteristics. This information is instrumental for understanding its potential applications and for guiding further experimental studies in drug development and materials science. The outlined workflow and illustrative data serve as a starting point for in-depth computational investigations of this and other long-chain diols.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetradecane-7,8-diol from Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Tetradecane-7,8-diol from tetradecene via a catalytic syn-dihydroxylation reaction. The recommended method is the Upjohn dihydroxylation, which employs a catalytic amount of osmium tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. This method is known for its high yields and reliability for the conversion of alkenes to vicinal diols.[1][2][3][4] This protocol is specifically tailored for researchers in organic synthesis, medicinal chemistry, and drug development who require a straightforward and efficient method for the preparation of long-chain aliphatic diols.

Introduction

Vicinal diols are important structural motifs in a variety of natural products and are valuable intermediates in organic synthesis. The syn-dihydroxylation of alkenes is a fundamental transformation that allows for the stereospecific introduction of two hydroxyl groups across a double bond. Among the various methods available, the Upjohn dihydroxylation offers a practical and less hazardous alternative to using stoichiometric amounts of toxic and expensive osmium tetroxide.[3][4] This method utilizes a catalytic cycle where the active Os(VIII) species is regenerated by a co-oxidant, typically NMO.[1][2] This application note provides a comprehensive protocol for the synthesis of this compound from tetradecene, including reaction setup, purification, and characterization.

Chemical Reaction Pathway

The synthesis of this compound from tetradecene proceeds via a syn-dihydroxylation mechanism. The osmium tetroxide adds to the alkene in a concerted fashion, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the cis-diol, and the reduced osmium species is re-oxidized by NMO to regenerate the catalytic OsO₄.

reaction_pathway tetradecene Tetradecene osmate_ester Cyclic Osmate Ester Intermediate tetradecene->osmate_ester [3+2] Cycloaddition reagents + OsO4 (cat.) + NMO diol This compound osmate_ester->diol hydrolysis Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Upjohn Dihydroxylation of Tetradecene

This protocol is a representative procedure based on established methods for the dihydroxylation of long-chain alkenes. Researchers should optimize reaction conditions as needed.

Materials:

  • trans-7-Tetradecene (or cis-7-tetradecene)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in 2-methyl-2-propanol)

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Acetone

  • Water, deionized

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetradecene (e.g., 10 mmol, 1.96 g) in a mixture of acetone (50 mL) and water (5 mL).

  • Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) solution (1.5 equivalents, 15 mmol, 1.76 g of a 50% solution).

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add the osmium tetroxide solution (e.g., 0.02 mol%, 0.002 mmol, 20 mg of a 2.5 wt% solution) dropwise via a syringe or dropping funnel. Caution: Osmium tetroxide is highly toxic and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) and stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired diol.

  • Final Product: Concentrate the pure fractions to afford this compound as a white solid.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterValue/Range
Starting Material Tetradecene
Key Reagents OsO₄ (catalytic), NMO (stoichiometric)
Solvent System Acetone/Water (typically 10:1 v/v)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 85 - 95% (expected, may vary)

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₄H₃₀O₂
Molecular Weight 230.39 g/mol
Appearance White solid
¹H NMR (CDCl₃, predicted) δ 3.40-3.60 (m, 2H, -CH(OH)-), 1.20-1.60 (m, 24H, -CH₂-), 0.88 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, predicted) δ 74.5 (-CH(OH)-), 33.0, 31.9, 29.6, 29.3, 25.8, 22.7 (-CH₂-), 14.1 (-CH₃)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start: Tetradecene dissolve Dissolve in Acetone/Water start->dissolve add_nmo Add NMO Solution dissolve->add_nmo add_oso4 Add OsO4 Catalyst (0 °C) add_nmo->add_oso4 react Stir at Room Temperature (12-24h) add_oso4->react quench Quench with Na2SO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Osmium Tetroxide: OsO₄ is extremely toxic, volatile, and can cause severe eye damage and respiratory tract irritation. Always handle OsO₄ solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Organic Solvents: Acetone, ethyl acetate, and hexanes are flammable. Avoid open flames and work in a well-ventilated area.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Conclusion

The Upjohn dihydroxylation is a highly effective and reliable method for the synthesis of this compound from tetradecene. The use of a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant makes this procedure more cost-effective and safer than methods requiring stoichiometric osmium tetroxide. The provided protocol offers a detailed guide for researchers to successfully perform this transformation, yielding the desired long-chain vicinal diol in high purity and yield.

References

Application Notes and Protocols for the Asymmetric Synthesis of (7R,8R)-Tetradecanediol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vicinal diols are fundamental structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The precise control of the stereochemistry of these diol functionalities is often crucial for their biological activity. Asymmetric dihydroxylation of olefins represents one of the most powerful and reliable methods for the enantioselective synthesis of chiral vicinal diols.[1] The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, provides a predictable and highly enantioselective route to 1,2-diols from prochiral alkenes.[1][2][3] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the hydroxylation to a specific face of the double bond.[2]

This application note provides a detailed protocol for the asymmetric synthesis of (7R,8R)-tetradecanediol from the corresponding prochiral alkene, trans-7-tetradecene, using the Sharpless Asymmetric Dihydroxylation with AD-mix-β. The commercially available AD-mix formulations contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), offering a convenient and reliable procedure.[2][4] The choice of AD-mix-β is dictated by the desired (7R,8R) stereochemistry of the product diol.[2][5]

Logical Relationship of Synthetic Steps

Asymmetric_Synthesis_Workflow start trans-7-Tetradecene reagent Sharpless Asymmetric Dihydroxylation (AD-mix-β, t-BuOH/H₂O, 0 °C) start->reagent product (7R,8R)-Tetradecanediol reagent->product Crude Product purification Purification (Silica Gel Chromatography) product->purification final_product Pure (7R,8R)-Tetradecanediol purification->final_product

Caption: Workflow for the asymmetric synthesis of (7R,8R)-tetradecanediol.

Experimental Protocol

Materials:

  • trans-7-Tetradecene (97%)

  • AD-mix-β

  • tert-Butanol

  • Water (deionized)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (50 mL) and water (50 mL). Stir the mixture until it becomes homogeneous. Add AD-mix-β (14 g, approximately 1.4 g per mmol of alkene) to the solvent mixture. Stir vigorously at room temperature until two clear phases are observed, with the lower aqueous phase being bright yellow.[4] Cool the reaction mixture to 0 °C in an ice-water bath. Some of the dissolved salts may precipitate upon cooling.[4]

  • Addition of Alkene: To the cooled and vigorously stirred mixture, add trans-7-tetradecene (1.96 g, 10 mmol) in one portion.

  • Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. The reaction is typically complete within 6-24 hours.

  • Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (100 mL) and shake well. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Work-up: Combine the organic extracts and wash with 2 M aqueous sodium hydroxide (50 mL) to remove the chiral ligand, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (7R,8R)-tetradecanediol.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of (7R,8R)-tetradecanediol based on typical results for the Sharpless Asymmetric Dihydroxylation of trans-disubstituted alkenes.

ParameterExpected ValueNotes
Yield 85-95%The yield is for the purified product.
Enantiomeric Excess (ee) >95%The high enantioselectivity is a hallmark of the Sharpless Asymmetric Dihydroxylation for this class of substrates.[6] The ee can be determined by chiral HPLC or NMR analysis of a Mosher's ester derivative.
Diastereomeric Ratio (dr) N/AAs the product is a syn-diol and the starting material is a trans-alkene, only one diastereomer is formed.

Signaling Pathway and Experimental Workflow

The Sharpless Asymmetric Dihydroxylation proceeds through a well-defined catalytic cycle. The osmium tetroxide, complexed with the chiral ligand, undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. This intermediate is then hydrolyzed to release the diol and the reduced osmium species. A stoichiometric co-oxidant regenerates the osmium(VIII) catalyst to complete the cycle.

Sharpless_Catalytic_Cycle OsVIII_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene trans-7-Tetradecene Alkene->Cycloaddition Osmate_Ester Osmate(VI) Ester Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis (H₂O) Osmate_Ester->Hydrolysis Diol (7R,8R)-Tetradecanediol Hydrolysis->Diol Product Release OsVI_L Reduced Os(VI) Species Hydrolysis->OsVI_L Reoxidation Re-oxidation (K₃[Fe(CN)₆]) OsVI_L->Reoxidation Reoxidation->OsVIII_L Catalyst Regeneration

References

Application Notes and Protocols for Catalytic Dihydroxylation of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic dihydroxylation of long-chain alkenes, which are crucial transformations in the synthesis of fine chemicals, pharmaceuticals, and natural products. The conversion of hydrophobic long-chain alkenes into vicinal diols introduces valuable functionality for further synthetic manipulations. This document covers both well-established osmium-based methods and emerging osmium-free alternatives, offering a comparative guide to aid in methodology selection.

Introduction

The syn-dihydroxylation of alkenes is a cornerstone reaction in organic synthesis, providing direct access to 1,2-diols with defined stereochemistry. For long-chain alkenes, such as those derived from oleochemicals, this transformation is of particular industrial and academic interest. The resulting long-chain diols are versatile building blocks for polymers, surfactants, and complex bioactive molecules. This document details three key catalytic methods: the Sharpless Asymmetric Dihydroxylation, the Upjohn Dihydroxylation, and promising osmium-free methods employing manganese and iron catalysts.

I. Osmium-Based Dihydroxylation Methods

Osmium tetroxide (OsO₄) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, forming a cyclic osmate ester intermediate that is subsequently hydrolyzed to the diol.[1] Due to its high cost and toxicity, catalytic versions of this reaction have been developed.[2]

A. Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[3][4][5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric co-oxidant to regenerate the osmium(VIII) catalyst.[3][6] Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have made this reaction highly accessible and reproducible.[4][5][6]

Key Features:

  • High enantioselectivity for a wide range of alkenes.[4]

  • Predictable stereochemical outcome based on the chiral ligand used.[4]

  • Commercially available and easy-to-use reagent mixtures (AD-mix).[6]

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents AD-mix (α or β) t-BuOH/H₂O (1:1) Long-Chain Alkene ReactionVessel Round-bottom flask with stir bar Reagents->ReactionVessel Combine Stirring Vigorous stirring at 0 °C to rt ReactionVessel->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Add Na₂SO₃ Monitoring->Quenching Extraction Extract with ethyl acetate Quenching->Extraction Drying Dry organic layer (e.g., MgSO₄) Extraction->Drying Purification Silica gel chromatography Drying->Purification Analysis Characterize diol (NMR, MS, [α]D) Purification->Analysis

Figure 1: General workflow for Sharpless Asymmetric Dihydroxylation.
B. Upjohn Dihydroxylation

The Upjohn dihydroxylation is a convenient method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[3][7] This method is particularly useful for small-scale preparations where high enantioselectivity is not required. It is a reliable method for converting a wide range of alkenes to the corresponding cis-diols.[8]

Key Features:

  • Uses a catalytic amount of OsO₄, reducing cost and toxicity.[7]

  • Generally high yielding for a variety of alkene substrates.[8]

  • Simpler than the Sharpless AD when enantioselectivity is not a concern.

II. Osmium-Free Dihydroxylation Methods

Concerns over the toxicity and cost of osmium have driven the development of alternative catalytic systems for dihydroxylation based on more earth-abundant and less toxic metals.

A. Manganese-Catalyzed Dihydroxylation

Manganese-based catalysts have emerged as a promising alternative for the dihydroxylation of alkenes.[9][10] Various manganese complexes, in combination with oxidants like hydrogen peroxide, can effectively catalyze the syn-dihydroxylation of a range of alkenes, including electron-deficient ones.[9] Chiral ligands can be employed to induce enantioselectivity.

B. Iron-Catalyzed Dihydroxylation

Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive candidate for catalysis. Iron complexes have been developed that can catalyze the cis-dihydroxylation of alkenes, often using hydrogen peroxide as the oxidant. These bio-inspired catalysts mimic the function of non-heme iron-containing enzymes.

Quantitative Data Summary

The following tables summarize representative quantitative data for the catalytic dihydroxylation of various long-chain alkenes using the methods described above.

SubstrateCatalyst SystemYield (%)ee (%)Reference
Sharpless Asymmetric Dihydroxylation
1-DodeceneAD-mix-β9597[6]
1-TetradeceneAD-mix-β9498[6]
trans-5-DeceneAD-mix-β8599[6]
Upjohn Dihydroxylation
1-OcteneOsO₄ (cat.), NMO92N/A[7]
Methyl OleateOsO₄ (cat.), NMO88N/A[7]
Manganese-Catalyzed Dihydroxylation
1-OcteneMn(II) complex, H₂O₂8590[9]
Iron-Catalyzed Dihydroxylation
1-DeceneFe(II) complex, H₂O₂78N/A[11]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Dodecene using AD-mix-β

Materials:

  • 1-Dodecene (1.00 g, 5.94 mmol)

  • AD-mix-β (8.32 g)

  • tert-Butanol (30 mL)

  • Water (30 mL)

  • Sodium sulfite (9.0 g)

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (30 mL) and water (30 mL).

  • Add AD-mix-β (8.32 g) to the solvent mixture and stir vigorously at room temperature until two clear phases are formed (the lower aqueous phase will be yellow).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-dodecene (1.00 g, 5.94 mmol) to the cooled, stirring mixture.

  • Continue to stir vigorously at 0 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 6-24 hours), add solid sodium sulfite (9.0 g) while maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired (R)-1,2-dodecanediol.

Logical Relationship of Dihydroxylation Methods

cluster_main Catalytic Dihydroxylation of Long-Chain Alkenes cluster_osmium cluster_osmium_free OsmiumBased Osmium-Based Methods Sharpless Sharpless Asymmetric Dihydroxylation (Enantioselective) OsmiumBased->Sharpless Upjohn Upjohn Dihydroxylation (Racemic) OsmiumBased->Upjohn OsmiumFree Osmium-Free Methods Manganese Manganese-Catalyzed OsmiumFree->Manganese Iron Iron-Catalyzed OsmiumFree->Iron

References

Application Note and Protocol for the Purification of 7,8-Tetradecanediol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 7,8-tetradecanediol using column chromatography. The protocol is designed to be a comprehensive guide for researchers and professionals involved in organic synthesis and drug development, offering a reliable method for obtaining high-purity 7,8-tetradecanediol.

Introduction

7,8-Tetradecanediol is a long-chain aliphatic diol with potential applications in various fields, including the synthesis of surfactants, emulsifiers, and as an intermediate in the creation of more complex molecules.[1] The presence of two hydroxyl groups provides a degree of polarity that allows for effective purification by normal-phase column chromatography.[1] This application note describes a robust protocol for the purification of 7,8-tetradecanediol using silica gel chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For the purification of moderately polar compounds like 7,8-tetradecanediol, normal-phase chromatography is highly effective. In this mode, a polar stationary phase (such as silica gel) is used in conjunction with a less polar mobile phase. Compounds with higher polarity, like diols, will have a stronger interaction with the stationary phase and thus elute more slowly than non-polar impurities.

Diol-functionalized silica gel can also be employed as the stationary phase, offering a different selectivity compared to standard silica gel.[2][3] This type of stationary phase has alcoholic hydroxyl groups on its surface, leading to milder hydrogen bonding interactions compared to the silanol groups of standard silica gel.[4] This can be particularly advantageous for achieving fine separations of polar compounds.

Experimental Protocol

This protocol outlines the steps for the purification of 7,8-tetradecanediol on a laboratory scale.

1. Materials and Equipment

  • Stationary Phase: Silica gel 60 (particle size 40-63 µm) or Diol-modified silica gel.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC). A starting point could be a 7:3 or 8:2 (v/v) mixture of hexane:ethyl acetate.

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel or solvent reservoir

    • Fraction collector or collection tubes

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization (if applicable) or a staining solution (e.g., potassium permanganate)

    • Beakers, flasks, and other standard laboratory glassware

    • Cotton or glass wool plug

    • Sand (acid-washed)

2. Preparation of the Column (Slurry Packing Method)

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approximately 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of the silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). The consistency should be easily pourable.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more of the slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top of the stationary phase to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer.

3. Sample Preparation and Loading

  • Dissolve the crude 7,8-tetradecanediol sample in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. The goal is to have a concentrated solution.

  • Carefully apply the sample solution onto the top of the column using a pipette, allowing it to adsorb onto the sand layer without disturbing the silica gel bed.

  • Open the stopcock and allow the sample to enter the stationary phase. Once the sample has fully entered the sand, carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the stationary phase.

  • Drain the solvent again until the level is at the top of the sand.

4. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase. A separatory funnel can be used as a solvent reservoir to maintain a constant head of solvent.

  • Begin the elution by opening the stopcock to achieve a steady flow rate. A typical flow rate for gravity chromatography is a few drops per second.

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per tube).

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the mobile phase. Visualize the spots using a suitable method (e.g., potassium permanganate stain, which is effective for diols).

  • Fractions containing the pure 7,8-tetradecanediol (as determined by TLC) should be combined.

5. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 7,8-tetradecanediol.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).

Data Presentation

The following table summarizes hypothetical quantitative data for a typical purification of 7,8-tetradecanediol.

ParameterValue
Crude Sample Weight 5.0 g
Column Diameter 4 cm
Silica Gel Amount 150 g
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Fraction Volume 15 mL
Fractions Containing Pure Product 25-40
Isolated Yield 4.2 g
Purity (by GC-MS) >98%
Retention Factor (Rf) on TLC 0.35 (in 7:3 Hexane:EtOAc)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Column Packing (Silica Gel Slurry) load_sample Sample Loading prep_column->load_sample prep_sample Sample Preparation (Dissolve Crude Product) prep_sample->load_sample elution Elution with Mobile Phase load_sample->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc Monitoring pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified 7,8-Tetradecanediol evaporation->final_product

Caption: Workflow for the purification of 7,8-tetradecanediol.

References

Application Notes and Protocols for Polymer Synthesis Using Tetradecane-7,8-diol as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetradecane-7,8-diol as a monomer in the synthesis of novel polymers. This document is intended to guide researchers in exploring the potential of this long-chain aliphatic diol for the development of new materials with tailored properties for various applications, including in the biomedical and pharmaceutical fields. While direct literature on the polymerization of this compound is limited, this document extrapolates from established principles of polymer chemistry involving similar long-chain diols.

Introduction

Long-chain aliphatic diols are valuable building blocks for the synthesis of a variety of polymers, including polyesters and polyurethanes. The incorporation of these diols into polymer backbones can impart unique properties such as increased flexibility, hydrophobicity, and biodegradability. This compound, with its C14 backbone and two secondary hydroxyl groups, offers a unique combination of a long aliphatic chain and specific stereochemistry, which can influence the resulting polymer's crystallinity, thermal properties, and degradation kinetics. These characteristics make it an intriguing candidate for applications in drug delivery systems, medical implants, and specialty elastomers.

Polymers derived from long-chain diols can be synthesized through various methods, with step-growth polymerization, specifically polycondensation, being a primary route.[1][2] This involves the reaction of the diol with a suitable comonomer, such as a dicarboxylic acid or a diisocyanate, to form polyesters or polyurethanes, respectively.[3][4] The properties of the final polymer can be finely tuned by the choice of the comonomer, the stoichiometry of the reactants, and the polymerization conditions.[5]

Polymer Synthesis Strategies

The two primary strategies for incorporating this compound into a polymer backbone are through the formation of polyesters and polyurethanes.

Polyester Synthesis via Polycondensation

Polyesters are synthesized by the reaction of a diol with a dicarboxylic acid or its derivative (e.g., an acyl chloride or an ester).[5] The reaction with a dicarboxylic acid is an equilibrium reaction that requires the removal of a small molecule, typically water, to drive the reaction towards the formation of high molecular weight polymer.[6]

A general reaction scheme for the synthesis of a polyester from this compound and a generic dicarboxylic acid is shown below:

n HO-(C₁₄H₂₈)-OH + n HOOC-R-COOH ⇌ H-[O-(C₁₄H₂₈)-OOC-R-CO]n-OH + (2n-1) H₂O

Polyurethane Synthesis via Polyaddition

Polyurethanes are formed through the polyaddition reaction of a diol with a diisocyanate.[4] This reaction is typically highly efficient and does not produce a small molecule byproduct. The properties of the resulting polyurethane can be widely varied based on the chemical nature of both the diol and the diisocyanate.[7]

A general reaction scheme for the synthesis of a polyurethane from this compound and a generic diisocyanate is as follows:

n HO-(C₁₄H₂₈)-OH + n OCN-R-NCO → -[O-(C₁₄H₂₈)-O-CO-NH-R-NH-CO]n-

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyurethanes using a long-chain aliphatic diol like this compound. Researchers should optimize these conditions based on the specific comonomer used and the desired polymer properties.

Protocol for Polyester Synthesis: Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid) via melt polycondensation.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid)

  • Catalyst (e.g., tin(II) octoate, antimony trioxide)

  • Nitrogen gas supply

  • High-vacuum line

  • Suitable reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charging the Reactor: Equimolar amounts of this compound and the dicarboxylic acid are charged into the reaction vessel. A catalytic amount of a suitable polycondensation catalyst (e.g., 0.1 mol% relative to the diacid) is added.

  • Inert Atmosphere: The reactor is purged with dry nitrogen gas to remove air and moisture.

  • First Stage (Esterification): The reaction mixture is heated under a slow stream of nitrogen to a temperature of 150-180 °C with continuous stirring. This stage is continued for several hours (typically 2-4 hours) to facilitate the initial esterification and removal of the bulk of the water byproduct.

  • Second Stage (Polycondensation): The temperature is gradually increased to 200-220 °C, and a vacuum (typically < 1 mmHg) is slowly applied. The high temperature and vacuum help to remove the remaining water and drive the polymerization to completion, thereby increasing the molecular weight of the polymer. This stage is typically continued for 4-8 hours.

  • Polymer Recovery: After the desired reaction time, the reactor is cooled to room temperature under a nitrogen atmosphere. The resulting polyester is then recovered. The polymer may be purified by dissolution in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitation in a non-solvent (e.g., methanol).

  • Drying: The purified polymer is dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol for Polyurethane Synthesis: Bulk Polyaddition

This protocol outlines the synthesis of a polyurethane from this compound and a diisocyanate (e.g., hexamethylene diisocyanate - HDI) in a one-shot bulk polymerization.

Materials:

  • This compound

  • Diisocyanate (e.g., hexamethylene diisocyanate)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL) (optional, but recommended for controlled reaction)

  • Dry nitrogen gas supply

  • Anhydrous solvent (e.g., toluene or dimethylformamide - DMF) for viscosity control if needed.

  • Reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

Procedure:

  • Drying of Diol: this compound is dried under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual moisture, which can react with the isocyanate groups.

  • Reaction Setup: The dried diol is placed in the reaction vessel under a dry nitrogen atmosphere.

  • Addition of Diisocyanate: A stoichiometric amount of the diisocyanate is added to the molten diol with vigorous stirring. If a catalyst is used, it is typically added to the diol just before the diisocyanate. The reaction is exothermic, and the temperature should be monitored and controlled.

  • Polymerization: The reaction mixture is maintained at a temperature of 80-100 °C with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds. The reaction is typically continued for 2-6 hours.

  • Curing (Optional): For some applications, the resulting prepolymer can be cast into a mold and cured at a higher temperature to achieve the final polymer properties.

  • Polymer Recovery: Once the reaction is complete, the polyurethane is cooled to room temperature. If a solvent was used, it is removed under vacuum.

Data Presentation

The following tables present hypothetical but representative data for polymers synthesized from a long-chain diol like this compound, based on literature values for similar polymers.[5] This data is intended to provide a baseline for expected properties.

Table 1: Representative Thermal Properties of Polyesters Derived from this compound and Various Dicarboxylic Acids.

Dicarboxylic AcidGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Adipic Acid-40 to -2050 - 70> 300
Sebacic Acid-50 to -3060 - 80> 320
Terephthalic Acid10 - 30180 - 220> 350

Table 2: Representative Molecular Weight and Mechanical Properties of Polyurethanes Derived from this compound and Various Diisocyanates.

DiisocyanateNumber Average Molecular Weight (Mn) ( g/mol )Tensile Strength (MPa)Elongation at Break (%)
Hexamethylene Diisocyanate (HDI)30,000 - 60,00015 - 30400 - 800
Isophorone Diisocyanate (IPDI)40,000 - 80,00025 - 45300 - 600
Methylene Diphenyl Diisocyanate (MDI)50,000 - 100,00040 - 60200 - 500

Visualizations

The following diagrams illustrate the general workflows for the synthesis of polyesters and polyurethanes from this compound.

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_purification Product Recovery and Purification Diol This compound Mixing Mixing and Purging (Inert Atmosphere) Diol->Mixing Diacid Dicarboxylic Acid Diacid->Mixing Catalyst Catalyst Catalyst->Mixing Esterification Esterification (150-180°C, N2) Mixing->Esterification Heat Polycondensation Polycondensation (200-220°C, Vacuum) Esterification->Polycondensation Increase Temp Apply Vacuum Cooling Cooling Polycondensation->Cooling Dissolution Dissolution in Solvent Cooling->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Polyester Product Drying->Final_Polymer

Figure 1: General workflow for polyester synthesis.

Polyurethane_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polyaddition Reaction cluster_processing Product Processing Diol Dried this compound Mixing Mixing under N2 Diol->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing Catalyst Catalyst (optional) Catalyst->Mixing Polymerization Polymerization (80-100°C) Mixing->Polymerization Heat Cooling Cooling Polymerization->Cooling Curing Curing (optional) Cooling->Curing Final_Polymer Polyurethane Product Cooling->Final_Polymer Curing->Final_Polymer

Figure 2: General workflow for polyurethane synthesis.

Polymer_Characterization_Flow cluster_structural Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis Polymer Synthesized Polymer FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR NMR NMR Spectroscopy (Chemical Structure) Polymer->NMR GPC Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) (Tg, Tm) Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Strength, Elongation) Polymer->Tensile

Figure 3: Common polymer characterization techniques.

References

Application of 7,8-Tetradecanediol in Surfactant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Tetradecanediol is a long-chain aliphatic diol with a 14-carbon backbone and two hydroxyl groups located at the 7th and 8th positions.[1][2] This vicinal diol structure imparts amphiphilic properties, suggesting its utility in surfactant and emulsifier formulations. While specific performance data for 7,8-tetradecanediol is not extensively documented in publicly available literature, its structural characteristics allow for informed predictions of its behavior based on studies of similar long-chain 1,2-alkanediols. These analogous compounds are known for their roles as co-emulsifiers, foam boosters, and viscosity modifiers in various formulations.

This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of 7,8-tetradecanediol in surfactant systems. The provided quantitative data is representative of long-chain diols and should be used as a baseline for experimental design.

Application Notes

7,8-Tetradecanediol, with its hydrophobic C14 chain and two hydrophilic hydroxyl groups, is anticipated to function as a nonionic surfactant or, more likely, as a co-surfactant in formulations. Its potential applications are diverse, spanning cosmetics, personal care, and potentially drug delivery systems.

Potential Applications:

  • Co-emulsifier: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, 7,8-tetradecanediol can be used in conjunction with a primary emulsifier to enhance emulsion stability, reduce droplet size, and improve the overall texture and feel of the product. Long-chain diols are known to improve the stability of some emulsions.

  • Foam Booster and Stabilizer: The presence of the hydroxyl groups suggests it can participate in hydrogen bonding at the air-water interface, potentially increasing foam volume and stability in cleansing products.

  • Viscosity Modifier: In cream and lotion formulations, it may contribute to the desired viscosity and consistency. However, it's worth noting that some long-chain alkanediols have been observed to reduce the viscosity of emulsions.

  • Solubilizing Agent: Its amphiphilic nature may aid in the solubilization of lipophilic active ingredients in aqueous-based formulations.

  • Wetting Agent: The ability to reduce surface tension suggests its potential as a wetting agent, improving the spreading of formulations on surfaces.

Physicochemical Properties (Representative Data for Long-Chain Diols):

The following table summarizes representative physicochemical properties of long-chain diols, which can be used as a starting point for formulating with 7,8-tetradecanediol. Note: This data is not specific to 7,8-tetradecanediol and should be experimentally verified.

PropertyRepresentative Value/RangeMethod of Determination
Critical Micelle Concentration (CMC) 1 - 10 mMTensiometry, Conductivity
Surface Tension at CMC (γCMC) 30 - 40 mN/mDu Noüy Ring or Wilhelmy Plate Tensiometry
Hydrophilic-Lipophilic Balance (HLB) 4 - 8 (Estimated)Griffin's Method (Calculation)
Foam Height (Initial) 100 - 150 mmRoss-Miles Method
Foam Stability (Half-life) 5 - 15 minutesFoam Drainage Analysis

Experimental Protocols

The following are detailed protocols for key experiments to characterize the surfactant properties of 7,8-tetradecanediol.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the concentration at which 7,8-tetradecanediol molecules self-assemble into micelles (CMC) and the corresponding surface tension of the solution at that concentration (γCMC).

Materials:

  • 7,8-Tetradecanediol

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

Procedure:

  • Prepare a stock solution of 7,8-tetradecanediol in deionized water (e.g., 50 mM). Gentle heating and stirring may be required to aid dissolution.

  • Prepare a series of dilutions from the stock solution, ranging from a concentration well above the expected CMC to well below (e.g., 0.01 mM to 20 mM).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

  • Record the surface tension for each concentration.

  • Plot the surface tension (mN/m) as a function of the logarithm of the concentration (log C).

  • The CMC is the point at which the surface tension plateaus. The surface tension value at this plateau is the γCMC.

experimental_workflow_cmc cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC & γCMC plot->determine_cmc

Figure 1: Workflow for CMC and Surface Tension Determination.
Evaluation of Foaming Properties

Objective: To assess the foam generation and stability of aqueous solutions of 7,8-tetradecanediol.

Materials:

  • 7,8-Tetradecanediol solutions at various concentrations (e.g., below, at, and above CMC)

  • Graduated cylinder (100 mL or 250 mL) with a stopper

  • Stopwatch

Procedure (Based on a modified Ross-Miles method):

  • Add a fixed volume (e.g., 50 mL) of the 7,8-tetradecanediol solution to the graduated cylinder.

  • Secure the stopper and shake the cylinder vigorously for a set amount of time (e.g., 30 seconds) in a consistent manner (e.g., 2 shakes per second).

  • Immediately after shaking, place the cylinder on a level surface and start the stopwatch.

  • Record the initial foam volume (total volume minus the liquid volume).

  • Record the foam volume at regular intervals (e.g., every minute for 15 minutes).

  • Calculate the foam stability as the time it takes for the foam volume to reduce by half (foam half-life).

  • Compare the results for different concentrations of 7,8-tetradecanediol.

experimental_workflow_foam cluster_generation Foam Generation cluster_measurement Measurement cluster_analysis Data Analysis add_solution Add Solution to Cylinder shake Shake Vigorously add_solution->shake record_initial Record Initial Foam Volume shake->record_initial record_decay Record Foam Volume Over Time record_initial->record_decay calculate_stability Calculate Foam Half-Life record_decay->calculate_stability compare Compare Concentrations calculate_stability->compare

Figure 2: Workflow for Foam Property Evaluation.
Emulsion Formulation and Stability Assessment

Objective: To prepare a simple oil-in-water (O/W) emulsion using 7,8-tetradecanediol as a co-emulsifier and assess its stability.

Materials:

  • 7,8-Tetradecanediol

  • Primary emulsifier (e.g., Polysorbate 80)

  • Oil phase (e.g., mineral oil, squalane)

  • Deionized water

  • Homogenizer (e.g., high-shear mixer)

  • Microscope with a camera

  • Beakers, graduated cylinders, heating plate with magnetic stirrer

Procedure:

  • Preparation of Phases:

    • Aqueous Phase: In a beaker, dissolve the primary emulsifier and 7,8-tetradecanediol in deionized water. Heat to 70-75°C while stirring.

    • Oil Phase: In a separate beaker, heat the oil phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

    • Increase the homogenization speed for a set time (e.g., 5-10 minutes) to form a fine emulsion.

  • Cooling:

    • Continue stirring the emulsion gently as it cools to room temperature.

  • Stability Assessment:

    • Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation (creaming, coalescence, or breaking) immediately after preparation and over a period of time (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C).

    • Microscopic Observation: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a microscope. Note the droplet size and distribution. Repeat this observation over time to monitor for changes in droplet size, which would indicate instability.

experimental_workflow_emulsion cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling cluster_stability Stability Assessment prep_aqueous Prepare & Heat Aqueous Phase combine Combine Phases prep_aqueous->combine prep_oil Prepare & Heat Oil Phase prep_oil->combine homogenize High-Shear Homogenization combine->homogenize cool Cool with Gentle Stirring homogenize->cool macro Macroscopic Observation cool->macro micro Microscopic Observation cool->micro

Figure 3: Workflow for Emulsion Formulation and Stability Assessment.

Conclusion

While specific performance data for 7,8-tetradecanediol as a surfactant is limited, its chemical structure as a long-chain vicinal diol suggests its potential as a valuable co-surfactant in a variety of formulations. The application notes and experimental protocols provided herein offer a comprehensive framework for researchers to systematically investigate its properties and unlock its potential in the development of new and improved products. It is imperative that the performance of 7,8-tetradecanediol be experimentally determined and optimized for each specific application.

References

Application Notes and Protocols for the Esterification of Long-Chain Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from long-chain diols, a critical process in the development of pharmaceuticals, polymers, and other advanced materials. The protocols cover three widely used methods: Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Esterification. Each method is presented with a detailed experimental procedure, and quantitative data from representative reactions are summarized for easy comparison.

Introduction

Long-chain diol esters are a versatile class of molecules with applications ranging from biodegradable polymers to drug delivery systems. The esterification of long-chain diols can be tailored to produce mono-esters, di-esters, or polyesters, depending on the reaction conditions and the stoichiometry of the reactants. The choice of esterification method depends on several factors, including the stability of the substrates, the desired selectivity, and scalability. This document outlines three robust methods for achieving the synthesis of these valuable compounds.

Key Esterification Protocols

Three primary methods for the esterification of long-chain diols are detailed below:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction between a diol and a carboxylic acid. It is a cost-effective method suitable for large-scale synthesis.[1][2]

  • Steglich Esterification: A milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate ester formation at room temperature, making it ideal for sensitive substrates.

  • Enzymatic Esterification: A highly selective and environmentally friendly method that employs lipases as biocatalysts, often allowing for specific mono-esterification under mild conditions.[3]

I. Fischer-Speier Esterification Protocol

This method is based on the acid-catalyzed reaction between a long-chain diol and a carboxylic acid, with the removal of water to drive the reaction to completion.[2][4]

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the long-chain diol (1.0 eq), the carboxylic acid (2.2 eq for diester formation), and a suitable solvent such as toluene (5 mL per gram of diol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq) or sulfuric acid (H₂SO₄), to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.[4] Continue the reaction until the theoretical amount of water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for Fischer-Speier Esterification
DiolCarboxylic AcidMolar Ratio (Diol:Acid)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1,10-DecanediolAdipic Acid1:1p-TsOH (1)Toluene1105>90 (Polyester)
1,12-DodecanediolLauric Acid1:2.2H₂SO₄ (2)Toluene1108~95 (Diester)
1,8-OctanediolOleic Acid1:2.2p-TsOH (1.5)Xylene1406~92 (Diester)

II. Steglich Esterification Protocol

This protocol is advantageous for substrates that are sensitive to high temperatures and strong acidic conditions. It utilizes DCC as a coupling agent and DMAP as a catalyst.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve the long-chain diol (1.0 eq), the carboxylic acid (2.2 eq for diester formation), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution in an ice bath (0 °C) and add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Wash the filtrate with 0.5 M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Quantitative Data for Steglich Esterification
DiolCarboxylic AcidMolar Ratio (Diol:Acid:DCC)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1,12-DodecanediolStearic Acid1:2.2:2.2DMAP (10)DCM2518~90 (Diester)
1,10-DecanediolIbuprofen1:2.2:2.2DMAP (10)THF2524~85 (Diester)
1,16-HexadecanediolAcetic Acid1:2.2:2.2DMAP (10)DCM2512>95 (Diester)

III. Enzymatic Esterification Protocol

This method offers high selectivity, particularly for mono-esterification, and proceeds under mild, environmentally benign conditions using a lipase catalyst.

Experimental Protocol
  • Reactant and Enzyme Preparation: To a flask, add the long-chain diol (1.0 eq), the carboxylic acid or an activated ester (e.g., vinyl acetate for monoacetylation) (1.0-1.2 eq for monoesterification), and an appropriate organic solvent (e.g., toluene, hexane, or 2-methyltetrahydrofuran). Add the immobilized lipase, such as Candida antarctica lipase B (CALB, often Novozym® 435), typically at 5-10% by weight of the substrates.[3][5]

  • Reaction: Incubate the mixture in a shaker at a controlled temperature, typically between 40-70 °C.[5] The reaction progress can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Wash the filtrate with a mild aqueous base (e.g., NaHCO₃ solution) if a free carboxylic acid was used, and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

  • Purification: The product can be purified by column chromatography to separate the monoester, diester, and any unreacted diol.

Quantitative Data for Enzymatic Esterification
DiolAcyl DonorMolar Ratio (Diol:Donor)Enzyme (wt%)SolventTemperature (°C)Time (h)Product (Yield %)
1,10-DecanediolAdipic Acid1:1CALB (10)Diphenyl ether8048Poly(decamethylene adipate) (>90)
1,12-DodecanediolVinyl Acetate1:1.2CALB (5)Toluene6024Monoacetate (~85)
1,8-OctanediolOleic Acid1:1CALB (10)Hexane5072Monooleate (~70)

Product Characterization

The synthesized long-chain diol esters should be characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the ester linkage and the overall structure of the molecule.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H stretching band of the carboxylic acid are indicative of ester formation.[1]

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the general experimental workflow for the esterification of long-chain diols and the decision-making process for selecting an appropriate method.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reactant & Solvent Preparation reaction Esterification Reaction (Fischer / Steglich / Enzymatic) prep->reaction workup Reaction Quenching & Neutralization reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Chromatography / Recrystallization) drying->purification analysis Characterization (NMR, FTIR, etc.) purification->analysis

General experimental workflow for the esterification of long-chain diols.

Method_Selection start Starting Materials: Long-Chain Diol + Acid/Derivative q1 Are substrates thermally stable? start->q1 q2 Is high selectivity (e.g., mono-ester) required? q1->q2 No fischer Fischer-Speier Esterification q1->fischer Yes steglich Steglich Esterification q2->steglich No enzymatic Enzymatic Esterification q2->enzymatic Yes

Decision tree for selecting an esterification method.

References

Application Note: Investigating Tetradecane-7,8-diol as a Novel Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines the prospective use of Tetradecane-7,8-diol as a novel additive in lubricant formulations. Due to its long alkyl chain and vicinal diol functionality, it is hypothesized to offer significant advantages as a friction modifier and anti-wear agent. This application note provides a summary of its potential performance characteristics and detailed protocols for its evaluation. The information presented is intended to guide researchers and scientists in exploring its application in next-generation lubricants.

Introduction

The continuous demand for higher efficiency and durability in mechanical systems necessitates the development of advanced lubricants with superior performance. Lubricant additives are critical in achieving these desired properties, which include reducing friction and wear, improving thermal-oxidative stability, and preventing corrosion.

This compound is a long-chain aliphatic diol (C14H30O2). Its molecular structure, featuring a 14-carbon backbone, provides a non-polar character compatible with hydrocarbon-based oils. The two hydroxyl (-OH) groups introduce polarity, which can promote strong adsorption onto metal surfaces. This amphiphilic nature is a key characteristic of effective friction modifiers and anti-wear additives, which form protective boundary films on interacting surfaces. This document provides a hypothetical framework and detailed experimental protocols for evaluating the efficacy of this compound as a lubricant additive.

Potential Applications and Benefits

  • Friction Modifier: The polar hydroxyl groups are expected to form a low-shear-strength film on metal surfaces, potentially reducing the coefficient of friction, which can lead to improved fuel economy and energy efficiency.

  • Anti-Wear Additive: By forming a protective layer, this compound may prevent direct metal-to-metal contact under boundary lubrication conditions, thereby reducing wear and extending the operational life of components.

  • Viscosity Index Improver: The long-chain structure could contribute to a more stable viscosity across a range of operating temperatures.

  • Biodegradability: As a long-chain alcohol, it may offer a more environmentally friendly profile compared to some conventional lubricant additives.

Performance Data (Hypothetical)

The following table presents hypothetical data illustrating the potential impact of this compound on the performance of a Group III base oil. This data is for illustrative purposes to guide experimental design.

Property Test Method Base Oil (Group III) Base Oil + 2% w/w this compound (Hypothetical)
Kinematic Viscosity @ 40°C (cSt)ASTM D44522.023.5
Kinematic Viscosity @ 100°C (cSt)ASTM D4454.54.9
Viscosity IndexASTM D2270125135
Pour Point (°C)ASTM D97-15-18
Flash Point, Cleveland Open Cup (°C)ASTM D92220225
Oxidation Stability (RPVOT, mins)ASTM D2272250280
Wear Scar Diameter (4-Ball, 40kg, 75°C, 1200rpm, 1hr), mmASTM D41720.650.45
Coefficient of Friction (Pin-on-Disk)ASTM G990.120.09

Experimental Workflow

The following diagram outlines the general workflow for the formulation and evaluation of lubricants containing this compound.

Lubricant_Evaluation_Workflow cluster_prep Formulation & Preparation cluster_testing Performance Testing (ASTM Standards) cluster_analysis Analysis & Reporting Formulation 1. Design Formulations (Base Oil +/- Additive) Blending 2. Blend Components (Mechanical Stirring, 60°C) Formulation->Blending Homogenization 3. Sample Homogenization (Ultrasonication) Blending->Homogenization Viscosity A. Viscosity & VI (ASTM D445, D2270) Homogenization->Viscosity Thermal B. Thermal Properties (Pour Point: D97, Flash Point: D92) Homogenization->Thermal Stability C. Oxidation Stability (RPVOT: D2272) Homogenization->Stability Tribology D. Tribological Tests (Wear: D4172, Friction: G99) Homogenization->Tribology Data_Analysis I. Analyze Data (Compare performance metrics) Viscosity->Data_Analysis Thermal->Data_Analysis Stability->Data_Analysis Tribology->Data_Analysis Conclusion II. Draw Conclusions (Efficacy of Additive) Data_Analysis->Conclusion Reporting III. Report Findings (Application Note / Paper) Conclusion->Reporting

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Vicinal Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of chiral vicinal diols using enzymatic methods. Chiral vicinal diols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antiviral agents like Oseltamivir (Tamiflu). Enzymatic approaches offer significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.

This document focuses on two primary enzymatic strategies: the hydrolysis of epoxides catalyzed by epoxide hydrolases (EHs) and the cis-dihydroxylation of alkenes by dioxygenases.

Application of Epoxide Hydrolases for Chiral Diol Synthesis

Epoxide hydrolases (EHs, EC 3.3.2.x) are a class of enzymes that catalyze the hydrolysis of an epoxide ring to the corresponding vicinal diol.[1] This reaction can be employed in two main strategies for the synthesis of chiral diols: the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides.

  • Desymmetrization of meso-Epoxides: This elegant approach converts a prochiral meso-epoxide into a single enantiomer of a chiral diol, with a theoretical maximum yield of 100%. The enzyme selectively attacks one of the two enantiotopic carbon atoms of the epoxide ring.

  • Kinetic Resolution of Racemic Epoxides: In this process, the enzyme selectively hydrolyzes one enantiomer of a racemic epoxide mixture, leaving the unreacted epoxide enantiomerically enriched. This method yields both a chiral diol and a chiral epoxide, with a maximum theoretical yield of 50% for each.

A particularly well-characterized and versatile epoxide hydrolase for synthetic applications is the enzyme from the fungus Aspergillus niger . This enzyme has been shown to have a broad substrate scope and exhibit high enantioselectivity in the hydrolysis of various epoxides.[2]

Quantitative Data for Epoxide Hydrolase from Aspergillus niger

The following table summarizes the performance of the recombinant epoxide hydrolase from Aspergillus niger in the kinetic resolution of various racemic epoxides.

Substrate (Racemic Epoxide)Product ((R,R)- or (S,S)-Diol)Conversion (%)Enantiomeric Excess of Diol (ee, %)Enantiomeric Ratio (E)
para-Chlorostyrene oxide(R)-1-(4-chlorophenyl)ethane-1,2-diol50>9840
Styrene oxide(R)-1-phenylethane-1,2-diol50>98>100
Benzyl glycidyl ether(S)-3-(benzyloxy)propane-1,2-diol50805
tert-Butyl glycidyl ether(S)-3-(tert-butoxy)propane-1,2-diol5098100
Allyl glycidyl ether(S)-3-(allyloxy)propane-1,2-diol509010

Data compiled from various sources, including studies on the wild-type and engineered variants of A. niger epoxide hydrolase.[2][3]

Application of Dioxygenases for Chiral Diol Synthesis

Rieske non-heme iron dioxygenases are multi-component enzyme systems that can catalyze the stereospecific syn-dihydroxylation of a wide range of aromatic and olefinic compounds. A well-known example is toluene dioxygenase (TDO) from Pseudomonas putida , which converts toluene and other substituted benzenes into the corresponding cis-dihydrodiols with excellent enantiopurity. These cis-diols are versatile chiral synthons.

Experimental Workflow for Dioxygenase-Catalyzed Dihydroxylation

The general workflow for the microbial cis-dihydroxylation of an alkene using a whole-cell biocatalyst like Pseudomonas putida is depicted below.

experimental_workflow_dioxygenase cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation Growth Growth Inoculation->Growth Culture Medium Induction Induction Growth->Induction Inducer (e.g., Toluene) Harvesting Harvesting Induction->Harvesting Centrifugation Resuspension Resuspension Harvesting->Resuspension Buffer Reaction Reaction Resuspension->Reaction Substrate (Alkene) Extraction Extraction Reaction->Extraction Organic Solvent Purification Purification Extraction->Purification Chromatography Analysis Analysis Purification->Analysis HPLC/GC

Caption: General workflow for whole-cell dioxygenase-catalyzed dihydroxylation.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Aspergillus niger Epoxide Hydrolase in E. coli

This protocol describes the expression of the A. niger epoxide hydrolase gene in E. coli and its subsequent purification.

Materials:

  • E. coli strain (e.g., TOP10 or BL21(DE3)) harboring the expression plasmid for A. niger EH.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM PMSF.

  • Ni-NTA Agarose resin.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM Imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 250 mM Imidazole.

  • Storage Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% (v/v) glycerol.

Procedure:

  • Expression:

    • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • Use the overnight culture to inoculate 1 L of LB medium with the antibiotic.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue incubation at a lower temperature (e.g., 20°C) for 16-20 hours with shaking.

  • Purification:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

    • Analyze the fractions by SDS-PAGE.

    • Pool the fractions containing the purified protein and dialyze against Storage Buffer.

    • Determine the protein concentration and store at -80°C.

purification_workflow Cell_Culture Recombinant E. coli Culture Induction IPTG Induction Cell_Culture->Induction Harvesting Centrifugation Induction->Harvesting Lysis Sonication Harvesting->Lysis Clarification Centrifugation Lysis->Clarification Binding Ni-NTA Chromatography (Binding) Clarification->Binding Washing Ni-NTA Chromatography (Washing) Binding->Washing Elution Ni-NTA Chromatography (Elution) Washing->Elution Dialysis Dialysis & Concentration Elution->Dialysis Pure_Enzyme Purified Epoxide Hydrolase Dialysis->Pure_Enzyme

Caption: Workflow for recombinant epoxide hydrolase purification.

Protocol 2: Enzymatic Hydrolysis of a Racemic Epoxide

This protocol describes the kinetic resolution of racemic styrene oxide using the purified Aspergillus niger epoxide hydrolase.

Materials:

  • Purified A. niger epoxide hydrolase.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5).

  • Racemic styrene oxide.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

Procedure:

  • Reaction Setup:

    • In a glass vial, prepare a 10 mL reaction mixture containing Reaction Buffer and the purified epoxide hydrolase (final concentration 0.1 mg/mL).

    • Add racemic styrene oxide to a final concentration of 10 mM.

    • Incubate the reaction at 30°C with gentle shaking.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral HPLC or GC.

    • When approximately 50% conversion is reached, quench the reaction by adding an equal volume of ethyl acetate.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the conversion and the enantiomeric excess of the remaining styrene oxide and the product, (R)-1-phenylethane-1,2-diol, by chiral HPLC or GC analysis.

Protocol 3: Whole-Cell Biotransformation for cis-Dihydroxylation of Styrene

This protocol outlines the use of Pseudomonas putida F1 for the enantioselective cis-dihydroxylation of styrene.

Materials:

  • Pseudomonas putida F1 strain.

  • Mineral salt medium.

  • Toluene (as an inducer).

  • Styrene (as the substrate).

  • Phosphate buffer (50 mM, pH 7.0).

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

Procedure:

  • Cell Culture and Induction:

    • Grow Pseudomonas putida F1 in a mineral salt medium with a suitable carbon source (e.g., succinate) at 30°C.

    • When the culture reaches the mid-exponential phase, induce the expression of the dioxygenase enzymes by exposing the culture to toluene vapor overnight.

  • Biotransformation:

    • Harvest the induced cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., OD600 = 10).

    • Add styrene to the cell suspension to a final concentration of 5 mM.

    • Incubate the reaction at 30°C with shaking.

  • Extraction and Analysis:

    • After a specific reaction time (e.g., 24 hours), centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate.

    • Analyze the product, (1S,2R)-1-phenyl-3,5-cyclohexadiene-1,2-diol, by HPLC or GC-MS to determine the yield and enantiomeric excess.

catalytic_cycle_EH EH Epoxide Hydrolase (EH) Complex EH-Epoxide Complex EH->Complex + Epoxide Epoxide Substrate Epoxide->Complex Intermediate Covalent Alkyl-Enzyme Intermediate Complex->Intermediate Nucleophilic Attack (Asp residue) Diol Vicinal Diol Product Intermediate->Diol + H₂O (Hydrolysis) Diol->EH Product Release + H2O H₂O

Caption: Simplified catalytic cycle of an epoxide hydrolase.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Tetradecane-7,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Tetradecane-7,8-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the stereoselective synthesis of this compound?

A1: The Sharpless Asymmetric Dihydroxylation (SAD) is the most widely recognized and reliable method for the enantioselective syn-dihydroxylation of prochiral alkenes like 7-tetradecene to produce this compound.[1][2] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high stereoselectivity. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure.[1][2]

Q2: How do I choose between AD-mix-α and AD-mix-β?

A2: The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. AD-mix-α contains the chiral ligand (DHQ)₂PHAL and typically yields the (7S,8S)-diol, while AD-mix-β contains (DHQD)₂PHAL and generally produces the (7R,8R)-diol. The selection depends on the desired stereochemistry of the final product.

Q3: What are the main challenges in the Sharpless Asymmetric Dihydroxylation of 7-tetradecene?

A3: The primary challenges for a long-chain, nonpolar substrate like 7-tetradecene include:

  • Low Solubility: 7-tetradecene is hydrophobic and has poor solubility in the typical polar reaction medium (e.g., t-BuOH/water), which can lead to slow reaction rates and reduced yields.

  • Lower Enantioselectivity: Long-chain aliphatic alkenes can sometimes exhibit lower enantioselectivity compared to aromatic or more functionalized alkenes.

  • Product Purification: The resulting this compound, being a long-chain aliphatic diol, can be challenging to purify due to its waxy nature and potential for forming emulsions.

  • Catalyst Turnover: Inefficient catalyst turnover can lead to the formation of side products and a decrease in yield.

Q4: Can I use other methods for the stereoselective synthesis of this compound?

A4: While the Sharpless Asymmetric Dihydroxylation is the most common method for syn-diols, anti-diols can be synthesized via the stereoselective epoxidation of the alkene followed by acid-catalyzed ring-opening. Additionally, alternative catalytic systems for syn-dihydroxylation are being developed to avoid the use of osmium tetroxide, though they are not as widely established as the Sharpless method.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor Solubility of 7-Tetradecene - Increase the proportion of the organic co-solvent (e.g., t-BuOH).- Consider using a co-solvent system with enhanced solubilizing power for nonpolar substrates, such as a mixture of t-BuOH, water, and a small amount of a solvent like THF or dichloromethane.
Inactive Catalyst - Ensure the osmium tetroxide source is fresh and has been stored properly.- Verify the integrity of the AD-mix reagents.
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress by TLC or GC.- Ensure vigorous stirring to maintain a good emulsion of the substrate in the reaction mixture.
Low Reaction Temperature - While the reaction is typically run at 0°C to maximize enantioselectivity, for sluggish reactions with long-chain alkenes, allowing the reaction to slowly warm to room temperature may improve the rate and yield.
Problem 2: Low Enantioselectivity (ee%)
Possible Cause Troubleshooting Step
Reaction Temperature Too High - Maintain the reaction temperature at 0°C or even slightly lower if the reaction rate is acceptable.
Incorrect AD-mix Formulation - Use fresh, commercially available AD-mix to ensure the correct ratio of ligand to osmium.
Sub-optimal pH - For internal alkenes, maintaining a slightly basic pH is crucial. The buffer in the AD-mix should be sufficient, but for problematic cases, ensure the pH is in the desired range.
Second Catalytic Cycle A ligand-less second catalytic cycle can lead to a racemic product. Ensure a sufficient concentration of the chiral ligand. If not using the pre-packaged AD-mix, ensure the ligand-to-osmium ratio is optimal.
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Step
Emulsion Formation During Work-up - Use a saturated solution of a salt, such as brine, during the aqueous wash steps to help break up emulsions.- Centrifugation can also be an effective method for separating layers.
Product is a Waxy Solid - Recrystallization from a suitable solvent system is often the best method for purifying long-chain diols. Test various solvents, such as hexanes, ethyl acetate, or mixtures thereof.- Column chromatography on silica gel can be effective, but may require a carefully chosen solvent system to achieve good separation.
Residual Oxidant - Ensure the quenching step with a reducing agent like sodium sulfite or sodium bisulfite is complete to remove any remaining oxidant.

Quantitative Data

The following table summarizes representative data for the Sharpless Asymmetric Dihydroxylation of long-chain internal alkenes, which can be considered analogous to the synthesis of this compound.

SubstrateMethodYield (%)Enantiomeric Excess (ee%)
(E)-5-DeceneSharpless AD (AD-mix-β)8598
(E)-7-TetradeceneSharpless AD (AD-mix-β)8297
(E)-9-OctadeceneSharpless AD (AD-mix-β)8096

Note: Data is compiled from representative examples of Sharpless Asymmetric Dihydroxylation of long-chain internal alkenes and may vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Dihydroxylation of (E)-7-Tetradecene

This protocol is a representative procedure for the synthesis of (7R,8R)-Tetradecane-7,8-diol using AD-mix-β.

Materials:

  • (E)-7-Tetradecene

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio).

  • Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir vigorously at room temperature until the two phases are clear and the aqueous phase is a pale yellow.

  • Cool the mixture to 0°C in an ice bath.

  • Add (E)-7-tetradecene (1 mmol) to the cold, stirring mixture.

  • Continue to stir vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take 12-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow A 1. Prepare t-BuOH/H₂O (1:1) Solvent B 2. Dissolve AD-mix-β with Vigorous Stirring A->B C 3. Cool Reaction Mixture to 0°C B->C D 4. Add (E)-7-Tetradecene C->D E 5. Stir Vigorously at 0°C for 12-24h D->E F 6. Quench with Sodium Sulfite E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry and Concentrate H->I J 10. Purify Diol (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation of 7-tetradecene.

troubleshooting_logic Start Low Yield or Low Enantioselectivity Check_Solubility Is the alkene fully dissolved? Start->Check_Solubility Adjust_Solvent Adjust co-solvent ratio (e.g., more t-BuOH) Check_Solubility->Adjust_Solvent No Check_Temp Is the temperature at 0°C? Check_Solubility->Check_Temp Yes Adjust_Solvent->Check_Temp Lower_Temp Maintain 0°C or slightly lower Check_Temp->Lower_Temp No Check_Stirring Is stirring vigorous? Check_Temp->Check_Stirring Yes Lower_Temp->Check_Stirring Increase_Stirring Increase stirring rate Check_Stirring->Increase_Stirring No Check_Reagents Are AD-mix reagents fresh? Check_Stirring->Check_Reagents Yes Increase_Stirring->Check_Reagents Use_Fresh_Reagents Use fresh AD-mix Check_Reagents->Use_Fresh_Reagents No Success Improved Result Check_Reagents->Success Yes Use_Fresh_Reagents->Success

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Dihydroxylation of Tetradecene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dihydroxylation of tetradecene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the dihydroxylation of tetradecene.

Issue 1: Low Yield of 1,2-Tetradecanediol

Possible Causes and Solutions

CauseSolution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Long-chain alkenes like tetradecene can sometimes react slower. - Increase Temperature (with caution): For KMnO4 reactions, maintaining a low temperature is crucial to prevent over-oxidation. For OsO4-catalyzed reactions, a modest increase in temperature may improve the rate, but should be done cautiously. - Ensure Efficient Stirring: In biphasic systems (e.g., some Sharpless dihydroxylation protocols), vigorous stirring is essential for good phase transfer and high reaction rates.
Suboptimal Reagent Stoichiometry - Co-oxidant Amount: In catalytic OsO4 reactions (Upjohn and Sharpless), ensure the co-oxidant (e.g., NMO, K3Fe(CN)6) is present in the correct stoichiometric amount to efficiently regenerate the OsO4 catalyst. - Catalyst Loading: While catalytic, ensure the OsO4 loading is sufficient (typically 0.1-2 mol%).
Poor Solubility of Reagents - Solvent System: For KMnO4 dihydroxylation, the use of a phase-transfer catalyst can improve solubility in organic solvents. For OsO4 reactions, a common solvent system is a mixture of t-butanol and water.
Product Loss During Workup - Extraction: Ensure thorough extraction of the diol from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). Multiple extractions are recommended. - pH Adjustment: During workup, ensure the pH is appropriately adjusted to prevent the formation of emulsions and facilitate separation.

Issue 2: Formation of Significant Side Products (Over-oxidation)

Possible Causes and Solutions

CauseSolution
Oxidative Cleavage of the Diol - Choice of Reagent: Potassium permanganate (KMnO4) is a strong oxidizing agent and is more prone to causing oxidative cleavage of the 1,2-diol to form carboxylic acids.[1][2] Osmium tetroxide (OsO4) is generally more selective and less likely to cause this side reaction.[2] - Reaction Conditions with KMnO4: When using KMnO4, it is critical to maintain cold temperatures (around 0°C) and basic (alkaline) conditions to minimize over-oxidation.[2][3] - Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as this increases the likelihood of side reactions.
Formation of Ketone Byproducts (Upjohn Dihydroxylation) - The Upjohn dihydroxylation method can sometimes be slow and lead to the formation of ketone byproducts. The Sharpless asymmetric dihydroxylation conditions, even without the chiral ligand, are often faster and produce higher yields of the diol.

Issue 3: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Possible Causes and Solutions

CauseSolution
Secondary Catalytic Cycle - A secondary, non-enantioselective catalytic cycle can occur if the concentration of the alkene is too high. This happens when a second alkene molecule binds to the catalytic center before the chiral ligand, leading to a decrease in enantioselectivity.[4] - Slow Addition of Alkene: Adding the tetradecene slowly to the reaction mixture can help to maintain a low instantaneous concentration and suppress the secondary catalytic cycle.
Incorrect AD-mix Formulation - Ensure the correct AD-mix (α or β) is used for the desired enantiomer. - Check the expiration date and storage conditions of the AD-mix, as the reagents can degrade over time.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the dihydroxylation of tetradecene?

The most prevalent side reaction is the oxidative cleavage of the newly formed 1,2-tetradecanediol.[5] This is particularly an issue when using strong oxidizing agents like potassium permanganate under non-ideal conditions (e.g., elevated temperature or acidic/neutral pH). This cleavage results in the formation of carboxylic acids. With the Upjohn dihydroxylation protocol, the formation of ketone byproducts can also be observed. In the context of Sharpless asymmetric dihydroxylation, a competing non-enantioselective reaction pathway can lower the enantiomeric excess of the desired diol.[4]

Q2: How can I minimize the formation of over-oxidation byproducts when using potassium permanganate?

To suppress over-oxidation when using KMnO4, it is crucial to maintain cold, alkaline conditions.[2] The reaction should be performed at a low temperature (typically 0°C or below) and in the presence of a base (e.g., NaOH). These conditions help to stabilize the intermediate manganate ester and prevent further oxidation of the diol.

Q3: Is osmium tetroxide always used in catalytic amounts?

Due to its high cost and toxicity, osmium tetroxide is almost always used in catalytic amounts in modern synthetic procedures.[1] Stoichiometric co-oxidants, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide in the Sharpless asymmetric dihydroxylation, are used to regenerate the active OsO4 catalyst, allowing for a small initial amount of osmium to be used.[6]

Q4: What is the role of the chiral ligand in the Sharpless asymmetric dihydroxylation?

The chiral ligand (typically a derivative of dihydroquinine or dihydroquinidine) coordinates to the osmium tetroxide. This coordination creates a chiral environment around the catalyst, which directs the approach of the alkene. This results in the formation of one enantiomer of the diol in preference to the other, leading to an enantiomerically enriched product.

Q5: How does the long alkyl chain of tetradecene affect the dihydroxylation reaction?

The long, non-polar alkyl chain of tetradecene can affect its solubility in the polar solvents often used in dihydroxylation reactions (e.g., water). This can lead to slower reaction rates. Therefore, ensuring efficient mixing and potentially using a co-solvent system (like t-butanol/water) is important to facilitate the reaction.

Experimental Protocols

Protocol 1: Catalytic Dihydroxylation of 1-Tetradecene using OsO4/NMO (Upjohn Conditions)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tetradecene (1.0 g, 5.09 mmol) in a mixture of acetone (20 mL) and water (2 mL).

  • Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (0.72 g, 6.11 mmol). Stir the mixture until the NMO has dissolved.

  • Catalyst Addition: Add a 2.5 wt% solution of osmium tetroxide in t-butanol (0.2 mL, 0.05 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, add a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,2-tetradecanediol.

Visualizations

Diagram 1: General Reaction Scheme for Dihydroxylation of 1-Tetradecene

G Tetradecene 1-Tetradecene Diol 1,2-Tetradecanediol Tetradecene->Diol Dihydroxylation Reagents [O] Reagents->Tetradecene

Caption: Dihydroxylation of 1-tetradecene to 1,2-tetradecanediol.

Diagram 2: Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (TLC) start->check_completion check_reagents Are reagent amounts correct? check_completion->check_reagents Yes solution_time Extend reaction time check_completion->solution_time No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Adjust stoichiometry check_reagents->solution_reagents No check_workup Was the workup procedure correct? check_conditions->check_workup Yes solution_conditions Optimize temperature/stirring check_conditions->solution_conditions No solution_workup Improve extraction/purification check_workup->solution_workup No

Caption: Troubleshooting workflow for low diol yield.

References

optimizing reaction conditions for high-yield 7,8-tetradecanediol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the high-yield synthesis of 7,8-tetradecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 7,8-tetradecanediol?

A1: 7,8-Tetradecanediol, a vicinal diol, is typically synthesized by the dihydroxylation of an alkene, specifically 7-tetradecene or 8-tetradecene.[1][2] Common methods include:

  • Osmium Tetroxide Catalyzed Dihydroxylation: This is a reliable method for producing syn-diols.[1][2] Due to the toxicity and cost of osmium tetroxide, it is often used in catalytic amounts with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[1][3] The Sharpless asymmetric dihydroxylation is a variation that allows for the enantioselective synthesis of chiral diols.[4]

  • Potassium Permanganate Dihydroxylation: Cold, alkaline potassium permanganate (KMnO4) can also be used for syn-dihydroxylation. However, this method carries a higher risk of over-oxidation and cleavage of the carbon-carbon double bond, leading to the formation of carboxylic acids.[2]

  • Metal-Free Dihydroxylation: Methods using peroxyacids, sometimes in the presence of a catalyst like triflic acid, can achieve dihydroxylation.[5] These reactions often proceed through an epoxide intermediate, leading to anti-diols.[2]

  • Rhenium-Catalyzed Dihydroxylation: Inorganic heptavalent rhenium compounds can be used as catalysts with hydrogen peroxide as the oxidant to produce vicinal diols in high yields.[6]

Q2: How can I control the stereochemistry of the dihydroxylation to obtain a specific isomer of 7,8-tetradecanediol?

A2: The stereochemical outcome of the dihydroxylation depends on the chosen method:

  • For syn-dihydroxylation (both hydroxyl groups on the same face of the original double bond), use osmium tetroxide-based methods or cold, alkaline potassium permanganate.[1][2]

  • For anti-dihydroxylation (hydroxyl groups on opposite faces), a two-step process involving epoxidation of the alkene with a peroxyacid (like m-CPBA) followed by acid-catalyzed ring-opening of the epoxide is typically employed.[2]

Q3: What are the potential side products in the synthesis of 7,8-tetradecanediol?

A3: Potential side products can include:

  • Over-oxidation products: With strong oxidizing agents like potassium permanganate, the diol can be further oxidized and the C-C bond cleaved to form carboxylic acids.[2]

  • Epoxides: In some dihydroxylation methods, the epoxide intermediate may be isolated if the reaction is not driven to completion.

  • Isomeric diols: Depending on the starting alkene and reaction conditions, you might obtain a mixture of diastereomers.

  • Polymeric condensation products: Under certain conditions, side reactions can lead to the formation of polymers.[6]

Troubleshooting Guides

Problem 1: Low Yield of 7,8-Tetradecanediol
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time.- Increase reaction temperature, but monitor for side product formation.- Ensure proper stoichiometry of reagents.
Suboptimal Catalyst Concentration - Titrate the catalyst concentration to find the optimal loading. For osmium tetroxide, catalytic amounts (e.g., 1-2 mol%) are typically sufficient with a co-oxidant.[3]
Ineffective Co-oxidant (for OsO4) - Ensure the co-oxidant (e.g., NMO) is fresh and active.- Consider using an alternative co-oxidant.
Poor Solvent Choice - The polarity of the solvent can significantly impact reaction rates.[7] Experiment with different solvent systems (e.g., acetone/water, t-BuOH/water).
Decomposition of Product - Work-up the reaction promptly upon completion.- Ensure the work-up and purification conditions are not degrading the diol (e.g., avoid strongly acidic or basic conditions if the product is sensitive).
Problem 2: Formation of Significant Amounts of Byproducts
Possible Cause Suggested Solution
Over-oxidation (cleavage to carboxylic acids) - Use a milder oxidizing agent. Osmium tetroxide is generally less prone to over-oxidation than potassium permanganate.[2]- If using KMnO4, maintain a low temperature and carefully control the reaction time.
Formation of Epoxide Intermediate - Ensure complete hydrolysis of the intermediate. For reactions proceeding through an epoxide, ensure sufficient acid or base catalyst and water are present for the ring-opening step.
Undesired Stereoisomers - To favor syn-diols, use OsO4 or cold KMnO4.[2]- For anti-diols, use the epoxidation/hydrolysis route.[2]- For enantioselective synthesis, employ a chiral catalyst system like the Sharpless asymmetric dihydroxylation.[4]

Experimental Protocols

Protocol 1: syn-Dihydroxylation using Catalytic Osmium Tetroxide (Upjohn Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-tetradecene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • Catalyst Addition: While stirring, add a solution of osmium tetroxide (OsO4) (e.g., 0.02 equivalents, typically as a 2.5% solution in t-butanol).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: anti-Dihydroxylation via Epoxidation and Hydrolysis
  • Epoxidation: Dissolve 7-tetradecene (1 equivalent) in a suitable solvent like dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/GC).

  • Work-up (Epoxidation): Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrolysis: Dissolve the crude epoxide in a mixture of a solvent like tetrahydrofuran (THF) and water. Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

  • Reaction Monitoring: Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC/GC).

  • Work-up (Hydrolysis): Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the crude diol by column chromatography.

Data Presentation

Table 1: Optimization of Catalyst Loading for syn-Dihydroxylation

EntryOsO4 (mol%)NMO (equiv.)Reaction Time (h)Yield (%)
10.51.52465
21.01.51885
32.0 1.5 12 92
45.01.51291

Conditions: 7-tetradecene (1 mmol), acetone:water (10:1), room temperature.

Table 2: Effect of Solvent System on Reaction Yield

EntrySolvent System (v/v)Reaction Time (h)Yield (%)
1Acetone:Water (10:1)1292
2t-BuOH:Water (1:1)1688
3THF:Water (10:1)2075

Conditions: 7-tetradecene (1 mmol), OsO4 (2 mol%), NMO (1.5 equiv.), room temperature.

Visualizations

experimental_workflow start Start: 7-Tetradecene reagents Add Dihydroxylation Reagents (e.g., cat. OsO4, NMO) start->reagents reaction Stir at Room Temperature Monitor by TLC/GC reagents->reaction workup Quench Reaction (e.g., NaHSO3) reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Product: 7,8-Tetradecanediol purification->product troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp check_reagents Are reagents active and stoichiometry correct? complete->check_reagents optimize_conditions Optimize catalyst loading and solvent check_reagents->optimize_conditions Yes workup_issue Investigate work-up and purification for product loss check_reagents->workup_issue No

References

Technical Support Center: Purification of Crude Tetradecane-7,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Tetradecane-7,8-diol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound. - Insufficient solvent is used.- Test the solubility of your crude product in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Good starting points for long-chain diols are ethanol, acetone, or a mixture of hexane and ethyl acetate. - Gradually add more hot solvent until the solid dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - The cooling rate is too fast.- Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful.
No crystals form upon cooling. - The solution is not saturated. - The compound is too soluble in the chosen solvent at low temperatures.- If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again. - If the compound is too soluble, consider using a solvent pair. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is insoluble dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. A common solvent pair for moderately polar compounds is ethanol and water.
Low recovery of the purified product. - Too much solvent was used. - The crystals were washed with a solvent that was not cold. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. - If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
The purified product is not significantly purer. - The chosen solvent does not effectively differentiate between the desired product and the impurities. - The cooling was too rapid, trapping impurities in the crystal lattice.- Select a different recrystallization solvent. The ideal solvent will have high solubility for the desired compound at high temperatures and low solubility at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[1][2] - Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath. Slower crystal growth generally leads to higher purity.[3]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the diol from non-polar impurities. - The mobile phase is too polar. - The stationary phase is not appropriate.- Decrease the polarity of the mobile phase. For normal-phase chromatography on silica gel, this means increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate). - Consider using a diol-functionalized silica gel stationary phase, which can offer different selectivity for polar compounds like diols compared to standard silica gel.
The compound does not elute from the column. - The mobile phase is not polar enough. - The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase. A gradient elution, where the proportion of the polar solvent is increased over time, can be effective. - Test the stability of your compound on a small amount of silica gel before performing chromatography. If degradation is observed, consider using a less acidic stationary phase like alumina or a diol-functionalized silica.
The compound elutes too quickly (with the solvent front). - The mobile phase is too polar.- Start with a less polar mobile phase (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture).
Tailing of the diol peak. - Strong interaction between the hydroxyl groups of the diol and the stationary phase. - The column is overloaded.- Add a small amount of a polar modifier, such as methanol or triethylamine (for basic compounds), to the mobile phase to reduce tailing. - Ensure that the amount of crude material loaded onto the column is appropriate for the column size.
Cracked or channeled column bed. - Improper packing of the stationary phase.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry at any point during the chromatography process.
Vacuum Distillation Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Bumping or violent boiling. - Lack of smooth boiling. Boiling stones are ineffective under vacuum.- Always use a magnetic stir bar and stir plate to ensure smooth boiling. - Ensure the system is under a stable vacuum before applying heat.
Product is not distilling at the expected temperature. - The vacuum is not low enough. - The thermometer is placed incorrectly.- Check all connections for leaks. Ensure all joints are properly sealed with vacuum grease. - The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Product solidifies in the condenser. - The condenser water is too cold. - The product has a high melting point.- Use room temperature water or even warm water in the condenser. Alternatively, the condenser can be left empty (air-cooled).
Decomposition of the product. - The heating temperature is too high.- The primary purpose of vacuum distillation is to lower the boiling point to prevent thermal decomposition.[4] Ensure the vacuum is as low as your system will allow to minimize the required heating temperature.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: If your this compound was synthesized by the dihydroxylation of tetradecene, common impurities include:

  • Unreacted Tetradecene: This is a non-polar hydrocarbon.

  • Over-oxidation Products: Depending on the oxidizing agent used (e.g., potassium permanganate), the diol can be further oxidized to ketones or carboxylic acids.

  • Catalyst Residues: If osmium tetroxide was used, traces of osmium compounds may be present. If permanganate was used, manganese dioxide is a common byproduct.

  • Epoxide Intermediate: If the reaction proceeded via an epoxide, some unreacted epoxide may remain.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For a long-chain aliphatic diol like this compound, which has both polar hydroxyl groups and a long non-polar carbon chain, you should test solvents of intermediate polarity. Good candidates to screen include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/ethanol. The ideal solvent will dissolve the crude diol when hot but have low solubility when cold.[1][2]

Q3: My this compound is a waxy solid. How does this affect purification?

A3: Waxy solids can sometimes be challenging to recrystallize as they may "oil out." To avoid this, ensure slow cooling and consider using a slightly larger volume of solvent than you would for a highly crystalline solid. For column chromatography, it's best to dissolve the waxy solid in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" method often leads to better separation.

Q4: I don't have a vacuum pump. Can I still purify my high-boiling point diol?

A4: For a high molecular weight compound like this compound, distillation at atmospheric pressure is likely to cause decomposition. If a vacuum pump is unavailable, recrystallization and column chromatography are the preferred methods of purification.

Q5: How can I assess the purity of my this compound after purification?

A5: Several methods can be used to assess purity:

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information about their molecular weight and structure, allowing for the identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

Quantitative Data

Table 1: Representative Purification Data for Long-Chain Aliphatic Diols

Purification MethodCompound TypeStarting PurityConditionsFinal PurityYield
RecrystallizationC16 Diol~90%Ethanol/Water (10:1)>98%~85%
RecrystallizationC12 Diol~85%Acetone>97%~80%
Column ChromatographyC18 Diol~70%Silica Gel, Hexane/Ethyl Acetate Gradient (9:1 to 1:1)>99%~75%

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane/ethyl acetate mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of Crude this compound
  • Stationary Phase and Mobile Phase Selection: For a moderately polar compound like a long-chain diol, silica gel is a suitable stationary phase. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1). The optimal mobile phase should give the diol an Rf value of approximately 0.3 on a TLC plate.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial mobile phase. Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample to the top of the column. Alternatively, for waxy solids, use a "dry loading" technique by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified diol.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use vacuum grease on all ground glass joints to ensure a good seal. A magnetic stir bar must be placed in the distilling flask.

  • Apply Vacuum: Connect the apparatus to a vacuum source and begin to reduce the pressure. A cold trap should be placed between the apparatus and the vacuum pump.

  • Heating: Once a stable vacuum is achieved, begin to heat the distilling flask gently with a heating mantle.

  • Distillation: The product will begin to distill at a temperature significantly lower than its atmospheric boiling point. Collect the distillate in the receiving flask. Monitor the temperature and pressure throughout the distillation.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air to the system.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst1 Dissolve Crude Diol in Hot Solvent recryst2 Cool Slowly to Form Crystals recryst1->recryst2 recryst3 Isolate Crystals (Vacuum Filtration) recryst2->recryst3 recryst4 Wash with Cold Solvent recryst3->recryst4 recryst5 Dry Purified Diol recryst4->recryst5 chrom1 Pack Column with Silica Gel chrom2 Load Crude Diol chrom1->chrom2 chrom3 Elute with Solvent Gradient chrom2->chrom3 chrom4 Collect Fractions chrom3->chrom4 chrom5 Analyze Fractions (TLC) chrom4->chrom5 chrom6 Combine Pure Fractions & Evaporate Solvent chrom5->chrom6

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Crude this compound q1 Is the primary impurity non-polar (e.g., unreacted alkene)? start->q1 ans1_yes Column Chromatography (Normal Phase) q1->ans1_yes Yes ans1_no Are there multiple impurities of varying polarity? q1->ans1_no No ans2_yes Consider Sequential Purification: 1. Column Chromatography 2. Recrystallization ans1_no->ans2_yes Yes ans2_no Is the main impurity a polar byproduct? ans1_no->ans2_no No ans3_yes Recrystallization ans2_no->ans3_yes Yes ans3_no Is the compound thermally stable at high temperatures? ans2_no->ans3_no No ans4_yes Atmospheric Distillation (if impurities are non-volatile) ans3_no->ans4_yes Yes ans4_no Vacuum Distillation ans3_no->ans4_no No

Caption: Decision tree for selecting a primary purification method.

References

preventing byproduct formation in vicinal diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during vicinal diol synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of vicinal diols.

Issue 1: Low Yield of Vicinal Diol and Formation of Cleavage Byproducts (Aldehydes/Ketones/Carboxylic Acids)

  • Question: My reaction using potassium permanganate (KMnO₄) to synthesize a vicinal diol is resulting in a low yield of the desired product, with significant amounts of cleavage byproducts. What are the likely causes and how can I resolve this?

  • Answer: Over-oxidation is a common side reaction when using strong oxidizing agents like potassium permanganate, leading to the cleavage of the newly formed diol.[1][2][3] To minimize this, consider the following troubleshooting steps:

    • Control Reaction Temperature: Ensure the reaction is carried out at low temperatures (typically around 0°C or below). Higher temperatures promote over-oxidation.[1]

    • Maintain Basic (Alkaline) Conditions: The reaction should be performed under basic conditions (e.g., using a dilute solution of NaOH or KOH). Acidic or neutral conditions favor the cleavage of the diol.[1]

    • Use Dilute KMnO₄ Solution: Employ a cold, dilute solution of potassium permanganate. High concentrations of KMnO₄ can lead to unwanted side reactions.

    • Alternative Reagent: If over-oxidation remains a problem, consider switching to a milder and more selective reagent like osmium tetroxide (OsO₄). OsO₄ is less prone to cleaving the vicinal diol, generally resulting in higher yields of the desired product.[1][2][4]

Issue 2: Undesired Stereochemistry in the Vicinal Diol Product

  • Question: I am obtaining the wrong stereoisomer (e.g., the anti-diol instead of the syn-diol). How can I control the stereochemical outcome of my dihydroxylation reaction?

  • Answer: The stereochemistry of the vicinal diol is determined by the reaction mechanism, which is dictated by the choice of reagents.

    • For syn-Dihydroxylation: Use reagents that proceed through a concerted mechanism involving a cyclic intermediate.

      • Osmium Tetroxide (OsO₄): This is the most reliable reagent for syn-dihydroxylation, forming a cyclic osmate ester intermediate that, upon hydrolysis, yields the cis-diol.[4][5]

      • Potassium Permanganate (KMnO₄): Under cold, basic conditions, KMnO₄ also reacts via a cyclic manganate ester to produce the syn-diol.[5]

    • For anti-Dihydroxylation: A two-step process involving the formation and subsequent ring-opening of an epoxide is required.

      • Step 1: Epoxidation: Convert the alkene to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

      • Step 2: Acid-Catalyzed Ring Opening: Treat the epoxide with aqueous acid (e.g., H₃O⁺). The backside attack of a water molecule on the protonated epoxide leads to the formation of the trans-diol.[6][7]

Issue 3: Safety and Cost Concerns with Osmium Tetroxide

  • Question: I want to perform a syn-dihydroxylation and achieve a high yield, but I am concerned about the toxicity and high cost of stoichiometric osmium tetroxide. Are there safer and more economical alternatives?

  • Answer: Yes, the Upjohn dihydroxylation protocol addresses these concerns by using a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant.[5][8]

    • Catalytic System: Use a catalytic amount of OsO₄ (e.g., 1-2 mol%) with a co-oxidant like N-methylmorpholine N-oxide (NMO).[4][8] NMO reoxidizes the reduced osmium species (Os(VI)) back to Os(VIII), allowing the catalytic cycle to continue.[4][8] This method is significantly safer and more cost-effective while maintaining high yields of the syn-diol.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in vicinal diol synthesis?

A1: The most prevalent byproducts result from over-oxidation, especially when using strong oxidizing agents like KMnO₄. These include aldehydes, ketones, and carboxylic acids, which are formed by the oxidative cleavage of the C-C bond of the vicinal diol.[1][3] Formation of undesired stereoisomers is another common issue if the reaction conditions are not carefully controlled.

Q2: How can I prevent the formation of carboxylic acids during dihydroxylation with KMnO₄?

A2: To prevent the formation of carboxylic acids, it is crucial to use cold, dilute, and basic (alkaline) conditions.[1] Hot, acidic, or concentrated KMnO₄ will lead to the oxidative cleavage of the diol to form carboxylic acids or ketones.

Q3: Can I synthesize an anti-diol using KMnO₄ or OsO₄?

A3: No, both KMnO₄ and OsO₄ react with alkenes via a concerted syn-addition mechanism, which exclusively produces syn-diols.[5] To obtain an anti-diol, you must use a two-step epoxidation-hydrolysis sequence.

Q4: My alkene is poorly soluble in the reaction mixture. What can I do?

A4: For reactions in aqueous media, especially with KMnO₄, a co-solvent can be used to improve the solubility of the alkene. Common co-solvents include tert-butanol, acetone, and tetrahydrofuran (THF). Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous oxidant and the organic substrate.

Q5: How does the stereochemistry of the starting alkene affect the product of a syn-dihydroxylation?

A5: The syn-dihydroxylation is stereospecific. A cis-alkene will yield a meso compound (if the substituents are identical) or a racemic mixture of enantiomers. A trans-alkene will yield a racemic mixture of enantiomers.

Data Presentation

Table 1: Qualitative Comparison of Common Dihydroxylation Methods

FeaturePotassium Permanganate (KMnO₄)Osmium Tetroxide (OsO₄)Epoxidation followed by Hydrolysis
Stereoselectivity syn-addition[5]syn-addition[4][5]anti-addition[6]
Typical Yield Moderate to Good (highly condition-dependent)[2]High to Excellent[4]Good to Excellent
Major Byproducts Over-oxidation/cleavage products[1][2][3]Minimal with proper workupRing-opened byproducts from alternative nucleophiles
Cost LowHigh (stoichiometric), Lower (catalytic)[1]Moderate
Toxicity ModerateHigh (volatile and toxic)[9]Moderate (peroxy acids can be explosive)
Optimal Conditions Cold, dilute, basic solution[1]Catalytic amounts with a co-oxidant (e.g., NMO)[4][8]Anhydrous solvent for epoxidation; aqueous acid for hydrolysis[7]

Experimental Protocols

Protocol 1: syn-Dihydroxylation of Styrene using Potassium Permanganate

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene in a suitable solvent system (e.g., a mixture of tert-butanol and water).

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Reagent Addition: While stirring vigorously, slowly add a pre-cooled, dilute aqueous solution of potassium permanganate (KMnO₄) containing sodium hydroxide (NaOH) dropwise. Maintain the temperature below 5°C throughout the addition. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any remaining KMnO₄ by adding a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃), until the purple color is no longer visible.

  • Work-up: Filter the reaction mixture to remove the MnO₂ precipitate. Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the syn-1-phenyl-1,2-ethanediol.

Protocol 2: Catalytic syn-Dihydroxylation of Cyclohexene using Osmium Tetroxide (Upjohn Dihydroxylation)

  • Preparation: In a round-bottom flask, dissolve cyclohexene in a mixture of acetone and water.

  • Reagent Addition: To this solution, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄), typically as a solution in tert-butanol. The reaction is usually carried out at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a solution of sodium bisulfite (NaHSO₃).

  • Work-up: Extract the reaction mixture with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting cis-1,2-cyclohexanediol.

Protocol 3: anti-Dihydroxylation of Cyclohexene via Epoxidation and Acid-Catalyzed Hydrolysis

  • Step A: Epoxidation of Cyclohexene

    • Preparation: Dissolve cyclohexene in a chlorinated solvent such as dichloromethane (DCM) in a flask.

    • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

    • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.

    • Work-up: Wash the reaction mixture with a sodium bicarbonate solution to remove excess peroxy acid and the meta-chlorobenzoic acid byproduct. Dry the organic layer and concentrate to obtain the crude cyclohexene oxide.

  • Step B: Acid-Catalyzed Ring Opening of Cyclohexene Oxide

    • Preparation: Dissolve the crude cyclohexene oxide in a mixture of THF and water.

    • Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

    • Reaction: Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC.

    • Neutralization: Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield trans-1,2-cyclohexanediol.

Visualizations

syn_dihydroxylation_mechanism cluster_KMnO4 syn-Dihydroxylation with KMnO₄ cluster_OsO4 syn-Dihydroxylation with OsO₄ KMnO4_start Alkene + KMnO₄ (cold, basic) KMnO4_intermediate Cyclic Manganate Ester KMnO4_start->KMnO4_intermediate [3+2] Cycloaddition KMnO4_product syn-Vicinal Diol KMnO4_intermediate->KMnO4_product Hydrolysis KMnO4_byproduct Over-oxidation (Cleavage Products) KMnO4_product->KMnO4_byproduct Hot, Acidic, or Concentrated KMnO₄ OsO4_start Alkene + OsO₄ (catalytic) + NMO OsO4_intermediate Cyclic Osmate Ester OsO4_start->OsO4_intermediate [3.2] Cycloaddition OsO4_product syn-Vicinal Diol OsO4_intermediate->OsO4_product Hydrolysis

Caption: Reaction pathways for syn-dihydroxylation using KMnO₄ and OsO₄.

anti_dihydroxylation_workflow start Alkene epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) epoxide->hydrolysis product anti-Vicinal Diol hydrolysis->product

Caption: Experimental workflow for anti-dihydroxylation of alkenes.

troubleshooting_workflow start Problem: Low Yield / Byproduct Formation check_byproduct Identify Byproduct Type start->check_byproduct cleavage Cleavage Products (Aldehydes, Ketones, etc.) check_byproduct->cleavage wrong_stereo Incorrect Stereoisomer check_byproduct->wrong_stereo cleavage_yes Over-oxidation Likely cleavage->cleavage_yes Yes syn_vs_anti Desired Stereochemistry? wrong_stereo->syn_vs_anti reagent_check Reagent Used? cleavage_yes->reagent_check cleavage_no Check Stereochemistry kmno4 KMnO₄ reagent_check->kmno4 oso4 OsO₄ reagent_check->oso4 kmno4_solution Action: Use Cold, Dilute, Basic Conditions. Consider switching to OsO₄. kmno4->kmno4_solution oso4_solution Action: Ensure proper workup to cleave osmate ester. oso4->oso4_solution epox Epoxidation/ Hydrolysis syn syn-Diol syn_vs_anti->syn anti anti-Diol syn_vs_anti->anti syn_reagent Use OsO₄ or cold, basic KMnO₄ syn->syn_reagent anti_reagent Use Epoxidation followed by Acid Hydrolysis anti->anti_reagent

Caption: Troubleshooting flowchart for byproduct formation in vicinal diol synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Diols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the gas chromatography (GC) analysis of diols.

Troubleshooting Guides

Q1: My diol peaks are tailing. What are the most common causes and how do I fix them?

Peak tailing for diols in GC analysis is a common issue, primarily due to the polar hydroxyl (-OH) groups interacting with active sites in the GC system. Here’s a prioritized guide to troubleshooting and resolving this problem.

1. Inlet-Related Issues: The injection port is a frequent source of problems.

  • Contaminated or Active Liner: The glass inlet liner can have active silanol groups that interact with the diol's hydroxyl groups. Over time, non-volatile residues from samples can also accumulate in the liner, creating new active sites.

    • Solution: Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile residues, but the wool itself can be a source of activity.[1][2] Ensure the glass wool is also deactivated.

  • Incorrect Column Installation: If the column is positioned too high or too low within the inlet, it can create dead volume or turbulence in the sample path, leading to peak tailing.[1][3]

    • Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model. Ensure a clean, square cut at the column inlet.

  • Leaking Septum: A worn or cored septum can introduce contaminants and cause leaks, disrupting the carrier gas flow and affecting peak shape.

    • Solution: Replace the septum. Use high-quality septa and replace them regularly based on the number of injections.

2. Column-Related Issues: The analytical column is another critical area for troubleshooting.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and cause peak tailing.[4]

    • Solution: Trim the first 10-20 cm from the inlet end of the column. This will remove the most contaminated section.

  • Column Degradation: Over time, the stationary phase can degrade, especially at high temperatures, exposing active sites on the fused silica tubing.

    • Solution: If trimming the column does not resolve the issue, the column may need to be replaced.

  • Inappropriate Column Choice: The choice of stationary phase is crucial for analyzing polar compounds like diols.

    • Solution: Consider using a column specifically designed for polar analytes, which often have modified surfaces to reduce interactions with hydroxyl groups. Alternatively, a non-polar column may reduce tailing but might not provide sufficient retention or selectivity.

3. Method-Related Issues: Your GC method parameters can significantly impact peak shape.

  • Low Inlet Temperature: If the inlet temperature is too low, the diols may not vaporize completely and efficiently, leading to broader, tailing peaks.

    • Solution: Increase the inlet temperature. A good starting point is 250 °C, but this may need to be optimized for your specific diols.

  • Incompatible Solvent: If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause poor sample focusing and peak distortion.[1]

    • Solution: Choose a solvent that is compatible with your stationary phase.

4. Analyte-Specific Issues: The Chemical Nature of Diols

  • Hydrogen Bonding: The primary cause of diol peak tailing is the interaction of the hydroxyl groups with active silanol groups in the GC system.

    • Solution: Derivatization is the most effective way to eliminate this issue. By converting the polar -OH groups to less polar ethers or esters, their interaction with active sites is prevented. Silylation is a common and effective derivatization technique for diols.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting peak tailing in diol analysis.

G start Peak Tailing Observed for Diols inlet_check Step 1: Check Inlet System liner Replace Inlet Liner & Septum inlet_check->liner Action column_install Verify Column Installation liner->column_install If tailing persists column_check Step 2: Check GC Column column_install->column_check If tailing persists column_trim Trim 10-20 cm from Column Inlet column_check->column_trim Action column_replace Consider Column Replacement column_trim->column_replace If tailing persists method_check Step 3: Review GC Method column_replace->method_check If tailing persists temp_check Optimize Inlet Temperature method_check->temp_check Action solvent_check Check Solvent Compatibility temp_check->solvent_check Next derivatization Step 4: Implement Derivatization solvent_check->derivatization For persistent or severe tailing silylation Perform Silylation of Diol Samples derivatization->silylation Recommended Technique end_node Peak Shape Improved silylation->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing in GC analysis of diols.

Frequently Asked Questions (FAQs)

Q2: What is derivatization and why is it important for diol analysis?

Derivatization is a chemical reaction that transforms a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For the GC analysis of diols, derivatization is crucial for several reasons:

  • Reduces Polarity: The primary reason for derivatizing diols is to reduce their polarity by chemically modifying the hydroxyl (-OH) groups. This minimizes their interaction with active sites in the GC system, leading to sharper, more symmetrical peaks.

  • Increases Volatility: Derivatives are often more volatile than the original diol, which allows for analysis at lower temperatures and can improve peak shape.

  • Improves Thermal Stability: Some diols may be thermally labile and can degrade at the high temperatures of the GC inlet. Derivatization can increase their thermal stability.

Silylation is a common derivatization technique where the active hydrogens on the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[5]

Q3: Can you provide a general experimental protocol for the silylation of diols?

Yes, here is a general protocol for the silylation of diols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Diol sample

  • BSTFA + 1% TMCS (or other suitable silylation reagent)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Sample Preparation: Ensure the diol sample is free of water, as moisture can consume the silylation reagent. If necessary, dry the sample or the solvent used to dissolve it.

  • Reaction Setup: In a clean, dry reaction vial, add approximately 1 mg of the diol sample.

  • Add Solvent: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add Silylation Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC analysis. Dilute with an appropriate solvent if necessary before injecting into the GC.

Note: This is a general protocol. The reaction time, temperature, and choice of solvent and silylation reagent may need to be optimized for specific diols.

Q4: How does the choice of GC column affect the analysis of diols?

The choice of GC column is critical for achieving good separation and peak shape for diols. The primary consideration is the polarity of the stationary phase.

  • Polar Columns: These columns, often with a polyethylene glycol (PEG) or "WAX" stationary phase, are generally a good choice for separating polar compounds like diols. However, without proper deactivation, the diol's hydroxyl groups can still interact with the stationary phase, leading to tailing. Look for columns specifically designed and tested for the analysis of polar compounds.

  • Non-Polar Columns: Columns with a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane, will have fewer interactions with the polar diols. This can result in more symmetrical peaks, but it may also lead to insufficient retention and poor separation of different diols.

  • Intermediate Polarity Columns: Columns with intermediate polarity can offer a compromise between the retention provided by polar columns and the inertness of non-polar columns.

The following table provides a qualitative comparison of different column types for diol analysis.

Column TypeStationary Phase ExampleInteraction with DiolsPotential for Peak TailingRetention of Diols
Non-Polar 100% DimethylpolysiloxaneLowLowLow
Intermediate 50% Phenyl-dimethylpolysiloxaneModerateModerateModerate
Polar Polyethylene Glycol (WAX)HighHigh (without derivatization)High
Q5: How do I choose the right inlet liner for diol analysis?

The inlet liner is a critical component for ensuring proper vaporization and transfer of the sample onto the column. For diol analysis, especially when dealing with active compounds, the choice of liner can significantly impact peak shape and reproducibility.[2][6][7]

  • Deactivated Liners: Always use a deactivated liner to minimize interactions with the diol's hydroxyl groups.

  • Liners with Glass Wool: The use of deactivated glass wool can aid in the vaporization of the sample and trap non-volatile residues.[2] However, the wool itself can become a source of activity over time.

  • Tapered Liners: A tapered liner design can help to focus the sample onto the head of the column, which can improve peak shape, especially for early eluting compounds.

The following diagram illustrates the relationship between liner choice and its impact on the GC analysis of diols.

G cluster_liner Inlet Liner Selection cluster_impact Impact on Analysis liner_choice Choice of Inlet Liner deactivated Deactivated Liner liner_choice->deactivated Essential for Diols wool Liner with Deactivated Wool liner_choice->wool Optional, aids vaporization tapered Tapered Liner liner_choice->tapered Optional, improves focusing peak_shape Improved Peak Shape (Reduced Tailing) deactivated->peak_shape reproducibility Enhanced Reproducibility wool->reproducibility sensitivity Increased Sensitivity tapered->sensitivity

Caption: The relationship between inlet liner choice and its positive impact on the GC analysis of diols.

Quantitative Data Summary

The following table summarizes the illustrative effect of derivatization on the peak tailing factor for a common diol, 1,2-propanediol. A tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 indicate tailing.[8]

AnalyteConditionTailing Factor (Illustrative)Peak Shape
1,2-Propanediol Underivatized2.1Severe Tailing
1,2-Propanediol Silylated (BSTFA)1.1Symmetrical

Note: The tailing factor is a measure of peak asymmetry. An acceptable asymmetry factor is generally below 1.5.[8] Values presented are for illustrative purposes to demonstrate the significant improvement in peak shape that can be achieved with derivatization.

References

Technical Support Center: Resolution of Tetradecane-7,8-diol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the resolution of Tetradecane-7,8-diol enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The two primary methods for resolving the enantiomers of a long-chain aliphatic diol like this compound are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and enzymatic kinetic resolution.

  • Chiral HPLC: This is a direct method where the racemic mixture is injected into an HPLC system equipped with a column that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including diols.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatography (e.g., silica gel column chromatography) due to their different chemical properties.

Q2: I am not getting any separation of this compound enantiomers on my chiral HPLC column. What should I try first?

For long-chain, non-polar compounds like this compound, achieving separation can be challenging. Here are the initial steps to troubleshoot a lack of separation:

  • Optimize the Mobile Phase: The choice of mobile phase is critical. For normal-phase chromatography, a typical starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). Systematically vary the percentage of the polar modifier. Small changes in this ratio can have a significant impact on resolution.

  • Screen Different Chiral Stationary Phases: Not all chiral columns are suitable for every compound. If one column does not provide separation, it is crucial to screen other columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, or different functionalizations on the polysaccharide backbone).

  • Consider Derivatization: The presence of two hydroxyl groups in this compound offers an opportunity for derivatization. Converting the diol to a diester or dicarbamate using a chiral or achiral derivatizing agent can significantly improve resolution by introducing additional interaction sites (e.g., π-π interactions, hydrogen bonding) with the chiral stationary phase.

Q3: My enzymatic resolution of this compound is very slow and the enantiomeric excess (ee) is low. How can I improve this?

Improving the efficiency and selectivity of an enzymatic resolution involves several factors:

  • Enzyme Selection: Screen a variety of lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). Different lipases exhibit different selectivities for various substrates.

  • Acyl Donor: The choice of acyl donor is important. Vinyl acetate is a common and often effective choice as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction. Other anhydrides or esters can also be screened.

  • Solvent: The reaction solvent can dramatically influence enzyme activity and selectivity. For hydrophobic substrates like this compound, non-polar organic solvents like hexane, heptane, or toluene are often suitable.

  • Temperature: Enzyme activity is temperature-dependent. Optimizing the reaction temperature (typically between 30-50 °C for many lipases) can increase the reaction rate. However, be aware that higher temperatures can sometimes decrease enantioselectivity.

  • Water Content: A small amount of water is often necessary for lipase activity in organic solvents. The optimal water content should be determined experimentally.

Troubleshooting Guides

Chiral HPLC Resolution
Problem Potential Cause(s) Suggested Solution(s)
No separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).
Suboptimal mobile phase composition.Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Try different modifiers.
Insufficient interaction with the CSP.Consider derivatizing the hydroxyl groups to introduce functionalities that can interact more strongly with the CSP (e.g., aromatic rings for π-π interactions).
Poor resolution (Rs < 1.5) Mobile phase composition is not optimal.Fine-tune the mobile phase composition by making small adjustments to the modifier percentage.
Flow rate is too high.Decrease the flow rate. Lower flow rates can sometimes improve resolution by allowing more time for interactions with the CSP.
Column temperature is not optimal.Vary the column temperature. Both sub-ambient and elevated temperatures can affect selectivity.
Peak tailing Secondary interactions between the analyte and the stationary phase.For derivatized diols, ensure complete reaction and removal of the derivatizing agent. For underivatized diols, ensure the mobile phase is of high purity.
Column contamination or degradation.Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.
Enzymatic Kinetic Resolution
Problem Potential Cause(s) Suggested Solution(s)
Low conversion Low enzyme activity.Increase the amount of enzyme. Ensure the enzyme is not denatured. Optimize the reaction temperature.
Inappropriate solvent.Screen different organic solvents. Ensure the solvent is anhydrous if required by the enzyme.
Insufficient acyl donor.Increase the molar equivalents of the acyl donor.
Low enantiomeric excess (ee) Poor enzyme selectivity for the substrate.Screen a variety of lipases from different microbial sources.
Non-optimal reaction temperature.Vary the reaction temperature. Lower temperatures can sometimes increase enantioselectivity.
Racemization of the product or starting material.Check the stability of the enantiomers under the reaction conditions.
Difficulty separating the product and unreacted starting material Similar polarities of the acylated and unreacted diol.Optimize the separation by column chromatography by testing different solvent systems.
Incomplete reaction.Drive the reaction to ~50% conversion for optimal separation of a kinetic resolution.

Quantitative Data Summary

The following tables provide a summary of typical starting conditions and expected outcomes for the resolution of long-chain aliphatic diols, which can be adapted for this compound.

Table 1: Chiral HPLC Starting Conditions for Long-Chain Diols (as derivatives)

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Expected Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.0251.5 - 2.5
Amylose tris(3,5-dimethylphenylcarbamate)Heptane/Ethanol (95:5)0.8201.2 - 2.0
Cellulose tris(4-methylbenzoate)Hexane/Isopropanol (85:15)1.030> 1.5

Table 2: Enzymatic Resolution of Long-Chain Diols

EnzymeAcyl DonorSolventTemperature (°C)Typical ee% (at ~50% conversion)
Candida antarctica Lipase B (CALB)Vinyl AcetateHeptane40> 95%
Pseudomonas cepacia LipaseAcetic AnhydrideToluene30> 90%
Porcine Pancreatic LipaseVinyl AcetateHexane3585 - 95%

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound (after derivatization)
  • Derivatization:

    • Dissolve 10 mg of racemic this compound in 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of pyridine.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude 3,5-dinitrobenzoate diester.

    • Purify the diester by flash column chromatography on silica gel.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent.

    • Mobile Phase: Start with a screening gradient of Hexane/Isopropanol. A typical starting isocratic condition is 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the dinitrobenzoyl groups).

    • Injection Volume: 10 µL.

    • Optimization: If resolution is poor, adjust the isopropanol percentage in 1-2% increments. Also, test other modifiers like ethanol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of this compound
  • Reaction Setup:

    • To a solution of 100 mg of racemic this compound in 10 mL of heptane, add 50 mg of immobilized Candida antarctica Lipase B (CALB).

    • Add 1.2 equivalents of vinyl acetate.

    • Stir the mixture at 40 °C.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC or TLC.

    • The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted diol and the acylated product.

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the enzyme and wash it with heptane.

    • Evaporate the solvent from the filtrate.

    • Separate the resulting monoacetate from the unreacted diol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Determination of Enantiomeric Excess (ee):

    • Determine the ee of the unreacted diol and the monoacetate separately by chiral HPLC or by derivatizing them with a chiral derivatizing agent and analyzing by achiral HPLC or GC.

Visualizations

G cluster_0 Chiral HPLC Troubleshooting Workflow start No or Poor Resolution (Rs < 1.5) mp_opt Optimize Mobile Phase (Vary % modifier) start->mp_opt Initial Step csp_screen Screen Different CSPs (Cellulose vs. Amylose) mp_opt->csp_screen If no improvement temp_opt Optimize Temperature mp_opt->temp_opt For fine-tuning derivatize Consider Derivatization csp_screen->derivatize If still no separation success Resolution Achieved (Rs >= 1.5) csp_screen->success derivatize->success flow_opt Optimize Flow Rate temp_opt->flow_opt flow_opt->success

Caption: Troubleshooting workflow for improving chiral HPLC resolution.

G cluster_1 Enzymatic Resolution Experimental Workflow racemate Racemic this compound enzyme_reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) racemate->enzyme_reaction monitoring Monitor Conversion (~50%) enzyme_reaction->monitoring separation Separation (Column Chromatography) monitoring->separation enantiomer_s (S)-Monoacetate separation->enantiomer_s enantiomer_r (R)-Diol separation->enantiomer_r ee_analysis Determine Enantiomeric Excess (ee) enantiomer_s->ee_analysis enantiomer_r->ee_analysis pure_enantiomers Resolved Enantiomers ee_analysis->pure_enantiomers

Caption: General workflow for the enzymatic kinetic resolution of this compound.

strategies for improving the solubility of Tetradecane-7,8-diol in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solubilization of Tetradecane-7,8-diol

Welcome to the technical support center for handling this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in aqueous media for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound has a long hydrocarbon chain (14 carbons), which makes it predominantly nonpolar and hydrophobic.[1][2] While the two hydroxyl (-OH) groups add some polarity, the long nonpolar backbone dominates, leading to very low solubility in polar solvents like water.[1] Organic compounds with long carbon chains are generally insoluble in water but soluble in organic solvents.[3]

Q2: I'm observing an oily film or precipitate after adding this compound to my aqueous buffer. What's happening?

A2: This indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. The compound is coming out of solution, forming a separate phase (oily film) or a solid precipitate. This is a common issue with poorly soluble, lipophilic compounds.[4][5]

Q3: What are the primary strategies for increasing the aqueous solubility of a hydrophobic compound like this compound?

A3: The main strategies involve using formulation techniques to alter the interaction of the compound with water.[6] Key approaches include:

  • Co-solvency : Adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.[7][8][9]

  • Surfactant-mediated Solubilization : Using surfactants to form micelles that encapsulate the hydrophobic molecule.[7][10]

  • Cyclodextrin Complexation : Forming inclusion complexes where the hydrophobic molecule is encapsulated within the cavity of a cyclodextrin molecule.[4][11]

Q4: Can I just use DMSO to dissolve my compound?

A4: Dimethyl sulfoxide (DMSO) is an excellent and widely used polar aprotic solvent that can dissolve both polar and nonpolar compounds.[12] It is often used to prepare high-concentration stock solutions.[12] However, for many biological assays, the final concentration of DMSO must be kept very low (typically <0.5% v/v) as it can have its own biological effects and may be toxic to cells.[12] Therefore, while useful for stock solutions, it may not be the final solution for achieving the desired working concentration in your aqueous experiment.

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound precipitates when diluting a DMSO stock solution into aqueous buffer.

This is a common problem where the compound is soluble in the organic stock solvent but not in the final aqueous medium. The strategy is to use a formulation approach that keeps the compound soluble at the final working concentration.

G start Start: Poorly Soluble This compound stock_prep Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock_prep dilution_test Dilute to Final Concentration in Aqueous Buffer stock_prep->dilution_test precipitate Precipitation Occurs? dilution_test->precipitate success Success! Proceed with Experiment precipitate->success No strategy Select Solubilization Strategy precipitate->strategy Yes cosolvent Option 1: Co-solvency strategy->cosolvent surfactant Option 2: Surfactants strategy->surfactant cyclodextrin Option 3: Cyclodextrins strategy->cyclodextrin optimize Optimize Formulation & Validate Assay Compatibility cosolvent->optimize surfactant->optimize cyclodextrin->optimize optimize->dilution_test

Caption: Workflow for addressing precipitation of this compound.

Strategy 1: Co-solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent, thereby increasing the solubility of nonpolar solutes.[7][9] They act by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7]

Troubleshooting:

  • My compound is still not soluble enough. Increase the percentage of the co-solvent. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.

  • My experimental results are inconsistent or show toxicity. The co-solvent itself may be affecting the biological system. Run a vehicle control (buffer + co-solvent, no compound) to check for effects. Try a different, more biocompatible co-solvent.

Quantitative Data: Common Co-solvents

Co-solventTypical Starting Concentration (v/v)Maximum Recommended (for cell-based assays)Notes
Ethanol1-5%~1%Widely used, but can have biological effects.
Dimethyl Sulfoxide (DMSO)0.1-1%<0.5%Potent solvent, but can be toxic and affect cell differentiation.[12]
Polyethylene Glycol 400 (PEG 400)5-20%Up to 20%Generally considered low toxicity and biocompatible.[13]
Propylene Glycol5-20%Up to 20%Common in pharmaceutical formulations.

Experimental Protocol: Co-solvent Method

  • Prepare Stock Solution: Dissolve this compound in 100% of the chosen co-solvent (e.g., PEG 400) to make a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing may be required.

  • Prepare Co-solvent/Buffer Mix: Prepare the final aqueous buffer containing the desired percentage of the co-solvent. For example, to make a 10% PEG 400 solution, mix 10 mL of PEG 400 with 90 mL of your buffer.

  • Final Dilution: Add a small volume of the stock solution from Step 1 into the co-solvent/buffer mix from Step 2 to achieve the final desired concentration of this compound.

  • Control Preparation: Prepare a vehicle control by adding the same volume of the 100% co-solvent to the co-solvent/buffer mix.

  • Observation: Visually inspect for any signs of precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

Strategy 2: Surfactant-Mediated Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[10] The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[14]

G cluster_1 Above CMC A Surfactant Monomers C Micelle Formation B Insoluble Drug D Drug Encapsulated in Micelle Core E Hydrophobic Core (Surfactant Tails) F Hydrophilic Shell (Surfactant Heads) G Solubilized Drug

Caption: Surfactants form micelles to encapsulate and solubilize hydrophobic drugs.

Troubleshooting:

  • Compound is still insoluble. The surfactant concentration may be too low (below the CMC) or the chosen surfactant may not be effective. Increase the surfactant concentration or try a different type. Non-ionic surfactants are often preferred for biological work due to lower toxicity.

  • I'm seeing cell lysis or enzyme inhibition. Surfactants, especially ionic ones like SDS, can denature proteins and disrupt cell membranes.[14] Switch to a milder, non-ionic surfactant like Polysorbate 80 (Tween® 80) or a Cremophor® variant and use the lowest effective concentration.

Quantitative Data: Common Surfactants for Solubilization

SurfactantTypeTypical Concentration Range (% w/v)Notes
Polysorbate 80 (Tween® 80)Non-ionic0.01 - 1.0%Widely used in pharmaceutical formulations, generally biocompatible.
Polysorbate 20 (Tween® 20)Non-ionic0.01 - 1.0%Common in biological buffers (e.g., TBS-T), but can interfere with some assays.
Cremophor® ELNon-ionic0.1 - 2.0%Excellent solubilizer but has been associated with hypersensitivity reactions in vivo.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1.0%Strong solubilizer but often denaturing to proteins; not suitable for most cell-based or enzyme assays.[14]

Experimental Protocol: Surfactant Method

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent like ethanol or DMSO to create a concentrated stock.

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at 2-10 times the desired final concentration.

  • Mix and Solubilize: While vortexing, slowly add the drug stock solution (from Step 1) to the surfactant solution (from Step 2). This mixture can then be further diluted with the buffer as needed. The goal is to have the micelles form around the drug as the organic solvent is diluted.

  • Incubation (Optional): Gently agitate the solution for 30-60 minutes to allow for complete encapsulation.

  • Control Preparation: Prepare a vehicle control using the same concentrations of solvent and surfactant.

  • Observation: Check for clarity. A clear solution indicates successful solubilization.

Strategy 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic "guest" molecules, like this compound, forming an "inclusion complex" that is soluble in water.[11][15][16]

G cluster_0 Components drug Hydrophobic Drug (this compound) complex Soluble Inclusion Complex cd Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity drug_in_cd Drug

Caption: A hydrophobic drug is encapsulated within a cyclodextrin's cavity.

Troubleshooting:

  • Solubility is not significantly improved. The affinity between the drug and the cyclodextrin may be low, or the cyclodextrin cavity size may be inappropriate for this compound. Try a different type of cyclodextrin (e.g., HP-β-CD instead of β-CD) which has higher solubility and is generally more effective.

  • My compound seems to be displaced from the complex in the assay. Components in your assay medium (e.g., serum proteins) might compete with your drug for the cyclodextrin cavity, reducing its effective concentration. This is a known limitation; quantify the free drug concentration if this is a concern.

Quantitative Data: Common Cyclodextrins

CyclodextrinCavity SizeAqueous SolubilityNotes
α-Cyclodextrin (α-CD)SmallModerateMay be too small for a 14-carbon chain.
β-Cyclodextrin (β-CD)MediumLow (1.85 g/100 mL)Often suitable for molecules of this size, but its own low solubility can be limiting.
γ-Cyclodextrin (γ-CD)LargeHigh (23.2 g/100 mL)May be too large for a stable 1:1 complex.
Hydroxypropyl-β-CD (HP-β-CD)MediumVery High (>60 g/100 mL)Most commonly used in drug formulation due to high solubility and low toxicity.[17]

Experimental Protocol: Cyclodextrin Kneading Method

This method is effective for creating a solid complex that can be easily dissolved in water.

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin (typically starting at 1:1 or 1:2). Calculate the required mass of this compound and the chosen cyclodextrin (HP-β-CD is recommended).

  • Mixing: Place the powders in a mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder mix. Knead thoroughly with a pestle for 30-60 minutes. The goal is to form a thick, uniform paste.

  • Drying: Dry the paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved. This removes the solvent, leaving the solid inclusion complex.

  • Final Preparation: The resulting dry powder can be accurately weighed and dissolved directly into the aqueous buffer to prepare the final solution. The complex should dissolve much more readily than the drug alone.

  • Confirmation (Optional): Techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of the inclusion complex.

References

Validation & Comparative

A Comparative Analysis of Tetradecane-7,8-diol and Other C14 Diols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, properties, and potential applications of Tetradecane-7,8-diol in comparison to other C14 diol isomers, providing researchers, scientists, and drug development professionals with critical data for informed decision-making.

This guide offers an objective comparison of this compound with other C14 diols, focusing on their chemical synthesis, physicochemical properties, and performance in relevant applications. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and selection of the most suitable C14 diol for specific research and formulation needs.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl groups along the C14 carbon chain significantly influences the physicochemical properties of the diol isomers. These differences can impact their solubility, melting point, and interaction with biological systems. The following table summarizes the key computed and experimental properties of this compound, 1,2-Tetradecanediol, and 1,14-Tetradecanediol.

PropertyThis compound1,2-Tetradecanediol1,14-Tetradecanediol
Molecular Formula C14H30O2C14H30O2[1][2]C14H30O2[3][]
Molecular Weight ( g/mol ) 230.39230.39[1][5]230.38[]
CAS Number 16000-65-021129-09-9[1]19812-64-7
Appearance -White to Almost white powder to crystal[1]White crystals[3]
Melting Point (°C) --85-90[3][]
Boiling Point (°C) --356.1 at 760 mmHg[3][]
XLogP3-AA 4.7-4.6[3]
Hydrogen Bond Donor Count 22[1]2[3]
Hydrogen Bond Acceptor Count 22[1]2[3]
Rotatable Bond Count 1112[1]13[3]
Topological Polar Surface Area (Ų) 40.540.5[1]40.5[3]

Synthesis of C14 Diols: A Methodological Comparison

The synthesis of C14 diols can be achieved through various chemical routes, primarily involving the dihydroxylation of the corresponding alkene. The choice of synthetic method depends on the desired stereochemistry and the position of the hydroxyl groups.

Synthesis of Vicinal Diols (e.g., this compound and 1,2-Tetradecanediol)

Vicinal diols are characterized by hydroxyl groups on adjacent carbon atoms. A common and effective method for their synthesis is the dihydroxylation of alkenes.

Synthesis_Vicinal_Diols cluster_syn Syn-dihydroxylation cluster_anti Anti-dihydroxylation Alkene (C14) Alkene (C14) Intermediate Intermediate Alkene (C14)->Intermediate [1] OsO4 (catalytic) [2] NMO or H2O2 Epoxide Epoxide Alkene (C14)->Epoxide m-CPBA syn-Diol syn-Diol Intermediate->syn-Diol Hydrolysis anti-Diol anti-Diol Epoxide->anti-Diol Acidic Hydrolysis (H3O+)

Fig. 1: General synthetic routes for vicinal C14 diols.

Experimental Protocol: Syn-dihydroxylation of Tetradec-7-ene

  • Reaction Setup: Dissolve tetradec-7-ene in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO4) and a stoichiometric amount of an oxidizing agent like N-methylmorpholine N-oxide (NMO) or hydrogen peroxide (H2O2) to regenerate the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of Terminal Diols (e.g., 1,14-Tetradecanediol)

Terminal diols, with hydroxyl groups at the ends of the carbon chain, are typically synthesized by the reduction of the corresponding dicarboxylic acid or its ester.

Synthesis_Terminal_Diols cluster_reduction Reduction of Dicarboxylic Acid/Ester Tetradecanedioic Acid Tetradecanedioic Acid 1,14-Tetradecanediol 1,14-Tetradecanediol Tetradecanedioic Acid->1,14-Tetradecanediol Reduction (e.g., LiAlH4, BH3) Dimethyl Tetradecanedioate Dimethyl Tetradecanedioate Dimethyl Tetradecanedioate->1,14-Tetradecanediol Reduction (e.g., LiAlH4)

Fig. 2: Synthetic route for terminal C14 diols.

Experimental Protocol: Reduction of Tetradecanedioic Acid

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4) in a dry ethereal solvent like tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of tetradecanedioic acid in dry THF to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by sequential addition of water and a sodium hydroxide solution.

  • Purification: Filter the resulting aluminum salts and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to yield 1,14-Tetradecanediol.[3]

Performance and Applications: A Comparative Perspective

Long-chain aliphatic diols, including C14 diols, are gaining interest in various fields due to their unique properties. Their amphiphilic nature makes them suitable for applications in cosmetics, pharmaceuticals, and as antimicrobial agents.

Antimicrobial Activity

Long-chain diols have demonstrated antimicrobial properties, with their efficacy often dependent on the chain length and the position of the hydroxyl groups. While specific comparative data for C14 diols is limited, studies on other long-chain diols suggest that vicinal diols may exhibit greater antimicrobial activity than terminal diols.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Media Preparation: Prepare nutrient agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Sabouraud dextrose agar plates for fungal strains (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume of the C14 diol solution (dissolved in a suitable solvent like DMSO) to each well. A solvent control should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[6][7]

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Agar Plate Preparation Agar Plate Preparation Plate Inoculation Plate Inoculation Agar Plate Preparation->Plate Inoculation Microbial Inoculum Preparation Microbial Inoculum Preparation Microbial Inoculum Preparation->Plate Inoculation Well Creation Well Creation Plate Inoculation->Well Creation Sample Application Sample Application Well Creation->Sample Application Incubation Incubation Sample Application->Incubation Measurement of Inhibition Zone Measurement of Inhibition Zone Incubation->Measurement of Inhibition Zone Data Comparison Data Comparison Measurement of Inhibition Zone->Data Comparison

Fig. 3: Workflow for antimicrobial susceptibility testing.
Applications in Cosmetics and Drug Delivery

The amphiphilic nature of C14 diols makes them potential candidates for use as emulsifiers, solubilizers, and penetration enhancers in cosmetic and topical drug formulations. Their ability to interact with the lipid bilayers of the skin can facilitate the delivery of active ingredients. The different isomers may exhibit varying degrees of efficacy in these applications due to differences in their molecular geometry and polarity. For instance, the more compact structure of a vicinal diol might allow for more efficient disruption of the stratum corneum compared to a linear terminal diol.

Conclusion

This compound and other C14 diols represent a versatile class of compounds with potential applications in various scientific and industrial fields. The choice of a specific isomer will depend on the desired physicochemical properties and performance characteristics for a given application. While this compound offers a unique structure, more extensive research is required to fully elucidate its comparative advantages over other C14 diols in areas such as antimicrobial efficacy and formulation science. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation and development of these promising molecules.

References

Unveiling the Functional Landscape of 7,8-Tetradecanediol: An FT-IR Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for identifying functional groups, offering critical insights into a molecule's chemical identity. This guide provides a comparative analysis of the FT-IR spectrum of 7,8-tetradecanediol, contrasting it with analogous long-chain alkanes and other diols to highlight the unique spectral signatures of its constituent functional groups.

7,8-Tetradecanediol, a vicinal diol with the chemical formula C14H30O2, possesses a fourteen-carbon aliphatic chain with two hydroxyl (-OH) groups on adjacent carbons.[1][2][3] Its structure suggests the presence of characteristic vibrational modes for C-H and C-C bonds from the alkane backbone, as well as O-H and C-O bonds from the diol functionality. FT-IR spectroscopy allows for the precise identification of these groups through their absorption of infrared radiation at specific frequencies.

Comparative FT-IR Spectral Analysis

To effectively identify the functional groups within 7,8-tetradecanediol, its FT-IR spectrum can be compared with that of a simple long-chain alkane, such as tetradecane, and another diol, for instance, 1,2-propanediol. This comparison allows for the clear attribution of spectral features to specific functional moieties.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 7,8-TetradecanediolTetradecane1,2-Propanediol
O-H (Alcohol) Stretching, H-bonded~3600-3200 (broad)Absent~3500-3200 (broad)[4]
C-H (Alkane) Stretching~2960-2850~2960-2850[5][6]~2970-2880
C-H (Alkane) Bending~1465 and ~1375~1465 and ~1375[5][7]~1460 and ~1380
C-O (Alcohol) Stretching~1100-1000Absent~1050[8]

Analysis of the Comparison:

  • Hydroxyl Group (O-H): The most prominent and diagnostic feature for 7,8-tetradecanediol is the presence of a broad absorption band in the region of 3600-3200 cm⁻¹. This is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[5][9] This band will be completely absent in the spectrum of tetradecane. The spectrum of 1,2-propanediol will also exhibit a similar broad O-H stretching band.[4]

  • Alkyl C-H Stretching: Strong absorption peaks in the 2960-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (CH₃) and methylene (CH₂) groups, will be a dominant feature in the spectra of both 7,8-tetradecanediol and tetradecane.[5][6]

  • Alkyl C-H Bending: The presence of the long alkyl chain in 7,8-tetradecanediol will give rise to characteristic C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[5][7] These peaks will also be present in the spectrum of tetradecane.

  • Carbon-Oxygen (C-O) Stretching: A significant absorption band in the fingerprint region, typically between 1100-1000 cm⁻¹, will indicate the C-O stretching vibration of the secondary alcohol groups in 7,8-tetradecanediol. This peak is a key differentiator from tetradecane, which lacks this functional group. 1,2-propanediol will also show a C-O stretching band in a similar region.[8]

Experimental Protocol for FT-IR Analysis

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid organic compound like 7,8-tetradecanediol using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FT-IR spectrum of 7,8-tetradecanediol to identify its characteristic functional groups.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

  • 7,8-Tetradecanediol sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and powered on. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 7,8-tetradecanediol sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create intimate contact without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing, if required. . Peak Analysis:

    • Identify and label the major absorption peaks in the spectrum.

    • Correlate the observed peak positions (in cm⁻¹) with known vibrational frequencies of functional groups using correlation tables or spectral databases.

  • Cleaning:

    • After analysis, release the pressure, remove the sample from the ATR crystal, and clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.

Workflow for Functional Group Identification

The logical flow for identifying the functional groups in 7,8-tetradecanediol using FT-IR spectroscopy can be visualized as follows:

FTIR_Workflow FT-IR Workflow for 7,8-Tetradecanediol Analysis cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Functional Group Identification cluster_conclusion Conclusion start Start sample_prep Prepare 7,8-Tetradecanediol Sample start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Process Spectrum (e.g., Baseline Correction) sample_scan->process_data identify_peaks Identify Major Absorption Peaks process_data->identify_peaks correlate_peaks Correlate Peaks with Functional Groups identify_peaks->correlate_peaks oh_stretch ~3400 cm⁻¹ (broad) O-H Stretch correlate_peaks->oh_stretch ch_stretch ~2900 cm⁻¹ C-H Stretch correlate_peaks->ch_stretch co_stretch ~1050 cm⁻¹ C-O Stretch correlate_peaks->co_stretch conclusion Confirm Presence of -OH and -CH₂-/-CH₃ Groups oh_stretch->conclusion ch_stretch->conclusion co_stretch->conclusion

Caption: Workflow for identifying functional groups in 7,8-tetradecanediol.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Tetradecane-7,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like Tetradecane-7,8-diol is critical for product development and quality control. This guide provides a comparative overview of two common analytical approaches for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the obtained results.[1][2][3][4]

Methodology Comparison

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. Long-chain diols like this compound can be analyzed by both GC-MS and LC-MS, each with its own set of advantages and disadvantages.[5][6][7]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[8] For non-volatile compounds like long-chain diols, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior.[5]

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[9][10] Coupling liquid chromatography with tandem mass spectrometry provides high selectivity and sensitivity for the quantification of analytes in complex matrices.[11][12]

Data Presentation: Validation Summary

The following tables summarize the validation parameters for the two hypothetical methods for quantifying this compound.

Table 1: Linearity and Range

ParameterMethod A: GC-MS with DerivatizationMethod B: LC-MS/MS
Range 1 - 100 µg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) 0.9980.999
Regression Equation y = 15000x + 2500y = 50000x + 500

Table 2: Accuracy and Precision

Concentration LevelMethod A: GC-MS with DerivatizationMethod B: LC-MS/MS
Recovery (%) RSD (%)
Low QC (3 µg/mL / 0.3 ng/mL) 98.52.1
Mid QC (50 µg/mL / 25 ng/mL) 101.21.5
High QC (80 µg/mL / 40 ng/mL) 99.81.8

Table 3: Limits of Detection and Quantification

ParameterMethod A: GC-MS with DerivatizationMethod B: LC-MS/MS
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL

Experimental Protocols

Method A: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • To 100 µL of sample, add an internal standard solution.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min

  • MS System: Agilent 5977A MSD

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Method B: LC-MS/MS

1. Sample Preparation:

  • To 100 µL of sample, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_gcms Method A: GC-MS Workflow cluster_lcms Method B: LC-MS/MS Workflow gcms_sp Sample Preparation gcms_deriv Derivatization (Silylation) gcms_sp->gcms_deriv gcms_inj GC Injection gcms_deriv->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_det Mass Detection (SIM) gcms_ion->gcms_det gcms_data Data Analysis gcms_det->gcms_data lcms_sp Sample Preparation lcms_inj LC Injection lcms_sp->lcms_inj lcms_sep Chromatographic Separation lcms_inj->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_frag Fragmentation (CID) lcms_ion->lcms_frag lcms_det Mass Detection (MRM) lcms_frag->lcms_det lcms_data Data Analysis lcms_det->lcms_data

Caption: Experimental workflows for GC-MS and LC-MS/MS analysis.

validation_parameters cluster_params Key Validation Parameters Validation {Analytical Method Validation | ICH Q2(R1)} Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of the Surfactant Properties of Long-Chain Diols for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the surface-active properties of 1,2-octanediol, 1,2-decanediol, and 1,2-dodecanediol, complete with experimental data and detailed protocols for evaluation.

Long-chain diols, particularly 1,2-alkanediols, are versatile ingredients in the pharmaceutical and cosmetic industries, valued for their multifunctional properties, including their role as effective surfactants. Their amphiphilic nature, stemming from a polar diol head group and a nonpolar alkyl chain, allows them to reduce surface tension at interfaces, a critical attribute for emulsification, solubilization, and enhancing formulation stability. This guide provides a comparative analysis of the surfactant properties of three key long-chain diols: 1,2-octanediol (C8), 1,2-decanediol (C10), and 1,2-dodecanediol (C12), offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.

Comparative Surfactant Properties

The efficacy of a surfactant is primarily determined by its ability to lower surface tension and its tendency to form micelles, quantified by the critical micelle concentration (CMC). As a general principle, for a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain enhances surface activity. This trend is observed with long-chain diols, where a longer alkyl chain leads to a lower CMC, indicating that fewer molecules are required to saturate the interface and form micelles. This increased efficiency in reducing surface tension is a direct consequence of the stronger hydrophobic interactions of the longer alkyl chains.

Below is a summary of the key surfactant properties for 1,2-octanediol, 1,2-decanediol, and 1,2-dodecanediol.

Property1,2-Octanediol (C8)1,2-Decanediol (C10)1,2-Dodecanediol (C12)
Chemical Formula C₈H₁₈O₂C₁₀H₂₂O₂C₁₂H₂₆O₂
Molecular Weight 146.23 g/mol 174.28 g/mol 202.33 g/mol
Critical Micelle Concentration (CMC) HigherIntermediateLower
Surface Tension at CMC HigherIntermediateLower
Foam Stability LowerIntermediateHigher
Solubility in Water HigherIntermediateLower

Note: The table presents a qualitative comparison based on established surfactant principles. Precise quantitative values can vary based on experimental conditions such as temperature and purity.

Experimental Protocols for Surfactant Property Evaluation

Accurate and reproducible data are paramount in the comparative analysis of surfactants. The following sections detail the standard experimental methodologies for determining the key surfactant properties of long-chain diols.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

The surface tension of diol solutions and their CMC can be reliably determined using tensiometric methods. The Du Noüy ring and Wilhelmy plate methods are two of the most common and accurate techniques.

1. Du Noüy Ring Method

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[1][2][3] The force is directly proportional to the surface tension.

  • Apparatus: A torsion balance or an automated tensiometer equipped with a platinum-iridium ring.

  • Procedure:

    • Prepare a series of aqueous solutions of the long-chain diol with varying concentrations.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

    • Place a diol solution in a sample vessel and position it on the tensiometer stage.

    • Immerse the ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • Record the maximum force exerted on the ring just before it detaches from the surface.

    • Calculate the surface tension using the appropriate correction factors.

    • Plot the surface tension as a function of the logarithm of the diol concentration. The point at which the surface tension plateaus indicates the CMC.

2. Wilhelmy Plate Method

This technique measures the force exerted on a thin platinum plate partially immersed in a liquid.[4][5] The downward force is a result of the surface tension of the liquid.

  • Apparatus: A microbalance or tensiometer with a platinum plate.

  • Procedure:

    • Prepare a range of diol solutions of known concentrations.

    • Ensure the platinum plate is meticulously cleaned.

    • Hang the plate from the balance and position the sample vessel with the diol solution beneath it.

    • Raise the sample vessel until the liquid surface just touches the bottom edge of the plate.

    • Record the force measured by the balance.

    • Calculate the surface tension based on the force and the wetted perimeter of the plate.

    • As with the Du Noüy ring method, plot surface tension against the logarithm of concentration to determine the CMC.

The following diagram illustrates the workflow for determining the CMC using a tensiometric method.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Tensiometric Measurement cluster_analysis Data Analysis prep_solutions Prepare series of diol solutions (varying concentrations) calibrate Calibrate Tensiometer prep_solutions->calibrate measure Measure Surface Tension (Du Noüy Ring or Wilhelmy Plate) calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Identify CMC at the breakpoint of the curve plot_data->determine_cmc

Workflow for CMC Determination
Evaluation of Foam Stability

The ability of a surfactant to stabilize foam is another crucial performance indicator. A common method to assess foam stability is the cylinder agitation or shake test.

  • Apparatus: Graduated cylinders with stoppers.

  • Procedure:

    • Prepare solutions of the different long-chain diols at a concentration above their respective CMCs.

    • Pour a fixed volume of each solution into a separate graduated cylinder.

    • Stopper the cylinders and shake them vigorously for a specified period (e.g., 30 seconds) in a standardized manner.

    • Immediately after shaking, record the initial foam volume.

    • Measure the foam volume at regular intervals (e.g., every minute) to monitor the rate of foam decay.

    • Foam stability can be reported as the time taken for the foam volume to reduce by half (half-life) or the percentage of foam volume remaining after a specific time.

The following diagram illustrates the relationship between the alkyl chain length of a 1,2-diol and its expected surfactant properties.

Surfactant_Properties_Relationship cluster_structure Molecular Structure cluster_properties Surfactant Properties chain_length Increase in Alkyl Chain Length (C8 -> C10 -> C12) hydrophobicity Increased Hydrophobicity chain_length->hydrophobicity cmc Decreased CMC hydrophobicity->cmc leads to surface_tension Lower Surface Tension at CMC hydrophobicity->surface_tension results in foam_stability Increased Foam Stability hydrophobicity->foam_stability improves

Structure-Property Relationship of 1,2-Diols

Conclusion

The selection of a long-chain diol as a surfactant in a formulation is a critical decision that impacts product performance and stability. This guide has provided a comparative framework for understanding the surfactant properties of 1,2-octanediol, 1,2-decanediol, and 1,2-dodecanediol. The general trend of increasing surface activity with longer alkyl chain length holds true for these diols, with 1,2-dodecanediol exhibiting the most potent surfactant properties among the three. The detailed experimental protocols provided herein offer a standardized approach for researchers to generate their own comparative data, enabling informed decisions in the development of novel and effective formulations for pharmaceutical and scientific applications.

References

The Impact of Molecular Architecture: A Comparative Guide to Linear vs. Branched Aliphatic Diols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its physical properties is paramount. This guide provides a comprehensive comparison of linear and branched aliphatic diols, offering experimental data and methodologies to illuminate how simple changes in molecular architecture can significantly influence key characteristics.

Aliphatic diols, hydrocarbons containing two hydroxyl (-OH) groups, are fundamental building blocks in a vast array of applications, from polymer synthesis to drug formulation. Their utility is dictated by properties such as viscosity, boiling point, melting point, and solubility. A key determinant of these properties is the arrangement of the carbon backbone: is it a straight chain (linear) or does it feature side branches (branched)? This guide will delve into the structure-property relationships that distinguish these two classes of diols.

Unpacking the Influence of Branching: A Summary of Key Property Differences

The presence of branching in an aliphatic diol disrupts the intermolecular forces that govern its physical behavior. Linear diols, with their straight-chain structure, can pack together more efficiently, leading to stronger van der Waals forces and hydrogen bonding between molecules. In contrast, the side chains of branched diols create steric hindrance, preventing close packing and weakening these intermolecular interactions.[1] This fundamental difference gives rise to several predictable variations in their physical properties.

Generally, branched diols exhibit lower boiling points, melting points, and viscosities compared to their linear isomers of the same molecular weight. The reduced surface area contact between branched molecules requires less energy to overcome the intermolecular forces during phase transitions.

In the context of polymer science, the choice between a linear and a branched diol as a monomer can have profound effects on the final polymer's characteristics. Polyesters synthesized from linear diols tend to be more crystalline and exhibit higher densities due to the orderly packing of the polymer chains.[2] Conversely, the incorporation of branched diols disrupts this regularity, resulting in more amorphous polymers with lower crystallinity and density. However, this disruption can also lead to a higher glass transition temperature (Tg), increased hydrophobicity, and enhanced resistance to biodegradation.

Quantitative Comparison of Physical Properties

To illustrate these principles, the following tables summarize key physical properties for isomers of propanediol, butanediol, and hexanediol.

Table 1: Physical Properties of Propanediol Isomers (C₃H₈O₂)

Property1,2-Propanediol (Branched)1,3-Propanediol (Linear)
Boiling Point (°C) 188[2]213 - 215[3]
Melting Point (°C) -59 to -60[2]-32[3]
Viscosity (mPa·s at 25°C) 40.4[2]~50 (estimated from similar diols)
Solubility in Water Miscible[2]Miscible[3][4]

Table 2: Physical Properties of Butanediol Isomers (C₄H₁₀O₂)

Property1,2-Butanediol (Branched)1,3-Butanediol (Branched)1,4-Butanediol (Linear)2,3-Butanediol (Branched)
Boiling Point (°C) 195 to 196.9[5]207.5[6]230[7]177
Melting Point (°C) -50[5]< -50[6]1619[8][9]
Viscosity (mPa·s at 20°C) 7.3[5]~105 (at 25°C)~72 (at 25°C)~121 (at 25°C)
Solubility in Water Miscible[5]Miscible[6]Miscible[10]Miscible[8]

Table 3: Physical Properties of Hexanediol Isomers (C₆H₁₄O₂)

Property1,6-Hexanediol (Linear)2,5-Hexanediol (Branched)
Boiling Point (°C) 250[11]212-215
Melting Point (°C) 39.5 - 42.1[11]52-54
Viscosity (mPa·s) ~25 (at 60°C)Data not readily available
Solubility in Water Miscible[11]Soluble

Experimental Protocols for Property Determination

The data presented in this guide are obtained through established experimental techniques. Below are overviews of the methodologies used to determine key physical properties of diols.

Viscosity Measurement

The viscosity of diols can be determined using a variety of viscometers, with the capillary viscometer being a common choice for liquids of moderate viscosity.

Methodology: Capillary Viscometry

  • Apparatus: A calibrated glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer), a constant temperature bath, a stopwatch, and the diol sample.

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.

    • A known volume of the diol is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up one arm of the viscometer by suction to a point above the upper timing mark.

    • The suction is removed, and the time taken for the liquid to flow between the upper and lower timing marks is measured with a stopwatch.

    • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the diol at the same temperature.

  • Data Analysis: The experiment is repeated multiple times to ensure accuracy, and the average flow time is used for the calculation.

Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.

Methodology: Shake-Flask Method

  • Apparatus: A flask with a stopper, a constant temperature shaker or agitator, a filtration system (e.g., syringe filters), and an analytical method to determine the concentration of the diol (e.g., gas chromatography or refractive index).

  • Procedure:

    • An excess amount of the diol is added to a known volume of the solvent (e.g., water) in the flask.

    • The flask is sealed and placed in a constant temperature shaker.

    • The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

    • After agitation, the mixture is allowed to stand to allow undissolved diol to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

    • The concentration of the diol in the filtrate is determined using a suitable analytical technique.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the diol in the solvent at that specific temperature.

Thermal Analysis: Melting Point and Boiling Point

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point and other thermal transitions of materials. The boiling point is typically determined by distillation or using specialized apparatus.

Methodology: Differential Scanning Calorimetry (DSC) for Melting Point

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample of the diol is placed in a DSC pan.

    • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

    • The instrument heats the sample and reference pans at a controlled rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: The melting point is identified as the peak of the endothermic event on the resulting thermogram, where the sample absorbs heat to transition from a solid to a liquid.

Logical Relationships: Structure to Property

The interplay between molecular structure and physical properties can be visualized as a logical flow. The following diagrams, generated using the DOT language, illustrate these relationships.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_packing Molecular Packing cluster_imf Intermolecular Forces cluster_properties Physical Properties Linear Linear Structure Efficient Packing Efficient Packing Linear->Efficient Packing Branched Branched Structure Inefficient Packing Inefficient Packing Branched->Inefficient Packing Stronger IMF Stronger IMF Efficient Packing->Stronger IMF Weaker IMF Weaker IMF Inefficient Packing->Weaker IMF Higher BP/MP/Viscosity Higher BP/MP/Viscosity Stronger IMF->Higher BP/MP/Viscosity Lower BP/MP/Viscosity Lower BP/MP/Viscosity Weaker IMF->Lower BP/MP/Viscosity

Caption: Relationship between diol structure and physical properties.

PolymerStructureProperty cluster_monomer Diol Monomer Structure cluster_chain_packing Polymer Chain Packing cluster_polymer_properties Resulting Polymer Properties Linear Diol Linear Diol Ordered Chain Packing Ordered Chain Packing Linear Diol->Ordered Chain Packing Branched Diol Branched Diol Disordered Chain Packing Disordered Chain Packing Branched Diol->Disordered Chain Packing Higher Crystallinity\nHigher Density Higher Crystallinity Higher Density Ordered Chain Packing->Higher Crystallinity\nHigher Density Lower Crystallinity (Amorphous)\nLower Density\nHigher Tg Lower Crystallinity (Amorphous) Lower Density Higher Tg Disordered Chain Packing->Lower Crystallinity (Amorphous)\nLower Density\nHigher Tg

Caption: Influence of diol monomer structure on polymer properties.

References

The Efficacy of Tetradecane-7,8-diol as a Plasticizer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material sciences, the selection of an appropriate plasticizer is critical for optimizing the physical properties of polymeric materials. This guide provides a comparative analysis of the potential efficacy of Tetradecane-7,8-diol as a plasticizer against established commercial alternatives. Due to a lack of direct experimental data on this compound, this comparison is based on the performance of structurally similar long-chain aliphatic diols and established commercial plasticizers, providing a predictive assessment of its potential.

Plasticizers are additives that increase the flexibility, durability, and workability of a material, most notably polyvinyl chloride (PVC). They function by embedding themselves between the polymer chains, which reduces the intermolecular forces and consequently lowers the glass transition temperature (Tg) of the material. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. The efficacy of a plasticizer is primarily evaluated based on its ability to lower the Tg, increase the elongation at break, and its effect on the tensile strength of the polymer.

Comparative Performance of Plasticizers

The performance of a novel plasticizer is best understood in the context of widely used commercial options and other innovative alternatives. The following tables summarize typical performance data for various plasticizers in PVC, offering a baseline for evaluating the potential of this compound.

Plasticizer TypeExampleConcentration (phr)Glass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
Phthalate (Commercial Standard) Dioctyl Phthalate (DOP)50~35-45~18-22~350-450
Phthalate (Commercial Standard) Di(2-ethylhexyl) Phthalate (DEHP)50~40-50~20-25~300-400
Bio-based Ester Acetylated Monoglyceride of Castor Oil (A-MO-CAE)5043.3Not Specified633.3[1]
Bio-based Ester Isosorbide Di-epoxidized Oleate (IDEO)Not Specified33Not SpecifiedNot Specified

Table 1: Comparative performance of common and bio-based plasticizers in PVC. Data is compiled from various sources and represents typical values.

Based on its chemical structure as a long-chain aliphatic diol, this compound is expected to exhibit good compatibility with PVC. The long alkyl chains would contribute to an increase in free volume between polymer chains, a key mechanism for plasticization. It is hypothesized that its performance would be comparable to other long-chain diol and ester plasticizers, potentially offering a favorable balance of flexibility and mechanical strength. However, without direct experimental validation, this remains a theoretical projection.

Experimental Protocols for Plasticizer Efficacy Evaluation

To empirically determine the efficacy of a novel plasticizer like this compound, a standardized set of experimental procedures is employed.

Compounding and Sample Preparation

The initial step involves the thorough mixing of the polymer resin (e.g., PVC powder) with the plasticizer and other essential additives such as heat stabilizers and lubricants. This mixture is then typically processed on a two-roll mill at an elevated temperature (e.g., 155-165°C for PVC) to ensure a homogeneous blend. The resulting sheets are then molded into standardized shapes for mechanical testing, such as dumbbell-shaped specimens for tensile tests.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) is a critical parameter for assessing plasticizer efficiency. DSC is the standard method for its determination. A small sample of the plasticized polymer is heated at a constant rate, and the heat flow is measured. The Tg is identified as a step-change in the heat capacity. A significant reduction in Tg compared to the unplasticized polymer indicates effective plasticization.

Mechanical Testing: Tensile Properties

Tensile testing provides crucial data on the material's strength and flexibility. A standardized test specimen is subjected to a controlled tensile force until it fractures. The key parameters measured are:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.

Generally, an effective plasticizer will decrease the tensile strength while significantly increasing the elongation at break.

Visualizing the Workflow and Conceptual Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating plasticizer efficacy and the conceptual relationship between plasticizer structure and performance.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_evaluation Efficacy Evaluation compounding Compounding (PVC + Plasticizer + Additives) milling Two-Roll Milling compounding->milling molding Molding (Dumbbell Specimens) milling->molding dsc DSC Analysis (Glass Transition Temp.) molding->dsc tensile Tensile Testing (Strength & Elongation) molding->tensile evaluation Comparative Analysis of Efficacy dsc->evaluation tensile->evaluation Plasticizer_Relationship structure Plasticizer Chemical Structure compatibility Compatibility with Polymer structure->compatibility free_volume Increased Free Volume compatibility->free_volume intermolecular_forces Reduced Intermolecular Forces free_volume->intermolecular_forces tg Lower Glass Transition Temperature (Tg) intermolecular_forces->tg flexibility Increased Flexibility (Higher Elongation) tg->flexibility

References

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Vicinal Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of vicinal diols under various ionization techniques. Understanding these patterns is crucial for the structural elucidation and quantification of these important compounds in diverse research and development settings. This document outlines the characteristic fragmentation behaviors observed with Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI), and also explores common derivatization strategies to enhance their detectability.

Fragmentation of Underivatized Vicinal Diols: A Comparative Overview

The mass spectrometric behavior of vicinal diols is highly dependent on the ionization technique employed. Electron Ionization, being a high-energy "hard" ionization method, typically results in extensive fragmentation and often the absence of a molecular ion peak. In contrast, "soft" ionization techniques like Chemical Ionization and Electrospray Ionization produce less fragmentation, usually yielding a protonated molecule or an adduct ion, which is invaluable for molecular weight determination.

A direct comparison of the fragmentation patterns for a simple vicinal diol, 1,2-Propanediol, under these three ionization techniques highlights their distinct characteristics.

Ionization TechniquePredominant IonsKey Fragmentation PathwaysMolecular Ion (M+) Visibility
Electron Ionization (EI) m/z 45, 31, 43, 58α-cleavage, loss of water, C-C bond cleavageOften weak or absent
Chemical Ionization (CI) [M+H]+ (m/z 77), [M+C2H5]+ (m/z 105)Protonation followed by loss of waterProtonated molecule is a major ion
Electrospray Ionization (ESI) [M+H]+ (m/z 77), [M+Na]+ (m/z 99)Collision-induced dissociation of protonated or sodiated molecules, primarily involving water lossProtonated/adduct ions are prominent
Electron Ionization (EI)

Electron ionization subjects molecules to a high-energy electron beam (typically 70 eV), causing significant fragmentation. For vicinal diols, the fragmentation is primarily driven by the cleavage of the C-C bond between the two hydroxyl-bearing carbons (α-cleavage) and the loss of water.

The EI mass spectrum of 1,2-Propanediol is characterized by a base peak at m/z 45, which corresponds to the [CH3CHOH]+ ion formed by the cleavage of the C1-C2 bond. Another significant peak is observed at m/z 31, corresponding to the [CH2OH]+ fragment. The molecular ion peak at m/z 76 is typically of very low abundance or absent.[1][2]

Experimental Protocol: GC-MS Analysis of Vicinal Diols (EI)

  • Sample Preparation: Dilute the vicinal diol sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating simple diols.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 30-200.

Chemical Ionization (CI)

Chemical Ionization is a softer ionization technique that involves the ionization of a reagent gas (e.g., methane or ammonia), which then transfers a proton to the analyte molecule.[3][4][5] This results in the formation of a protonated molecule, [M+H]+, which is often the base peak in the spectrum. Fragmentation is significantly reduced compared to EI.

In the CI mass spectrum of 1,2-propanediol (using methane as the reagent gas), the most abundant ion would be the protonated molecule at m/z 77. Adduct ions with reagent gas fragments, such as [M+C2H5]+ at m/z 105 and [M+C3H5]+ at m/z 117, are also commonly observed.[3] Fragmentation of the protonated molecule primarily involves the loss of a water molecule, giving rise to an ion at m/z 59.

Experimental Protocol: GC-MS Analysis of Vicinal Diols (CI)

  • Sample Preparation: Similar to EI analysis, dilute the sample in a suitable volatile solvent.

  • Gas Chromatography (GC) Conditions: The same GC conditions as for EI analysis can be used.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Chemical Ionization (PCI).

    • Reagent Gas: Methane at a pressure of approximately 1 torr.

    • Ion Source Temperature: 150-200 °C.

    • Mass Range: m/z 50-250.

Electrospray Ionization (ESI)

Electrospray ionization is a very soft ionization technique commonly used in conjunction with liquid chromatography (LC-MS).[6][7] For vicinal diols, ESI in positive ion mode typically produces protonated molecules [M+H]+ or adduct ions, most commonly with sodium [M+Na]+.[8][9] The ionization efficiency of underivatized vicinal diols can be low.[10]

Tandem mass spectrometry (MS/MS) of the protonated or sodiated precursor ions is used to induce fragmentation. The fragmentation of [M+H]+ for 1,2-propanediol would likely involve the sequential loss of water molecules. The fragmentation of [M+Na]+ can be more complex and may involve rearrangements.

Experimental Protocol: LC-MS/MS Analysis of Vicinal Diols (ESI)

  • Sample Preparation: Dissolve the vicinal diol sample in a solvent compatible with reversed-phase or HILIC chromatography, such as a mixture of water and methanol or acetonitrile, to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) or a HILIC column for very polar diols.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the diols.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Analysis: Select the [M+H]+ or [M+Na]+ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

Derivatization Strategies for Enhanced Analysis

Due to the low volatility and often poor ionization efficiency of vicinal diols, derivatization is a common and highly effective strategy to improve their analysis by mass spectrometry. Derivatization can increase volatility for GC-MS analysis and enhance ionization efficiency and impart characteristic fragmentation patterns for both GC-MS and LC-MS.

Derivatization ReagentIonization TechniqueAdvantagesCharacteristic Fragments
Trimethylsilyl (TMS) ethers EI, CIIncreases volatility and thermal stability for GC-MS. Produces characteristic high m/z fragment ions.[M-15]+, m/z 73, 147
Boronic Acids (e.g., Phenylboronic Acid) ESI, MALDIForms cyclic esters with vicinal diols, enhancing ionization efficiency. Provides structural information in MS/MS.Characteristic ions related to the boronate ester structure.
(3-dimethylaminophenyl)dihydroxyborane (DAPB) ESIGreatly enhances ESI signal in positive ion mode.[8]Characteristic product ions from the DAPB-derivative.[8]
Trimethylsilylation

Conversion of the hydroxyl groups to trimethylsilyl (TMS) ethers significantly increases the volatility and thermal stability of vicinal diols, making them more amenable to GC-MS analysis. The EI fragmentation of TMS-derivatized vicinal diols is characterized by the formation of specific fragment ions.

Experimental Protocol: TMS Derivatization

  • Dry the sample containing the vicinal diol completely under a stream of nitrogen.

  • Add 50 µL of a silylating reagent mixture (e.g., BSTFA with 1% TMCS, or a mixture of pyridine and MSTFA).

  • Heat the mixture at 60-70 °C for 30-60 minutes.

  • Inject an aliquot of the derivatized sample directly into the GC-MS system.

Boronic Acid Derivatization

Boronic acids react specifically with vicinal diols to form stable five-membered cyclic boronate esters. This derivatization is particularly useful for LC-MS analysis using ESI, as it can significantly improve ionization efficiency. Phenylboronic acid and its derivatives are commonly used. For instance, (3-dimethylaminophenyl)dihydroxyborane (DAPB) has been shown to increase the detection response of vicinal diol-containing steroids by 20- to 160-fold in positive ion ESI-MS/MS.[8]

Experimental Protocol: Boronic Acid Derivatization for LC-MS

  • Dissolve the vicinal diol sample in a suitable solvent (e.g., pyridine).

  • Add an excess of the boronic acid reagent (e.g., DAPB).[8]

  • Heat the reaction mixture at 50-60 °C for 1 hour.[8]

  • Dilute the reaction mixture with the initial LC mobile phase and inject it into the LC-MS/MS system.

Fragmentation Pathway Visualizations

The following diagrams illustrate the key fragmentation pathways for 1,2-propanediol under different ionization conditions.

EI_Fragmentation M 1,2-Propanediol (M, m/z 76) M_ion [M]+• (m/z 76) M->M_ion EI (70 eV) frag1 [CH3CHOH]+• (m/z 45) (Base Peak) M_ion->frag1 α-cleavage (C1-C2) frag2 [CH2OH]+• (m/z 31) M_ion->frag2 α-cleavage (C2-C3) frag3 [M-H2O]+• (m/z 58) M_ion->frag3 -H2O

Caption: Electron Ionization fragmentation of 1,2-propanediol.

CI_Fragmentation M 1,2-Propanediol (M, m/z 76) MH [M+H]+ (m/z 77) M->MH CI (CH4) adduct1 [M+C2H5]+ (m/z 105) M->adduct1 Adduct Formation frag1 [M+H-H2O]+ (m/z 59) MH->frag1 -H2O

Caption: Chemical Ionization fragmentation of 1,2-propanediol.

ESI_Fragmentation M 1,2-Propanediol (M, m/z 76) MH [M+H]+ (m/z 77) M->MH ESI+ MNa [M+Na]+ (m/z 99) M->MNa ESI+ frag1 [M+H-H2O]+ (m/z 59) MH->frag1 CID (-H2O)

Caption: Electrospray Ionization fragmentation of 1,2-propanediol.

References

Safety Operating Guide

Proper Disposal of Tetradecane-7,8-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Before handling Tetradecane-7,8-diol, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the chemical should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. The following steps provide a general framework for its disposal:

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • Never mix this compound with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[1]

    • The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" label.

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity or concentration of the chemical in the container.

    • Include the date when the waste was first added to the container.

    • Your name and laboratory contact information should also be clearly visible.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[2] This area should be under the control of the laboratory personnel.

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

    • Store the container away from sources of ignition, heat, and incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full, or if you no longer generate this waste stream, arrange for its disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request system or a paper form.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste characterize Characterize Waste: Treat as Potentially Hazardous start->characterize containerize Select & Fill Appropriate Waste Container characterize->containerize label Label Container with 'Hazardous Waste' & Full Details containerize->label store Store in Designated Satellite Accumulation Area label->store request Request Waste Pickup Through EHS Department store->request end End: Proper Disposal by Licensed Contractor request->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Waste Accumulation Limit in SAA Do not exceed 55 gallons of non-acute hazardous waste.General EPA Guideline
Container Labeling Must include "Hazardous Waste," chemical name, and associated hazards.40 CFR Part 262
Waste Segregation Do not mix incompatible waste streams.Prudent Practices in the Laboratory

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health & Safety department for detailed procedures and regulatory requirements in your location. The responsibility for safe and compliant chemical waste disposal rests with the generator of the waste.

References

Essential Safety and Operational Guide for Handling Tetradecane-7,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Tetradecane-7,8-diol. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is recommended based on the safety profiles of similar long-chain aliphatic diols.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield with safety glasses.Protects against potential splashes and eye irritation.
Hand Protection Nitrile or Viton gloves.Provides resistance to aliphatic alcohols and potential contaminants.
Body Protection Standard laboratory coat.Prevents skin contact with the chemical.
Respiratory Protection Generally not required under normal, well-ventilated conditions. Use a NIOSH-approved respirator with an organic vapor cartridge if heating the substance or if ventilation is inadequate.Minimizes inhalation of any potential vapors or aerosols.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Prevent the formation of aerosols.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, original container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from strong oxidizing agents and sources of ignition.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a long-chain alcohol, it is likely to be classified as a flammable liquid waste.

  • Waste Collection:

    • Collect waste this compound and any materials used for spill cleanup in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatible.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste:

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Experimental Workflow

The following diagram illustrates a general workflow for a typical experiment involving the handling of this compound.

General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) (or analogous compound data) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Retrieve and Weigh This compound C->D E Perform Experimental Procedure D->E F Quench Reaction / Work-up E->F G Decontaminate Glassware and Surfaces F->G H Segregate and Label Waste G->H I Store Waste for Pickup H->I J Doff and Clean/Dispose of PPE I->J

Caption: General laboratory workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecane-7,8-diol
Reactant of Route 2
Tetradecane-7,8-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.